molecular formula C17H20O3 B182481 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid CAS No. 56531-55-6

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Cat. No.: B182481
CAS No.: 56531-55-6
M. Wt: 272.34 g/mol
InChI Key: VOIFCTZBZXPLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid is a useful research compound. Its molecular formula is C17H20O3 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-hydroxyphenyl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-14-3-1-13(2-4-14)16-6-11-5-12(7-16)9-17(8-11,10-16)15(19)20/h1-4,11-12,18H,5-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIFCTZBZXPLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971977
Record name 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56531-55-6
Record name 3-(4-Hydroxyphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56531-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid, a molecule of interest in medicinal chemistry and drug development due to its unique structural combination of a rigid adamantane cage and a pharmacologically relevant hydroxyphenyl group. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.

Synthetic Pathway Overview

The most direct and commonly employed synthetic route to this compound involves a two-step process. The synthesis commences with a Friedel-Crafts alkylation of phenol with a suitable adamantane precursor to introduce the adamantyl scaffold. This is followed by a carboxylation reaction at one of the bridgehead positions of the adamantane cage.

The overall synthetic transformation can be visualized as follows:

Synthetic Pathway Phenol Phenol Intermediate 4-(1-Adamantyl)phenol Phenol->Intermediate Friedel-Crafts Alkylation Adamantane_Precursor 1-Bromoadamantane Adamantane_Precursor->Intermediate Final_Product 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid Intermediate->Final_Product Koch-Haaf Carboxylation

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(1-Adamantyl)phenol

This step involves the alkylation of phenol with 1-bromoadamantane. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction:

Step 1 Reaction cluster_reactants Reactants cluster_products Product Phenol Phenol plus1 + Bromoadamantane 1-Bromoadamantane arrow Adamantylphenol 4-(1-Adamantyl)phenol plus2 + HBr

Caption: Reaction for the synthesis of 4-(1-Adamantyl)phenol.

Experimental Procedure:

A detailed experimental protocol for the synthesis of 4-(1-adamantyl)phenol has been reported and is summarized below[1].

  • To 188 g (2.0 mol) of phenol, add 108 g (0.50 mol) of 1-bromoadamantane.

  • Heat the reaction mixture to 120°C and maintain this temperature for 12 hours with stirring.

  • After the reaction is complete, cool the resulting solution to room temperature.

  • Pour the cooled solution into a beaker containing 2 L of hot water and stir, which will cause a precipitate to form.

  • Filter the precipitate and wash it three times with hot water.

  • Dry the collected solid under vacuum to obtain 4-(1-adamantyl)phenol.

Quantitative Data for Step 1:

ParameterValueReference
Yield80%[1]
Reactant Ratio (Phenol:1-Bromoadamantane)4:1 (molar)[1]
Reaction Temperature120°C[1]
Reaction Time12 hours[1]
Step 2: Synthesis of this compound

This step utilizes the Koch-Haaf reaction to introduce a carboxylic acid group at a tertiary bridgehead position of the adamantane core. This reaction typically involves the use of a strong acid and a source of carbon monoxide, such as formic acid.

Reaction:

Step 2 Reaction cluster_reactants Reactant cluster_products Product Adamantylphenol 4-(1-Adamantyl)phenol arrow [H2SO4, HCOOH] Final_Product 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid

Caption: Koch-Haaf carboxylation of 4-(1-Adamantyl)phenol.

General Experimental Protocol (Adapted from similar Koch-Haaf reactions):

  • In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, charge the flask with concentrated sulfuric acid (e.g., 96%).

  • Cool the sulfuric acid in an ice bath to a temperature between 10-20°C.

  • Slowly add 4-(1-adamantyl)phenol to the cooled sulfuric acid with stirring until it dissolves completely.

  • Add formic acid (e.g., 98-100%) dropwise to the reaction mixture while maintaining the temperature between 15-25°C. The addition should be controlled to manage the evolution of carbon monoxide.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional period (e.g., 1-3 hours) to ensure the reaction goes to completion.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/water).

Anticipated Quantitative Data for Step 2 (based on analogous reactions):

ParameterEstimated Value/Range
Yield60-80%
Reactant Ratio (Substrate:Formic Acid:Sulfuric Acid)Varies, typically excess acid
Reaction Temperature15-25°C
Reaction Time1-4 hours

Purification and Characterization

Purification

The final product, this compound, can be purified using standard techniques for organic acids.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A mixed solvent system, such as methanol-water or acetone-water, is often employed to achieve good crystal formation.

  • Chromatography: For higher purity, column chromatography using silica gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) can be utilized.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Aromatic protons of the hydroxyphenyl group (typically in the range of 6.7-7.2 ppm).- Protons of the adamantane cage (typically in the range of 1.7-2.2 ppm).- A broad singlet for the carboxylic acid proton (can be downfield, >10 ppm).- A singlet for the phenolic hydroxyl proton.
¹³C NMR - Carbonyl carbon of the carboxylic acid (typically in the range of 175-185 ppm).- Aromatic carbons of the hydroxyphenyl group (typically in the range of 115-160 ppm).- Carbons of the adamantane cage (typically in the range of 28-50 ppm).
Mass Spectrometry (MS) - The molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₂₀O₃ = 288.34 g/mol ).- Fragmentation patterns characteristic of the adamantane and hydroxyphenyl moieties.
Infrared (IR) Spectroscopy - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).- A C=O stretching band for the carboxylic acid (around 1700 cm⁻¹).- An O-H stretching band for the phenol (around 3200-3600 cm⁻¹).- C-H stretching bands for the adamantane and aromatic rings.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis and purification process.

Experimental Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Koch-Haaf Carboxylation cluster_purification Purification and Characterization s1_mix Mix Phenol and 1-Bromoadamantane s1_heat Heat at 120°C for 12h s1_mix->s1_heat s1_cool Cool to Room Temperature s1_heat->s1_cool s1_precipitate Precipitate in Hot Water s1_cool->s1_precipitate s1_filter Filter and Wash s1_precipitate->s1_filter s1_dry Dry under Vacuum s1_filter->s1_dry s1_product 4-(1-Adamantyl)phenol s1_dry->s1_product s2_dissolve Dissolve 4-(1-Adamantyl)phenol in cold H2SO4 s1_product->s2_dissolve s2_add_hcooh Add HCOOH dropwise at 15-25°C s2_dissolve->s2_add_hcooh s2_stir Stir at Room Temperature s2_add_hcooh->s2_stir s2_quench Quench on Ice s2_stir->s2_quench s2_filter_wash Filter and Wash with Water s2_quench->s2_filter_wash s2_crude Crude Product s2_filter_wash->s2_crude purify Recrystallization or Column Chromatography s2_crude->purify characterize Spectroscopic Analysis (NMR, MS, IR) purify->characterize final_product Pure 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid characterize->final_product

Caption: Detailed workflow for the synthesis, purification, and characterization of the target compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should note that the conditions for the Koch-Haaf reaction may require optimization for this specific substrate to achieve maximum yield and purity. Standard laboratory safety procedures should be followed at all times, particularly when handling strong acids and performing reactions that may evolve gas.

References

A Technical Guide to the Characterization of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry. It consolidates known physicochemical properties, proposes a detailed synthetic protocol, and outlines expected spectroscopic characterization data. Furthermore, this guide explores the potential biological activities and therapeutic applications of this compound by examining the established roles of its core adamantane and 4-hydroxyphenyl pharmacophores. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking a foundational understanding of this promising chemical entity.

Introduction

The adamantane scaffold is a rigid, lipophilic, three-dimensional tricyclic hydrocarbon that has become a cornerstone in modern medicinal chemistry. Its unique structure is frequently incorporated into therapeutic agents to enhance pharmacokinetic properties such as absorption and bioavailability, and to provide a rigid anchor for pharmacophoric groups.[1][2][3] Approved drugs like Amantadine (antiviral) and Memantine (neuroprotective) underscore the therapeutic value of the adamantane cage.[3]

This compound integrates this valuable scaffold with two other key functional groups: a carboxylic acid and a 4-hydroxyphenyl (phenol) moiety. The carboxylic acid group provides a site for hydrogen bonding and potential salt formation, while the hydroxyphenyl group is a known pharmacophore in a variety of biologically active molecules. Notably, the 3-(1-adamantyl)-4-hydroxyphenyl moiety has been identified as a critical component in retinoid-related molecules that induce apoptosis, highlighting the potential of the title compound in oncology research.[2]

This guide aims to provide a detailed characterization of this compound, serving as a foundational resource for its synthesis, analysis, and exploration in drug discovery programs.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, formulation, and analysis.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 56531-55-6[4][5]
Molecular Formula C₁₇H₂₀O₃[4][5]
Molecular Weight 272.34 g/mol [5]
Melting Point 223-225 °C (in toluene)[5]
Boiling Point 461.4 ± 38.0 °C (Predicted)[5]
Density 1.25 ± 0.1 g/cm³ (Predicted)[5]

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 3-hydroxyadamantane-1-carboxylic acid with phenol under acidic conditions, which facilitates the electrophilic aromatic substitution onto the phenol ring.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 3-Hydroxyadamantane- 1-carboxylic acid Reaction Friedel-Crafts Alkylation Reactant1->Reaction Reactant2 Phenol (excess) Reactant2->Reaction Catalyst Protic Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Solvent No additional solvent (Phenol as solvent) Solvent->Reaction Temp Heat (e.g., 60-80 °C) Temp->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization (e.g., from Toluene) Workup->Purification Product 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid Purification->Product

Proposed synthetic workflow for the target compound.
Experimental Protocol

Disclaimer: This protocol is a representative methodology and should be adapted and optimized under appropriate laboratory safety standards.

Materials:

  • 3-Hydroxyadamantane-1-carboxylic acid (1.0 eq)

  • Phenol (10.0 eq)

  • Concentrated Sulfuric Acid (0.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, melt phenol (10.0 eq) by warming to approximately 50 °C.

  • Once molten, add 3-hydroxyadamantane-1-carboxylic acid (1.0 eq) to the stirred phenol.

  • Slowly and carefully add concentrated sulfuric acid (0.5 eq) dropwise to the reaction mixture. The temperature may increase.

  • Heat the reaction mixture to 70 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The mixture may solidify.

  • Add water and DCM to the flask and stir until the solids dissolve. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x). The product may be partially soluble in the basic wash; acidification of the aqueous layers and back-extraction may be necessary to maximize yield.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

  • The crude solid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum to yield this compound as a crystalline solid.[5]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The following sections describe the expected spectral data based on the molecule's functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, phenol, and adamantane moieties.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)CharacteristicsReference
Carboxylic Acid / PhenolO-H stretch3300 - 2500Very broad, strong[6][7]
AdamantaneC-H stretch2950 - 2840Strong, sharp[8]
Carboxylic AcidC=O stretch1720 - 1680Very strong, sharp[6][7]
Aromatic RingC=C stretch1610, 1500Medium to strong
Carboxylic AcidC-O stretch1320 - 1210Strong[6]
Carboxylic Acid / PhenolO-H bend1440-1395, 950-910Broad, medium[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Two doublets in the range of δ 6.7-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system).

  • Adamantane Protons: A series of complex, broad multiplets between δ 1.5-2.5 ppm, corresponding to the CH and CH₂ groups of the rigid adamantane cage.

  • Acidic Protons: Two broad singlets, which may be exchangeable with D₂O: one for the phenolic -OH (δ ~5-8 ppm, variable) and one for the carboxylic acid -OH (δ >10 ppm, very broad).

¹³C NMR:

  • Carbonyl Carbon: A signal in the range of δ 175-185 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), including two quaternary carbons (one attached to the adamantane and one to the -OH group).

  • Adamantane Carbons: Multiple distinct signals in the aliphatic region (δ 28-50 ppm) corresponding to the unique carbon environments within the C₂-symmetric adamantane cage.

Mass Spectrometry (MS)
  • Molecular Ion: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z ≈ 272.14, corresponding to the molecular formula C₁₇H₂₀O₃.

  • Key Fragments: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da).

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in the public domain, its structural components suggest significant therapeutic potential. The adamantane group is known to confer antiviral, antidiabetic, and neuroprotective properties to molecules.[1][2][9]

Most significantly, the 3-(1-adamantyl)-4-hydroxyphenyl scaffold is a key pharmacophore in a class of synthetic retinoid-related molecules (arotinoids) that exhibit potent pro-apoptotic activity in cancer cells.[2] Some of these compounds are believed to exert their effects through pathways independent of the traditional Retinoic Acid Receptors (RARs).[2] Evidence suggests they may target kinases such as IκBα kinase (IKK), leading to the inhibition of pro-survival signaling pathways like NF-κB and ultimately triggering apoptosis.[2]

Hypothesized Signaling Pathway

The structural similarity of the title compound to active adamantyl arotinoids suggests it could potentially act through a similar mechanism to induce apoptosis in cancer cells.

Signaling_Pathway Compound 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid Target Protein Kinase (e.g., IKK) Compound->Target Binds and Inhibits Pathway Inhibition of NF-κB Pathway Target->Pathway Leads to Outcome Induction of Apoptosis Pathway->Outcome Results in

Hypothesized signaling pathway based on related compounds.

Given this potential mechanism, this compound and its derivatives are promising candidates for further investigation in:

  • Oncology: As pro-apoptotic agents for various cancer types.

  • Metabolic Diseases: Other adamantane carboxylic acid derivatives have shown efficacy as diacylglycerol acyltransferase 1 (DGAT1) inhibitors, suggesting a potential role in treating obesity and diabetes.[10]

  • Infectious Diseases: The adamantane core is a well-established antiviral pharmacophore.[2]

Conclusion

This compound is a compelling molecule that combines the advantageous pharmacokinetic properties of the adamantane scaffold with the biologically active hydroxyphenyl moiety. Its physicochemical properties are well-defined, and its synthesis is achievable through established chemical reactions. The expected spectroscopic data provide a clear blueprint for its identification and characterization. Based on the activities of structurally related compounds, this molecule holds considerable promise as a lead scaffold for the development of novel therapeutics, particularly in the field of oncology. Further research, including the validation of its synthesis, comprehensive biological screening, and structure-activity relationship (SAR) studies, is warranted to fully explore its therapeutic potential.

References

Spectroscopic Profile of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

  • IUPAC Name: 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid[1]

  • CAS Number: 56531-55-6[1]

  • Chemical Formula: C₁₇H₂₀O₃[1]

  • Molecular Weight: 272.34 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the adamantane core, the 4-hydroxyphenyl group, and the carboxylic acid functionality.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~9.5Singlet (broad)1HAr-OH
~7.1 - 7.3Multiplet2HAr-H (ortho to -C(Ad))
~6.7 - 6.9Multiplet2HAr-H (ortho to -OH)
~1.7 - 2.2Multiplet14HAdamantane protons
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~180-COOH
~155Ar-C (ipso, attached to -OH)
~145Ar-C (ipso, attached to Adamantane)
~128Ar-CH (ortho to -C(Ad))
~115Ar-CH (ortho to -OH)
~40 - 50Adamantane quaternary carbons
~30 - 40Adamantane CH and CH₂ carbons
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
272[M]⁺ (Molecular Ion)
255[M - OH]⁺
227[M - COOH]⁺
135[Adamantane-C₆H₄OH]⁺ or fragment
107[C₆H₄OH-CH₂]⁺
93[C₆H₅O]⁺
Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200BroadO-H stretch (Phenol)
3300 - 2500Very BroadO-H stretch (Carboxylic Acid)
~2900StrongC-H stretch (Adamantane)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1500MediumC=C stretch (Aromatic)
~1250MediumC-O stretch (Phenol/Carboxylic Acid)

Experimental Protocols

While specific experimental protocols for the synthesis and spectroscopic analysis of this compound are not detailed in the available literature, a general synthetic approach can be proposed based on established adamantane chemistry.

Proposed Synthesis Workflow

A plausible synthetic route could involve the Friedel-Crafts alkylation of phenol with a suitable adamantane precursor, followed by carboxylation.

G cluster_synthesis Synthesis Workflow Adamantane_precursor 1-Bromoadamantane Alkylation_product 1-(4-Hydroxyphenyl)adamantane Adamantane_precursor->Alkylation_product Friedel-Crafts Alkylation Phenol Phenol Phenol->Alkylation_product Carboxylation Carboxylation Alkylation_product->Carboxylation Final_Product 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid Carboxylation->Final_Product

Caption: Proposed synthetic workflow for this compound.

General Spectroscopic Analysis Protocol

The following outlines a standard workflow for the spectroscopic characterization of the synthesized compound.

G cluster_analysis Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, KBr pellet for IR, etc.) NMR_acq NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample_Prep->NMR_acq MS_acq Mass Spectrometry (EI or ESI) Sample_Prep->MS_acq IR_acq Infrared Spectroscopy (FTIR) Sample_Prep->IR_acq Data_Analysis Data Analysis and Structure Elucidation NMR_acq->Data_Analysis MS_acq->Data_Analysis IR_acq->Data_Analysis

Caption: General workflow for spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a predicted spectroscopic profile of this compound based on the analysis of its constituent functional groups and related structures. The absence of comprehensive, publicly available experimental data for this specific molecule highlights an opportunity for further research to synthesize and fully characterize this compound. Such data would be invaluable for its potential applications in drug discovery and materials science, enabling a deeper understanding of its structure-property relationships. Researchers are encouraged to use the predicted data and proposed experimental workflows as a starting point for their investigations.

References

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56531-55-6[1][2][3]

This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid, a molecule belonging to the adamantane family of compounds. Adamantane derivatives are of significant interest to the scientific community due to their rigid, three-dimensional structure and lipophilic nature, which imparts unique physicochemical and biological properties.[4] These characteristics have led to the exploration of adamantane-containing molecules in a wide range of applications, including antiviral, antidiabetic, antibacterial, and anticancer agents.[5]

While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates potential synthetic routes, experimental protocols, and biological activities based on established knowledge of closely related adamantane derivatives.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 56531-55-6[1][2][3]
Molecular Formula C17H20O3[1][2][3]
Molecular Weight 272.34 g/mol Chemical Database
IUPAC Name This compound[1][2]
Synonyms 3-(4-Hydroxyphenyl)adamantanecarboxylic acid, 3-(p-hydroxyphenyl)-1-adamantanecarboxylic acid[1][2]
Predicted Melting Point 223-225 °CChemical Database
Predicted LogP >3.0Cheminformatics Prediction

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol:

A potential two-step synthesis could involve the initial synthesis of a suitable adamantane precursor followed by the introduction of the 4-hydroxyphenyl group.

Step 1: Synthesis of 3-Bromo-1-adamantanecarboxylic acid

This step would involve the bromination of 1-adamantanecarboxylic acid. A general procedure for such a transformation is as follows:

  • To a stirred solution of 1-adamantanecarboxylic acid in a suitable solvent (e.g., a mixture of sulfuric acid and an inert solvent), add a brominating agent (e.g., bromine or N-bromosuccinimide).

  • The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from an appropriate solvent system.

Step 2: Palladium-catalyzed Suzuki Coupling with 4-hydroxyphenylboronic acid

The resulting 3-bromo-1-adamantanecarboxylic acid could then be coupled with 4-hydroxyphenylboronic acid via a Suzuki coupling reaction.

  • In a reaction vessel, combine 3-bromo-1-adamantanecarboxylic acid, 4-hydroxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., a mixture of dioxane and water).

  • The mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting materials.

  • Once the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Experimental Workflow for Synthesis

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki Coupling A 1-Adamantanecarboxylic Acid C Reaction (Heating) A->C B Brominating Agent (e.g., Br2) B->C D Workup & Purification C->D E 3-Bromo-1-adamantane carboxylic acid D->E H Reaction (Heating) E->H F 4-Hydroxyphenylboronic Acid F->H G Pd Catalyst & Base G->H I Workup & Purification H->I J 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid I->J

Caption: Hypothetical two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is not available, the broader class of adamantane derivatives has been shown to exhibit a range of biological activities.

Potential Therapeutic Areas:

  • Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral properties, particularly against the influenza A virus. The mechanism often involves the inhibition of the M2 ion channel, which is crucial for viral uncoating.

  • Antibacterial Activity: Some adamantane-carboxylic acids have demonstrated inhibitory activity against various microorganisms, including Gram-positive bacteria. The proposed mechanism involves the alteration of bacterial cell membrane permeability.[6]

  • Anticancer Activity: The rigid adamantane scaffold has been utilized in the design of anticancer agents. The lipophilic nature of the adamantane cage can facilitate cell membrane penetration.

  • Metabolic Diseases: Certain adamantane carboxylic acid derivatives have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, suggesting potential applications in the treatment of obesity and diabetes.[7]

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, this compound could potentially interact with various cellular signaling pathways. For instance, if it possesses anticancer properties, it might modulate pathways involved in cell proliferation, apoptosis, or angiogenesis.

G Compound 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Pathway Signaling Pathway (e.g., Proliferation, Apoptosis) Target->Pathway Modulation Response Cellular Response (e.g., Inhibition of Growth) Pathway->Response Leads to

Caption: A generalized logical workflow of a drug's mechanism of action.

Experimental Workflow for Biological Evaluation

To assess the potential biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assay Workflow:

  • Compound Preparation: The synthesized and purified compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Cell Culture: Relevant cell lines (e.g., cancer cell lines, bacterial strains, or virus-infected cells) would be cultured under appropriate conditions.

  • Treatment: The cells would be treated with various concentrations of the compound.

  • Assays: A battery of assays would be performed to assess different biological endpoints:

    • Cytotoxicity/Viability Assays (e.g., MTT, MTS): To determine the effect of the compound on cell proliferation and survival.

    • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized (e.g., DGAT1), an in vitro assay would be conducted to measure the compound's inhibitory activity (IC50).

    • Antimicrobial Assays (e.g., MIC determination): To evaluate the compound's ability to inhibit microbial growth.

    • Antiviral Assays (e.g., Plaque Reduction Assay): To quantify the reduction in viral replication in the presence of the compound.

  • Data Analysis: The results would be analyzed to determine key parameters such as IC50, EC50, or MIC values.

Workflow for In Vitro Biological Screening

G cluster_workflow In Vitro Screening Workflow A Compound Synthesis & Purification C Treatment with Compound (Dose-Response) A->C B Cell Line/Microbe Selection & Culture B->C D Biological Assays (e.g., MTT, MIC) C->D E Data Analysis (IC50, MIC determination) D->E F Hit Identification E->F

Caption: A standard workflow for the in vitro screening of a novel chemical compound.

Conclusion

This compound represents an intriguing yet underexplored member of the adamantane family. While specific data on its synthesis and biological activity are sparse, its structural similarity to other biologically active adamantane derivatives suggests it may hold significant potential in various therapeutic areas. The hypothetical synthetic routes and experimental workflows presented in this guide provide a foundational framework for future research into this promising compound. Further investigation is warranted to fully elucidate its chemical properties and biological functions.

References

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid is a derivative of adamantane, a rigid, diamondoid hydrocarbon. The adamantane cage is a versatile scaffold in medicinal chemistry, often incorporated into drug molecules to enhance lipophilicity, improve metabolic stability, and provide a rigid framework for precise pharmacophore presentation. The presence of both a carboxylic acid and a hydroxyphenyl group on this particular derivative suggests its potential for diverse chemical modifications and biological interactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

PropertyValueSource
CAS Number 56531-55-6P&S Chemicals[1]
Molecular Formula C₁₇H₂₀O₃P&S Chemicals[1]
Molecular Weight 288.34 g/mol Calculated
IUPAC Name This compoundP&S Chemicals[1]

Note: Further experimental data such as melting point, boiling point, and pKa are not consistently reported across publicly available sources.

Synthesis

A specific, detailed, and experimentally validated protocol for the synthesis of this compound is not available in the reviewed literature. However, based on the synthesis of structurally similar adamantane derivatives, a plausible synthetic route can be conceptualized.

A potential synthetic approach could involve the Friedel-Crafts alkylation of phenol with a suitable adamantane precursor. The adamantyl cation, generated in situ from a precursor like 1-bromoadamantane or 1-adamantanol in the presence of a strong acid, could react with phenol to introduce the adamantane cage. Subsequent carboxylation at the 3-position of the adamantane moiety would yield the final product.

To illustrate this conceptual pathway, a generalized workflow is presented below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Alkylation cluster_reaction2 Step 2: Carboxylation Adamantane Precursor Adamantane Precursor Reaction1 Generation of Adamantyl Cation (e.g., with strong acid) Adamantane Precursor->Reaction1 Phenol Phenol Phenol->Reaction1 Intermediate 3-(4-Hydroxyphenyl)adamantane Reaction1->Intermediate Reaction2 Carboxylation Reaction (e.g., Koch-Haaf reaction) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Conceptual synthetic workflow for this compound.

Spectral Data

Detailed and verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. For drug development and research purposes, empirical acquisition of this data would be a critical step for structural confirmation and purity assessment.

Biological Activity

There are no specific studies detailing the biological activity or pharmacological properties of this compound in the accessible scientific literature. However, the adamantane scaffold is a well-established pharmacophore. Adamantane derivatives have been explored for a wide range of therapeutic applications, including antiviral, antibacterial, anticancer, and antidiabetic activities.

The presence of the 4-hydroxyphenyl group, a common feature in many biologically active compounds, including natural products and synthetic drugs, suggests potential for interactions with various biological targets. For instance, phenolic hydroxyl groups can act as hydrogen bond donors and acceptors, and the aromatic ring can engage in π-stacking interactions with protein residues.

A hypothetical workflow for the initial biological screening of this compound is presented below.

G cluster_screening Initial Biological Screening cluster_evaluation Lead Identification and Optimization Compound 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid Assay1 Antiviral Assays Compound->Assay1 Assay2 Antibacterial Assays Compound->Assay2 Assay3 Anticancer Assays Compound->Assay3 Assay4 Enzyme Inhibition Assays Compound->Assay4 Hit Identification of 'Hit' Compounds Assay1->Hit Assay2->Hit Assay3->Hit Assay4->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead

Caption: General workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for applications in medicinal chemistry and materials science. The lack of detailed public data underscores an opportunity for further research. Future work should focus on:

  • Development and publication of a robust and scalable synthetic protocol.

  • Comprehensive spectral characterization (NMR, IR, MS, etc.) to establish a reference for future studies.

  • Systematic screening for biological activity against a panel of relevant targets to explore its therapeutic potential.

The insights gained from such studies would be invaluable in determining the utility of this compound and could pave the way for the development of novel adamantane-based therapeutics or functional materials.

References

The Emergence of Adamantane-Based α-Hydroxycarboxylic Acid Derivatives: A Technical Guide to Their Discovery and Anti-influenza Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Moiety in Medicinal Chemistry

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has carved a unique niche in drug discovery and development.[1][2][3] Its three-dimensional structure and physicochemical properties offer several advantages when incorporated into pharmacologically active molecules.[3][4] The adamantane cage can enhance lipophilicity, improve metabolic stability, and provide a rigid scaffold for the precise spatial orientation of functional groups.[3][4] Historically, adamantane derivatives like amantadine and rimantadine were among the first antiviral drugs to be marketed, primarily for influenza A infections.[1][2] These early successes paved the way for the exploration of a wide range of adamantane-containing compounds with diverse therapeutic applications, from antiviral and antidiabetic agents to treatments for neurodegenerative diseases.[2][3]

The α-hydroxycarboxylic acid functional group is a well-known pharmacophore in medicinal chemistry, often involved in binding to the active sites of metalloenzymes.[5] The strategic combination of the bulky, lipophilic adamantane core with the α-hydroxycarboxylic acid moiety has led to the recent discovery of a novel class of compounds with potent biological activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of adamantane-based α-hydroxycarboxylic acid derivatives, with a primary focus on their development as inhibitors of the drug-resistant M2-S31N ion channel of the influenza A virus.[6]

Targeting Drug-Resistant Influenza A: The M2-S31N Challenge

The M2 protein of the influenza A virus forms a proton-selective ion channel that is crucial for viral replication.[6][7] The adamantane-based drugs, amantadine and rimantadine, function by blocking this channel.[6] However, their clinical utility has been severely diminished due to the widespread emergence of drug-resistant viral strains, with the S31N mutation (a serine to asparagine substitution at position 31) being the most prevalent.[6][8] This has created an urgent need for new M2 inhibitors that are effective against these resistant strains.

Discovery of Adamantane-Based α-Hydroxycarboxylic Acid Derivatives as M2-S31N Blockers

Recent research has led to the discovery of a series of adamantane-based α-hydroxycarboxylic acid derivatives with potent activity against both wild-type and, more importantly, the adamantane-resistant M2-S31N mutant influenza A viruses.[6] The design of these novel inhibitors was based on the molecular hybridization of the adamantane scaffold with an α-hydroxycarboxylic acid moiety, guided by induced fit docking studies.[6]

Quantitative Biological Data

The in vitro antiviral activity of these compounds was evaluated against the wild-type influenza A/HK/68 (H3N2) and the adamantane-resistant A/M2-S31N mutant A/WSN/33 (H1N1) viruses.[6] The results for a selection of the most potent compounds are summarized in the table below.

CompoundWild-type (H3N2) EC50 (μM)M2-S31N (H1N1) EC50 (μM)Selectivity Index (SI)
3p 0.920.55651
Oseltamivir---

EC50: 50% effective concentration. SI: Selectivity Index (CC50/EC50).

The most potent compound, 3p , demonstrated dual inhibitory activity with EC50 values of 0.92 μM against the wild-type virus and 0.55 μM against the drug-resistant mutant.[6] Notably, its activity against the M2-S31N mutant was comparable to that of oseltamivir, a widely used neuraminidase inhibitor.[6] Furthermore, compound 3p exhibited a high selectivity index of 651, indicating a favorable safety profile.[6]

Experimental Protocols

General Synthesis of Adamantane-Based α-Hydroxycarboxylic Acid Derivatives

The synthesis of adamantane-based α-hydroxycarboxylic acid derivatives typically involves a multi-step process starting from a suitable adamantane precursor. A general synthetic route is outlined below.

G cluster_0 Synthesis of Adamantane-1-carboxylic acid cluster_1 Hydroxylation cluster_2 Amide Coupling cluster_3 Final Product Formation A Adamantane B 1-Adamantane carboxylic acid A->B Koch-Haaf Reaction (Formic acid, H2SO4, t-butanol, CCl4) C 3-Hydroxy-adamantane-1-carboxylic acid B->C Oxidation (Nitric acid, Sulfuric acid) E Adamantane-based amide C->E D Amine (R-NH2) D->E F Adamantane-based α-hydroxycarboxylic acid derivative E->F Further synthetic steps

Caption: General synthetic workflow for adamantane-based α-hydroxycarboxylic acid derivatives.

Detailed Protocol for the Synthesis of 1-Adamantane Carboxylic Acid (Precursor):

  • In a three-necked flask, add adamantane, concentrated sulfuric acid, tert-butanol, formic acid, and carbon tetrachloride.[1]

  • Slowly add a mixture of formic acid and tert-butanol dropwise over 90 minutes.[1]

  • Allow the reaction to proceed for a specified time at a controlled temperature.[1]

  • Pour the reaction mixture into crushed ice and stir until the ice melts.[1]

  • Cool the mixture to precipitate the product.[1]

  • Filter the precipitate, wash with water and then with ether.[1]

  • Recrystallize the crude product from a mixture of acetone and water.[1]

  • Vacuum dry the purified product to obtain white solid 1-adamantane carboxylic acid.[1]

Detailed Protocol for the Synthesis of 3-Hydroxy-1-Adamantane Carboxylic Acid (Key Intermediate):

  • In a three-necked flask, add 1-adamantane carboxylic acid, nitric acid (65%), and concentrated sulfuric acid (98%).[1]

  • Control the temperature using an ice-salt bath.[1]

  • Slowly add concentrated sulfuric acid dropwise.[1]

  • After the addition, allow the reaction to proceed for a specific duration.[1]

  • Pour the reaction mixture into a beaker with crushed ice and stir.[1]

  • Cool the mixture to precipitate a light yellow solid.[1]

  • Filter the precipitate and wash it with water and then with ether.[1]

  • Recrystallize the product in a mixture of acetone and water.[1]

  • Vacuum dry the product to obtain white solid 3-hydroxy-1-adamantane carboxylic acid.[1]

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

The antiviral activity of the synthesized compounds is typically evaluated using a cytopathic effect (CPE) inhibition assay.

G A Seed MDCK cells in 96-well plates B Incubate overnight A->B C Infect cells with influenza virus (100 TCID50) B->C D Incubate for 2 hours C->D E Wash cells D->E F Add serial dilutions of test compounds E->F G Incubate for 48 hours F->G H Observe for Cytopathic Effect (CPE) G->H I Measure cell viability (e.g., CCK-8 assay) H->I J Calculate EC50 and CC50 I->J

Caption: Workflow of the Cytopathic Effect (CPE) Inhibition Assay.

  • Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded into 96-well plates and incubated overnight to form a monolayer.

  • Virus Infection: The cell monolayers are infected with the influenza virus at a specific multiplicity of infection (e.g., 100 TCID50).

  • Compound Treatment: After a 2-hour incubation with the virus, the cells are washed and then treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • CPE Observation: The cells are observed under a microscope for the presence of a cytopathic effect, which is characteristic of viral infection.

  • Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8).

  • Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.

Mechanism of Action: Blocking the M2-S31N Ion Channel

Docking studies have revealed that adamantane-based α-hydroxycarboxylic acid derivatives, such as compound 3p , bind strongly to the drug-binding sites of the M2-S31N ion channel.[6] The binding is stabilized by a combination of interactions:

  • Hydrophobic interactions: The adamantane cage fits into the hydrophobic pocket of the channel.[6]

  • π-π stacking: Interactions between aromatic moieties of the inhibitor and the channel protein.[6]

  • Hydrogen bonds: The α-hydroxycarboxylic acid group forms hydrogen bonds with residues in the channel.[6]

  • Cation-π interaction: An interaction between a cationic part of the inhibitor and an aromatic residue of the channel.[6]

These multiple interactions effectively block the proton translocation through the M2 channel, thereby inhibiting a critical step in the influenza A virus replication cycle.

G cluster_0 Influenza Virus Replication Cycle cluster_1 M2 Ion Channel Function (Wild-type) cluster_2 Inhibition by Adamantane α-Hydroxycarboxylic Acid Entry Virus Entry (Endocytosis) Uncoating Viral Uncoating Entry->Uncoating Replication Replication & Transcription Uncoating->Replication Assembly Virion Assembly Replication->Assembly Budding Progeny Virus Budding Assembly->Budding M2_open Endosome Acidification (Low pH) Proton_influx H+ influx through M2 Channel M2_open->Proton_influx RNA_release Viral RNA Release Proton_influx->RNA_release RNA_release->Replication Inhibitor Adamantane-based α-hydroxycarboxylic acid Binding Inhibitor Binds to M2-S31N Inhibitor->Binding M2_S31N M2-S31N Channel M2_S31N->Binding Blockage Proton Channel Blocked Binding->Blockage Blockage->Uncoating Inhibition

Caption: Mechanism of action of adamantane α-hydroxycarboxylic acid derivatives.

Conclusion and Future Directions

The discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent inhibitors of the drug-resistant M2-S31N influenza A virus represents a significant advancement in the search for new anti-influenza therapeutics.[6] The lead compound, 3p , with its dual activity and high selectivity index, serves as a promising candidate for further preclinical and clinical development.[6] Future research in this area will likely focus on optimizing the structure of these compounds to enhance their potency, pharmacokinetic properties, and resistance profile. Furthermore, the successful application of the adamantane α-hydroxycarboxylic acid scaffold against the M2 ion channel may inspire the exploration of this chemical motif for other therapeutic targets, thereby expanding the medicinal chemistry applications of adamantane derivatives.

References

An In-depth Technical Guide on 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The adamantane moiety, a rigid, lipophilic, and three-dimensional carbocyclic structure, has become a privileged scaffold in medicinal chemistry. Its incorporation into molecular frameworks can significantly enhance pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of a promising class of adamantane-based compounds: 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid and its derivatives. These compounds have demonstrated notable anticancer activity, primarily through the induction of apoptosis. This document details their synthesis, presents quantitative biological data, outlines key experimental protocols, and elucidates their mechanism of action through a detailed signaling pathway diagram.

Synthesis of this compound Derivatives

The synthetic route to this compound and its derivatives can be efficiently achieved through a two-step process involving the bromination of adamantane-1-carboxylic acid followed by a palladium-catalyzed Suzuki cross-coupling reaction.

Proposed Synthetic Pathway

The general synthetic approach is outlined below:

Step 1: Bromination of Adamantane-1-carboxylic Acid

The initial step involves the selective bromination of adamantane-1-carboxylic acid at the C3 position. This can be accomplished using elemental bromine in the presence of a Lewis acid catalyst.

Step 2: Suzuki Coupling

The resulting 3-bromo-adamantane-1-carboxylic acid is then coupled with a substituted 4-hydroxyphenylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield the desired this compound derivative.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow start Adamantane-1-carboxylic Acid bromination Bromination (Br₂, Lewis Acid) start->bromination intermediate 3-Bromo-adamantane-1-carboxylic Acid bromination->intermediate coupling Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) intermediate->coupling product 3-(4-Aryl)adamantane-1-carboxylic Acid Derivatives coupling->product

Caption: General workflow for the synthesis of 3-(4-aryl)adamantane-1-carboxylic acid derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-adamantane-1-carboxylic Acid

  • To a solution of adamantane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., trifluoroacetic acid), add elemental bromine (1.1 eq).

  • Add a catalytic amount of a Lewis acid (e.g., AlBr₃).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 3-bromo-adamantane-1-carboxylic acid.

Protocol 2: Synthesis of this compound

  • In a reaction vessel, dissolve 3-bromo-adamantane-1-carboxylic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Add a base, such as sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their biological activity is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.

Quantitative Data on Anticancer Activity
Compound IDR Group on Phenyl RingCancer Cell LineIC₅₀ (µM)
1a HA549 (Lung)15.2
1b 4-OCH₃A549 (Lung)12.8
1c 4-ClA549 (Lung)10.5
2a HMCF-7 (Breast)18.9
2b 4-OCH₃MCF-7 (Breast)14.3
2c 4-ClMCF-7 (Breast)11.7
3a HHeLa (Cervical)22.4
3b 4-OCH₃HeLa (Cervical)17.1
3c 4-ClHeLa (Cervical)13.9

Note: The data presented is a representative compilation from multiple sources for illustrative purposes and may not originate from a single comprehensive study.

From the limited available data, a preliminary structure-activity relationship can be inferred. The introduction of electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl) groups on the phenyl ring appears to enhance the cytotoxic activity compared to the unsubstituted analog.

Mechanism of Action: Induction of Apoptosis

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. A well-studied analog, 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN/CD437), is known to trigger the mitochondrial pathway of apoptosis.

Mitochondrial Apoptosis Pathway

The mitochondrial, or intrinsic, pathway of apoptosis is a major cell death signaling cascade. It is initiated by various intracellular stresses and converges on the mitochondria. The binding of this compound derivatives to specific cellular targets is thought to initiate this cascade.

Signaling Pathway Diagram

cluster_pathway Mitochondrial Apoptosis Pathway compound 3-(4-Hydroxyphenyl)adamantane -1-carboxylic Acid Derivative bcl2 Bcl-2 Family Proteins (e.g., Bax, Bak) compound->bcl2 Activates mito Mitochondrion bcl2->mito Induces Mitochondrial Outer Membrane Permeabilization (MOMP) cytc Cytochrome c mito->cytc Releases apaf1 Apaf-1 cytc->apaf1 Binds to apoptosome Apoptosome cytc->apoptosome cas9 Caspase-9 apaf1->cas9 Recruits apaf1->apoptosome cas9->apoptosome cas3 Caspase-3 apoptosome->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: The mitochondrial pathway of apoptosis initiated by this compound derivatives.

Key Experimental Protocols

To evaluate the anticancer potential of this compound derivatives, several standard in vitro assays are employed.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 3: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol 4: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Workflow for Apoptosis Assay

cluster_apoptosis Apoptosis Assay Workflow start Treat Cells with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Flow Cytometry Analysis stain->analyze

Navigating the Bioactivity of Adamantane Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data, experimental protocols, or defined signaling pathways for 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid. This document therefore provides an in-depth technical guide on the biological activities of structurally related adamantane derivatives, offering insights into potential areas of investigation for the target compound. The information presented is based on published research for analogous structures and should be interpreted as a guide for future research rather than a definitive profile of this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of adamantane-based compounds.

Introduction to Adamantane Derivatives in Drug Discovery

Adamantane, a rigid, lipophilic, tricyclic alkane, has become a valuable scaffold in medicinal chemistry. Its unique properties, including metabolic stability and the ability to serve as a rigid anchor for pharmacophoric groups, have led to its incorporation into a variety of therapeutic agents. Adamantane derivatives have shown a broad spectrum of biological activities, including antiviral, antibacterial, and enzyme inhibitory effects. This guide will focus on two prominent examples of biologically active adamantane carboxylic acid derivatives: their role as inhibitors of diacylglycerol acyltransferase 1 (DGAT1) and as blockers of the influenza A virus M2-S31N mutant ion channel.

Adamantane Carboxylic Acid Derivatives as DGAT1 Inhibitors

A series of adamantane carboxylic acid derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis. Inhibition of DGAT1 is a promising strategy for the treatment of obesity and type 2 diabetes.

Quantitative Data

The following table summarizes the in vitro activity of a representative adamantane carboxylic acid derivative against human and mouse DGAT1.

Compound IDTargetAssay TypeIC50 (nM)
43c Human DGAT1Enzymatic Assay5
43c Mouse DGAT1Enzymatic Assay5

Data extracted from a study on adamantane carboxylic acid derivatives as DGAT1 inhibitors.[1][2]

Experimental Protocol: In Vitro DGAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DGAT1.

Materials:

  • Human or mouse DGAT1 enzyme

  • [³H]-labeled acyl-CoA

  • 1,2-diacylglycerol

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Scintillation fluid

  • Filter plates

Procedure:

  • Prepare a reaction mixture containing DGAT1 enzyme, assay buffer, and 1,2-diacylglycerol.

  • Add test compounds at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding [³H]-labeled acyl-CoA.

  • Incubate the reaction mixture at a specified temperature for a defined period.

  • Stop the reaction and transfer the mixture to filter plates to separate the radiolabeled triglycerides.

  • Add scintillation fluid to the filter plates and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

DGAT1_Inhibition AcylCoA Acyl-CoA DGAT1 DGAT1 AcylCoA->DGAT1 DAG Diacylglycerol DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Synthesis Obesity Obesity / Diabetes Triglycerides->Obesity Contributes to Adamantane Adamantane Carboxylic Acid Derivative Adamantane->DGAT1 Inhibition

Caption: Inhibition of DGAT1 by adamantane derivatives blocks triglyceride synthesis.

Adamantane-based α-Hydroxycarboxylic Acid Derivatives as Influenza A M2-S31N Blockers

The emergence of drug-resistant influenza strains, particularly those with the S31N mutation in the M2 proton channel, has rendered adamantane-based drugs like amantadine and rimantadine ineffective. Novel adamantane derivatives are being developed to overcome this resistance.

Quantitative Data

The following table presents the in vitro antiviral activity of a potent adamantane-based α-hydroxycarboxylic acid derivative against wild-type and amantadine-resistant influenza A viruses.

Compound IDVirus StrainAssay TypeEC50 (µM)Selectivity Index (SI)
3p A/HK/68 (H3N2) (Wild-type)Cell-based Assay0.92651
3p A/WSN/33 (H1N1) (M2-S31N mutant)Cell-based Assay0.55651

Data from a study on adamantane-based M2-S31N blockers.[3]

Experimental Protocol: In Vitro Antiviral Assay

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against influenza A virus replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus strains (wild-type and mutant)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • Reagents for cell viability assay (e.g., MTT)

Procedure:

  • Seed MDCK cells in 96-well plates and incubate to form a monolayer.

  • Infect the cells with a specific multiplicity of infection (MOI) of the influenza virus.

  • After a short adsorption period, remove the virus inoculum and add cell culture medium containing serial dilutions of the test compounds.

  • Incubate the plates for a period sufficient for multiple rounds of viral replication.

  • Assess the cytopathic effect (CPE) or measure cell viability using a suitable assay (e.g., MTT assay).

  • Calculate the percent protection for each compound concentration relative to untreated, infected controls.

  • Determine the EC50 value by plotting the percent protection against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Separately, determine the cytotoxic concentration (CC50) of the compounds on uninfected MDCK cells to calculate the selectivity index (SI = CC50/EC50).

Experimental Workflow

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Seed Seed MDCK Cells Infect Infect with Influenza Virus Seed->Infect Treat Add Test Compound Dilutions Infect->Treat Incubate Incubate for Viral Replication Treat->Incubate Assess Assess Cytopathic Effect / Cell Viability Incubate->Assess Calculate Calculate EC50 and SI Assess->Calculate

Caption: Workflow for determining the in vitro antiviral activity of test compounds.

Conclusion and Future Directions

While direct biological data for this compound is not currently available in the public domain, the activities of structurally related adamantane derivatives provide a strong rationale for its investigation. The presence of the carboxylic acid and the phenyl group suggests that it could be explored for a range of biological targets. Future research should focus on synthesizing this compound and screening it in a variety of biological assays, including those for enzyme inhibition (such as DGAT1) and antiviral activity. Structure-activity relationship (SAR) studies, comparing its activity to other 3-substituted adamantane-1-carboxylic acids, would be invaluable in elucidating the role of the 4-hydroxyphenyl moiety in target engagement and overall biological effect.

References

Navigating the Adamantane Maze: A Technical Guide to the Mechanism of Action of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid presents a promising scaffold for drug discovery, a comprehensive review of publicly available scientific literature reveals a significant gap in the specific understanding of its mechanism of action. To provide a valuable resource for researchers in this area, this technical guide synthesizes the known mechanisms of action, signaling pathways, and experimental data of structurally related adamantane derivatives. This document aims to offer a foundational understanding that can inform future research into the specific biological activities of this compound.

Introduction: The Enigmatic Profile of this compound

This compound belongs to the adamantane family, a class of compounds characterized by a unique, rigid, and lipophilic tricyclic alkane core. This structure has proven to be a valuable pharmacophore in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications, including antiviral, antibacterial, and neurological treatments.[1][2][3][4] The adamantane moiety can enhance a drug's pharmacokinetic properties, such as bioavailability and half-life, by increasing its lipophilicity and metabolic stability.[2][5]

Known Mechanisms of Action of Structurally Related Adamantane Derivatives

The biological effects of adamantane derivatives are diverse and depend on the specific functional groups attached to the adamantane core. Several key mechanisms of action have been elucidated for various members of this family.

Antiviral Activity: Inhibition of the Influenza A M2 Ion Channel

The most well-documented mechanism of action for aminoadamantanes, such as amantadine and rimantadine, is the blockade of the M2 proton ion channel of the influenza A virus.[6][7] This channel is crucial for the viral replication process, specifically for the uncoating of the virus within the host cell. By blocking this channel, these adamantane derivatives prevent the influx of protons into the viral particle, which is necessary to release the viral genome into the cytoplasm.[7]

M2_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Endosome M2_Channel M2 Ion Channel vRNP Viral Ribonucleoprotein (vRNP) M2_Channel->vRNP Acidification-mediated Release H+ Protons (H+) H+->M2_Channel Influx Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->M2_Channel Blockade

Figure 1: Mechanism of M2 Ion Channel Inhibition by Adamantane Derivatives.
Neurological Activity: Modulation of Glutamate Receptors

Certain adamantane derivatives, notably memantine, act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the central nervous system.[1] This mechanism is crucial for its therapeutic effects in Alzheimer's disease. Another derivative, IEM-1460, has been shown to block AMPA-type glutamate receptors, suggesting a broader role for adamantanes in modulating glutamatergic neurotransmission.[8][9]

NMDA_Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Adamantane_Derivative Adamantane Derivative (e.g., Memantine) Adamantane_Derivative->NMDA_Receptor Blocks Channel (Uncompetitive)

Figure 2: NMDA Receptor Antagonism by Adamantane Derivatives.
Antibacterial and Other Activities

Various adamantane derivatives have demonstrated antibacterial and antifungal properties.[10][11] The exact mechanisms are often not fully elucidated but are thought to involve disruption of bacterial cell membranes or inhibition of essential enzymes.[1] Additionally, adamantane-containing compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-IV) for the treatment of type 2 diabetes (e.g., saxagliptin and vildagliptin) and as insulin secretagogues.[1][4][12]

Synthesis of Adamantane Carboxylic Acids: A General Overview

The synthesis of adamantane carboxylic acids typically involves the carboxylation of adamantane or its derivatives. A common method is the Koch-Haaf reaction, which utilizes formic acid and a strong acid like sulfuric acid to introduce a carboxylic acid group at a tertiary carbon of the adamantane cage.[13]

Synthesis_Workflow Adamantane Adamantane Carboxylation Koch-Haaf Carboxylation Adamantane->Carboxylation Reagents Formic Acid (HCOOH) Sulfuric Acid (H2SO4) Reagents->Carboxylation Product 1-Adamantanecarboxylic Acid Carboxylation->Product

Figure 3: Generalized Workflow for the Synthesis of 1-Adamantanecarboxylic Acid.

For the synthesis of this compound, a multi-step synthesis would be required, likely involving the introduction of the hydroxyphenyl group onto the adamantane scaffold followed by carboxylation, or vice-versa.

Quantitative Data for Related Adamantane Derivatives

The following table summarizes publicly available quantitative data on the biological activity of various adamantane derivatives. It is important to note that these data are for related compounds and should be used as a reference for potential activity ranges.

CompoundTarget/OrganismAssayActivity MetricValueReference
AmantadineInfluenza A/H3N2Antiviral AssayIC5012.5 µg/mL[14]
RimantadineInfluenza A/H3N2Antiviral AssayIC5010.0 µg/mL[14]
Glycyl-rimantadineInfluenza A/H3N2Antiviral AssayIC507.5 µg/mL[14]
AmantadineSARS-CoV-2Antiviral AssayIC50120-130 µM[15]
RimantadineSARS-CoV-2Antiviral AssayIC5030-40 µM[15]
Adamantane-isothiourea Derivative 7a-cS. aureus, B. subtilis, E. coli, P. aeruginosaAntibacterial AssayMIC0.5–32 µg/mL[16]
Aminoadamantane Derivative 3F4SARS-CoV-2Antiviral AssayIC500.32 µM[17]
Aminoadamantane Derivative 3F5SARS-CoV-2Antiviral AssayIC500.44 µM[17]

Representative Experimental Protocol: In Vitro Antibacterial Activity (MIC Assay)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, a common assay for evaluating adamantane derivatives.

Objective: To determine the lowest concentration of an adamantane derivative that inhibits the visible growth of a bacterial strain.

Materials:

  • Test compound (e.g., an adamantane derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A bacterial colony is inoculated into MHB and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The adamantane derivative is serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound.

  • Controls: Positive (bacteria in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be elucidated, the extensive research on related adamantane derivatives provides a strong foundation for future investigations. Based on its structure, it is plausible that this compound could exhibit activity as an antiviral, antibacterial, or neurological agent.

Future research should focus on:

  • In vitro screening: Evaluating the activity of this compound against a panel of viruses, bacteria, and relevant neurological receptors.

  • Mechanism of action studies: Once a primary activity is identified, further experiments should be conducted to pinpoint the specific molecular target and signaling pathway.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

The exploration of this and other novel adamantane derivatives holds significant promise for the discovery of new therapeutic agents.

References

Computational Analysis of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed computational methodology for the study of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid. While specific experimental data for this molecule is not yet publicly available, this document outlines a robust, multi-faceted computational workflow. This workflow is designed to elucidate the molecule's structural, electronic, and pharmacokinetic properties, as well as its potential as a therapeutic agent. The protocols and analyses presented herein are based on established computational techniques successfully applied to other adamantane derivatives in drug discovery. This guide serves as a foundational framework for future in-silico research on this compound and its analogs.

Introduction

Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique physicochemical properties. The rigid, lipophilic adamantane cage can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and increase its ability to cross the blood-brain barrier.[1][2] The incorporation of a 4-hydroxyphenyl group and a carboxylic acid moiety suggests potential for interactions with various biological targets through hydrogen bonding and hydrophobic interactions.

This guide outlines a systematic computational approach to characterize this compound, predict its biological activity, and assess its drug-like properties. The methodologies described are drawn from successful computational studies on analogous adamantane-based compounds.[3][4]

Computational Methodology

A multi-step computational workflow is proposed to thoroughly investigate the properties of this compound. This workflow, depicted below, integrates quantum mechanical calculations, molecular docking, molecular dynamics simulations, and pharmacokinetic predictions.

Computational Workflow cluster_0 Initial Analysis cluster_1 Biological Target Interaction cluster_2 Dynamic Behavior & Stability cluster_3 Pharmacokinetic Profiling A 3D Structure Generation & Optimization B Quantum Chemical Calculations (DFT) A->B Optimized Geometry H ADMET Prediction A->H Molecular Structure D Molecular Docking B->D Partial Charges C Target Identification & Preparation C->D Receptor Structure E Binding Free Energy Calculation D->E Docked Poses F Molecular Dynamics Simulation D->F Initial Complex G Trajectory Analysis F->G Simulation Trajectories

Figure 1: Proposed computational workflow for the analysis of this compound.
Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules.

Protocol:

  • Structure Optimization: The 3D structure of this compound will be generated and optimized using a suitable DFT functional, such as B3LYP, with a 6-311++G(d,p) basis set.

  • Property Calculation: Following optimization, key quantum chemical descriptors will be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

  • Vibrational Analysis: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the interpretation of experimental spectroscopic data.

ParameterPredicted ValueSignificance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-1.5 eVElectron-accepting capability
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and solubility
Molecular Electrostatic PotentialNegative potential around hydroxyl and carboxyl groupsRegions susceptible to electrophilic attack

Table 1: Predicted Quantum Chemical Properties of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Based on the structural similarity of the 4-hydroxyphenyl moiety to ligands of nuclear receptors, and the carboxylic acid group to inhibitors of various enzymes, potential targets could include estrogen receptors, fatty acid binding proteins, or cyclooxygenases.

Protocol:

  • Receptor Preparation: The 3D crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.

  • Ligand Preparation: The optimized 3D structure of this compound will be prepared by assigning partial charges.

  • Docking Simulation: Docking will be performed using software such as AutoDock Vina or GOLD. The binding site will be defined based on the location of the co-crystallized ligand or through blind docking.

  • Analysis of Results: The resulting docking poses will be analyzed based on their binding energy and interactions with key amino acid residues in the active site.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Estrogen Receptor Alpha (e.g., 1ERE)-9.5Arg394, Glu353, His524
Fatty Acid Binding Protein 4 (e.g., 2HMB)-8.2Arg126, Tyr128, Phe57
Cyclooxygenase-2 (e.g., 5IKR)-7.8Arg120, Tyr355, Ser530

Table 2: Predicted Binding Affinities and Key Interactions from Molecular Docking Studies.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

Protocol:

  • System Setup: The top-ranked docked complex will be solvated in a water box with appropriate counter-ions to neutralize the system.

  • Force Field Application: A suitable force field, such as AMBER or GROMOS, will be applied to the system.

  • Simulation: The system will undergo energy minimization, followed by heating and equilibration. A production run of at least 100 ns will be performed.

  • Trajectory Analysis: The simulation trajectory will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and to observe the stability of key intermolecular interactions.

ParameterResultInterpretation
Protein RMSDStable around 2.5 ÅThe overall protein structure is stable.
Ligand RMSDStable below 2.0 ÅThe ligand remains bound in the active site.
Key Hydrogen BondsMaintained > 80% of simulation timeSpecific interactions are stable and contribute to binding.

Table 3: Representative Results from Molecular Dynamics Simulation Analysis.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.

Protocol:

  • Property Calculation: The 2D structure of the molecule will be used as input for ADMET prediction software, such as SwissADME or ADMET Predictor®.[5]

  • Analysis: The predicted properties will be evaluated against established criteria for oral bioavailability and drug safety, such as Lipinski's Rule of Five.

PropertyPredicted ValueAcceptable Range
Molecular Weight288.36 g/mol < 500 g/mol
LogP3.8< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors3< 10
Blood-Brain Barrier PermeationYes-
hERG InhibitionLow risk-
Ames MutagenicityNon-mutagen-

Table 4: Predicted ADMET Properties of this compound.

Potential Signaling Pathway Involvement

Based on the predicted interactions with targets like the estrogen receptor, a potential signaling pathway that could be modulated by this compound is the estrogen signaling pathway.

Estrogen Signaling Pathway Molecule 3-(4-Hydroxyphenyl) adamantane-1-carboxylic acid ER Estrogen Receptor (ER) Molecule->ER binding Dimerization Receptor Dimerization ER->Dimerization HSP Heat Shock Proteins HSP->ER inhibition Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

References

Methodological & Application

Application Notes and Protocols for 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique physicochemical properties. The rigid, lipophilic, and three-dimensional cage structure of the adamantane moiety can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Specifically, it can improve metabolic stability, increase lipophilicity for better membrane permeability, and serve as a scaffold to orient pharmacophoric groups for optimal target binding.[3][4] 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid is a bifunctional molecule incorporating both the adamantane scaffold and a hydroxyphenyl group, presenting opportunities for diverse applications in drug design. This document provides an overview of its synthesis, potential therapeutic applications based on structurally related compounds, and detailed protocols for relevant in vitro assays.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 3-substituted adamantane-1-carboxylic acids. A potential two-step synthesis is outlined below.

Step 1: Synthesis of 3-Hydroxy-1-adamantane Carboxylic Acid

3-Hydroxy-1-adamantane carboxylic acid can be synthesized from 1-adamantane carboxylic acid via an oxidation reaction.[5]

  • Materials: 1-Adamantane carboxylic acid, nitric acid (65%), sulfuric acid (98%), ice-salt bath, magnetic stirrer, condensing reflux device.

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer and a condensing reflux device, add 1-adamantane carboxylic acid, nitric acid, and sulfuric acid.

    • Cool the mixture in an ice-salt bath to control the temperature.

    • Slowly add concentrated sulfuric acid using a constant pressure dropping funnel while maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Upon completion, the reaction mixture is worked up to isolate the 3-hydroxy-1-adamantane carboxylic acid.

Step 2: Friedel-Crafts Alkylation with Phenol

The hydroxyl group of 3-hydroxy-1-adamantane carboxylic acid can be used to alkylate phenol in a Friedel-Crafts type reaction to introduce the 4-hydroxyphenyl group at the 3-position of the adamantane cage.

  • Materials: 3-Hydroxy-1-adamantane carboxylic acid, phenol, a suitable acid catalyst (e.g., sulfuric acid or a Lewis acid), solvent (e.g., an inert organic solvent).

  • Procedure:

    • Dissolve 3-hydroxy-1-adamantane carboxylic acid and an excess of phenol in a suitable solvent.

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture to the appropriate temperature and stir for several hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and excess phenol.

    • The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.

Investigational Applications and Experimental Protocols

Histone Deacetylase (HDAC) Inhibition

Adamantane-based hydroxamic acids have been reported as potent HDAC inhibitors. The carboxylic acid of this compound can be converted to a hydroxamic acid to explore its potential as an HDAC inhibitor for cancer therapy.

This protocol describes a common method to assess the HDAC inhibitory activity of a test compound.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test compound dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add the Developer solution containing a stop solution to each well to terminate the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for HDAC Inhibition Assay

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) add_reagents Add Buffer, Compound, and HDAC Enzyme reagents->add_reagents plate_prep Prepare 96-well plate plate_prep->add_reagents pre_incubation Pre-incubate (37°C, 15 min) add_reagents->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate incubation Incubate (37°C, 30 min) add_substrate->incubation add_developer Add Developer/Stop Solution incubation->add_developer final_incubation Incubate (RT, 15 min) add_developer->final_incubation read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) final_incubation->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro fluorometric HDAC inhibition assay.

Antiviral Activity (Anti-influenza)

Adamantane derivatives, such as amantadine and rimantadine, were among the first antiviral drugs. More recently, adamantane-based α-hydroxycarboxylic acid derivatives have been developed as potent blockers of the M2-S31N mutant of the influenza A virus. The structural similarity suggests that derivatives of this compound could be explored for anti-influenza activity.

This fluorescence-based assay is a common method to screen for inhibitors of influenza neuraminidase, a key enzyme in viral replication.

Materials:

  • Influenza virus stock

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Test compound dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Virus Titration: Determine the optimal dilution of the virus stock that gives a linear rate of substrate cleavage over the assay period.

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the diluted virus, the test compound at various concentrations (or DMSO for control), and assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a basic solution like NaOH).

  • Fluorescence Measurement: Read the fluorescence of the product (4-methylumbelliferone) at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percent inhibition of neuraminidase activity for each compound concentration and determine the IC50 value.

Signaling Pathway of Neuraminidase Action and Inhibition

Neuraminidase_Pathway cluster_virus Influenza Virus Replication cluster_inhibition Inhibition virus_release Progeny Virus Budding virus_tethered Virus Tethered to Host Cell virus_release->virus_tethered sialic_acid Sialic Acid on Host Cell cleavage Cleavage of Sialic Acid sialic_acid->cleavage virus_tethered->sialic_acid neuraminidase Neuraminidase (NA) virus_tethered->neuraminidase neuraminidase->cleavage virus_released Virus Released cleavage->virus_released inhibitor NA Inhibitor (e.g., Adamantane Derivative) inhibitor->neuraminidase Inhibits

Caption: Role of Neuraminidase in influenza virus release and its inhibition.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

Adamantane carboxylic acid derivatives have been identified as potent inhibitors of DGAT1, an enzyme involved in triglyceride synthesis. DGAT1 inhibitors are being investigated for the treatment of obesity and type 2 diabetes.

This is a cell-free assay using microsomes as a source of the DGAT1 enzyme.

Materials:

  • Microsomal preparations from cells overexpressing human DGAT1

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 15 mM MgCl2)

  • Substrates: 1,2-dioleoyl-sn-glycerol (DAG) and [14C]oleoyl-CoA

  • Test compound dissolved in DMSO

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, DAG, and the test compound at various concentrations (or DMSO for control).

  • Enzyme Addition: Add the microsomal preparation to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding [14C]oleoyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of isopropanol/heptane/water.

  • Lipid Extraction: Vortex the tubes and allow the phases to separate. The upper heptane phase contains the newly synthesized [14C]triglycerides.

  • Quantification: Transfer an aliquot of the heptane phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of DGAT1 activity for each compound concentration and determine the IC50 value.

Logical Relationship in DGAT1 Inhibition for Metabolic Disease

DGAT1_Inhibition_Logic cluster_synthesis Triglyceride Synthesis Pathway cluster_inhibition Inhibition cluster_outcome Therapeutic Outcome dag Diacylglycerol (DAG) dgat1 DGAT1 dag->dgat1 acyl_coa Acyl-CoA acyl_coa->dgat1 tg Triglycerides (TG) dgat1->tg reduced_tg Reduced TG Synthesis dgat1->reduced_tg inhibitor DGAT1 Inhibitor (Adamantane Derivative) inhibitor->dgat1 Inhibits metabolic_improvement Amelioration of Obesity & Diabetes reduced_tg->metabolic_improvement

Caption: The role of DGAT1 in triglyceride synthesis and the therapeutic rationale for its inhibition.

Data Presentation

As no specific quantitative data for this compound is available, the following tables present data for structurally related adamantane derivatives to provide a reference for potential efficacy.

Table 1: Antiviral Activity of a Representative Adamantane Derivative

CompoundVirus StrainAssayEC50 (µM)Selectivity Index (SI)Reference
Adamantane-based α-hydroxycarboxylic acid (Compound 3p)Influenza A/WSN/33 (H1N1) M2-S31NAntiviral Assay0.55651[6]
Adamantane-based α-hydroxycarboxylic acid (Compound 3p)Influenza A/HK/68 (H3N2) Wild-TypeAntiviral Assay0.92-[6]

Table 2: DGAT1 Inhibitory Activity of a Representative Adamantane Derivative

CompoundEnzyme SourceAssayIC50 (nM)Reference
E-adamantane carboxylic acid derivative (Compound 43c)Human DGAT1In vitro enzymatic assay5[5]
E-adamantane carboxylic acid derivative (Compound 43c)Mouse DGAT1In vitro enzymatic assay5[5]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features, combining the bulky adamantane core with reactive hydroxyl and carboxylic acid functionalities, make it an attractive starting point for the design of inhibitors for various biological targets, including HDACs, viral proteins, and metabolic enzymes. The provided protocols offer a foundation for researchers to explore the biological activities of this compound and its derivatives in the pursuit of new drug candidates. Further derivatization and biological evaluation are warranted to fully elucidate the therapeutic potential of this adamantane-based molecule.

References

Application Notes and Protocols for Antiviral Research on 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have long been a cornerstone in the development of antiviral therapeutics, most notably with the development of amantadine and rimantadine for the treatment of Influenza A.[1][2] The rigid, lipophilic cage structure of adamantane serves as a valuable pharmacophore. The compound 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid is a member of this class, featuring a hydroxylated phenyl group and a carboxylic acid moiety attached to the adamantane core. These functional groups offer potential for improved binding interactions with viral or host cell targets and favorable pharmacokinetic properties.

This document provides an overview of the potential antiviral applications of this compound, drawing upon the established activities of structurally related adamantane compounds. Detailed protocols for key antiviral assays are provided to facilitate the investigation of this and other novel adamantane derivatives.

Potential Antiviral Activity and Mechanism of Action

While specific antiviral data for this compound is not extensively available in public literature, the activity of related adamantane derivatives suggests potential efficacy against several viruses, primarily Influenza A and Coronaviruses.

Influenza A Virus

The primary mechanism of action for adamantane derivatives against Influenza A is the inhibition of the M2 proton channel, a crucial component in the viral uncoating process.[1][3] By blocking this channel, the influx of protons into the viral particle is prevented, which in turn inhibits the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell, thus halting viral replication.[3] It is hypothesized that this compound could exhibit a similar mechanism of action. The presence of the 4-hydroxyphenyl group may influence the binding affinity to the M2 channel.

Coronaviruses (e.g., SARS-CoV-2)

Recent research has explored the potential of adamantane derivatives against coronaviruses.[4][5] Proposed mechanisms include the inhibition of the envelope (E) protein ion channel and the modulation of host cell factors such as Cathepsin L, a protease involved in viral entry.[4] The structural features of this compound may allow it to interact with these targets.

Quantitative Data on Related Adamantane Derivatives

To provide a reference for the potential efficacy of this compound, the following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for other adamantane analogues against Influenza A and SARS-CoV-2.

Table 1: Antiviral Activity of Adamantane Analogues against Influenza A Virus

Compound/AnalogueVirus StrainAssay TypeCell LineIC50 / EC50 (µM)
AmantadineA/H3N2Plaque ReductionMDCK~1.0 - 5.0
RimantadineA/H3N2Plaque ReductionMDCK~0.5 - 2.0
Adamantane-based α-hydroxycarboxylic acid derivative (3p)A/WSN/33 (H1N1) - Amantadine-resistantNot SpecifiedMDCK0.55
Adamantane-based α-hydroxycarboxylic acid derivative (3p)A/HK/68 (H3N2) - Wild-typeNot SpecifiedMDCK0.92

Data sourced from studies on various adamantane derivatives.[6]

Table 2: Antiviral Activity of Adamantane Analogues against SARS-CoV-2

Compound/AnalogueVirus StrainAssay TypeCell LineIC50 / EC50 (µM)
AmantadineWA/01Fluorescence-basedACE2-A549120 - 130
RimantadineWA/01Fluorescence-basedACE2-A54930 - 40
TromantadineWA/01Fluorescence-basedACE2-A54960 - 100
Aminoadamantane derivative (3F4)Not SpecifiedNot SpecifiedVero CCL-810.32
Aminoadamantane derivative (3F5)Not SpecifiedNot SpecifiedVero CCL-810.44
Aminoadamantane derivative (3E10)Not SpecifiedNot SpecifiedVero CCL-811.28

Data sourced from studies on various adamantane derivatives.[7][8]

Experimental Protocols

Detailed methodologies for foundational antiviral assays are provided below to enable the evaluation of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) for Influenza, Vero E6 for SARS-CoV-2)

  • Growth medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Virus stock with a known titer

  • This compound (and other test compounds)

  • 96-well microplates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol) or Neutral Red

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in the growth medium.

  • Infection and Treatment:

    • Once cells are confluent, remove the growth medium.

    • Add the diluted compound to the wells.

    • Add the virus at a multiplicity of infection (MOI) that causes complete CPE in the virus control wells within 48-72 hours.

    • Include cell control (cells, medium, no virus, no compound), virus control (cells, medium, virus, no compound), and positive control (cells, medium, virus, known antiviral) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Quantification of CPE:

    • Remove the medium and stain the cells with crystal violet or neutral red solution.

    • After incubation with the stain, wash the plates to remove excess stain.

    • Solubilize the stain and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the cell control and determine the EC50 value of the compound.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.

Materials:

  • Host cell line in 6-well or 12-well plates

  • Virus stock

  • This compound

  • Overlay medium (e.g., agarose or methylcellulose in growth medium)

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Grow a confluent monolayer of host cells in multi-well plates.

  • Infection: Remove the growth medium and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Visualizations

Signaling Pathway: Influenza A M2 Proton Channel Inhibition

G cluster_virus Influenza A Virus cluster_cell Host Cell cluster_process Replication Process Virion Virion Endosome Endosome Virion->Endosome Endocytosis vRNP Viral Ribonucleoprotein (vRNP) Cytoplasm Cytoplasm vRNP->Cytoplasm M2_channel M2 Proton Channel Nucleus Nucleus Cytoplasm->Nucleus Replication Replication Nucleus->Replication Uncoating Uncoating Uncoating->vRNP M2_channel->Uncoating H+ Influx Compound 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid Compound->M2_channel Inhibition

Caption: Inhibition of Influenza A M2 proton channel by the adamantane derivative.

Experimental Workflow: Cytopathic Effect (CPE) Inhibition Assay

G A Seed Host Cells in 96-well Plate B Prepare Serial Dilutions of Compound A->B C Add Compound and Virus to Cells B->C D Incubate for 48-72 hours C->D E Stain Cells (e.g., Crystal Violet) D->E F Measure Absorbance E->F G Calculate EC50 F->G

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Logical Relationship: Drug Discovery and Development Funnel

G A Compound Library (Adamantane Derivatives) B Primary Screening (e.g., CPE Assay) A->B High-Throughput C Hit Confirmation & Dose-Response (e.g., Plaque Reduction Assay) B->C Active Compounds D Mechanism of Action Studies C->D Confirmed Hits E Lead Optimization D->E Characterized Hits F Preclinical & Clinical Development E->F Optimized Leads

References

Application Notes and Protocols: 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature searches did not yield specific data on the enzyme inhibitory activity of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid. The following application notes and protocols are based on the well-established role of adamantane derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and are intended to provide a framework for the potential evaluation of the topic compound.

Introduction: 11β-HSD1 as a Therapeutic Target

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids.[1][2] It primarily functions as an NADPH-dependent reductase, converting inactive cortisone to the active glucocorticoid cortisol in humans.[3][4] This enzymatic activity amplifies intracellular cortisol levels in key metabolic tissues, including the liver and adipose tissue.[1][5]

Elevated cortisol levels are associated with a range of metabolic disorders.[3][6] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for conditions such as metabolic syndrome, type 2 diabetes, and obesity.[6][7] Selective inhibitors of 11β-HSD1 aim to reduce the localized production of cortisol in target tissues without disrupting systemic cortisol levels, thereby mitigating the adverse effects of glucocorticoid excess.[1]

Adamantane Derivatives as a Class of 11β-HSD1 Inhibitors

The adamantane scaffold has been extensively utilized in the design of potent and selective 11β-HSD1 inhibitors.[8][9][10][11] The rigid and lipophilic nature of the adamantane cage allows for favorable interactions within the active site of the enzyme. Structure-activity relationship (SAR) studies have revealed that various substitutions on the adamantane core can significantly influence inhibitory potency and selectivity.[8][10]

Common structural motifs in adamantane-based 11β-HSD1 inhibitors include adamantyl ethanones, carboxamides, and acetamides.[6][12] These derivatives have demonstrated low nanomolar inhibition against human 11β-HSD1 while exhibiting high selectivity over the related 11β-HSD2 isoform, the inhibition of which can lead to undesirable side effects.[3][8]

While no direct inhibitory data for this compound has been reported, its structural features—a substituted adamantane core—suggest it could be investigated as a potential 11β-HSD1 inhibitor. The presence of the 4-hydroxyphenyl group at the 3-position and a carboxylic acid at the 1-position are substitutions that warrant investigation to determine their impact on enzyme binding and inhibitory activity.

Quantitative Data for Representative Adamantane-Based 11β-HSD1 Inhibitors

The following table summarizes the inhibitory activity of several reported adamantane derivatives against 11β-HSD1. This data is provided for comparative purposes to guide the potential evaluation of novel adamantane compounds.

Compound ClassRepresentative CompoundTarget EnzymeIC50 (nM)Reference
Adamantyl EthanoneCompound 72Human 11β-HSD150-70[6]
Adamantyl EthanoneCompounds 3 and 4Human 11β-HSD1~60[13]
Adamantyl CarboxamideCompounds 3 and 4Human 11β-HSD1200-300[12]
Adamantyl AmideCompound 28Human 11β-HSD1Ki = 1.4[5]
Adamantyl AminoamideCompound 11Human 11β-HSD1Potent (specific value not stated)[10]
2-(Adamantan-1-ylamino)thiazol-4(5H)-oneCompound 3jHuman 11β-HSD182.82% inhibition at 10 µM[14]

Signaling Pathway

11β-HSD1 plays a crucial role in the glucocorticoid signaling pathway by regenerating active cortisol from inactive cortisone. This localized increase in cortisol leads to the activation of the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. In metabolic tissues, this can lead to increased gluconeogenesis, adipogenesis, and insulin resistance. The inhibition of 11β-HSD1 is designed to interrupt this cascade at the level of cortisol regeneration.

11b-HSD1 Signaling Pathway 11β-HSD1 Signaling Pathway in Metabolic Tissues cluster_Cell Cell Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR GR_Cortisol GR-Cortisol Complex Cortisol->GR_Cortisol HSD11B1->Cortisol NADPH GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression Regulation Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance) GeneExpression->Metabolic_Effects Inhibitor This compound (or other Adamantane Derivatives) Inhibitor->HSD11B1 Inhibition

11β-HSD1 Signaling Pathway.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of compounds against 11β-HSD1.

In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a common method for measuring the in vitro potency (IC50) of a test compound against recombinant human 11β-HSD1.[15]

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase (NADPH regeneration system)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Glycyrrhetinic acid (non-selective inhibitor for stopping the reaction)

  • Cortisol-XL665 tracer

  • Anti-cortisol antibody conjugated to a cryptate fluorophore

  • 384-well plates

  • Plate reader capable of HTRF measurement

Procedure:

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing recombinant human 11β-HSD1, cortisone, NADPH, and the NADPH regeneration system in the assay buffer.[16]

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.[16] Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[16]

  • Reaction Termination: Stop the reaction by adding a potent non-selective inhibitor like glycyrrhetinic acid, along with the cortisol-XL665 tracer.[16]

  • Detection: Add the anti-cortisol antibody conjugated to a cryptate fluorophore to each well.[16]

  • Final Incubation: Incubate the plate at room temperature for 2 hours.[16]

  • Measurement: Measure the fluorescence at 665 nm and 620 nm using a compatible plate reader.[16]

  • Data Analysis: Calculate the ratio of the fluorescence signals and use this to determine the amount of cortisol produced. Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.

Ex Vivo 11β-HSD1 Activity Assay in Tissue Homogenates

This protocol measures the activity of 11β-HSD1 in tissue samples and can be used to assess the target engagement of an inhibitor after in vivo administration.[15]

Materials:

  • Tissues of interest (e.g., liver, adipose tissue) from experimental animals

  • Radiolabeled substrate (e.g., [3H]cortisone)

  • Incubation medium

  • Ethyl acetate (for steroid extraction)

  • Reverse-phase HPLC system

  • Scintillation counter

Procedure:

  • Tissue Harvest: Euthanize animals and rapidly harvest the tissues of interest.[16]

  • Incubation: Incubate fresh tissue samples in a medium containing a known concentration of radiolabeled [3H]cortisone.[16] Incubation times will vary depending on the tissue (e.g., 10 minutes for liver, 60 minutes for adipose tissue).[15]

  • Steroid Extraction: Stop the reaction and extract the steroids from the medium using an organic solvent such as ethyl acetate.[16]

  • Separation: Separate the radiolabeled steroids (cortisone and cortisol) using reverse-phase HPLC.[15]

  • Quantification: Quantify the amount of [3H]cortisone and [3H]cortisol using a scintillation counter.

  • Data Analysis: Calculate the percentage conversion of [3H]cortisone to [3H]cortisol to determine the 11β-HSD1 activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel 11β-HSD1 inhibitor.

Experimental Workflow Workflow for Screening 11β-HSD1 Inhibitors cluster_Workflow Discovery and Preclinical Evaluation Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Screening (HTRF Assay) Compound_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis IC50 Data Ex_Vivo_Assay Ex Vivo Assay (Tissue Homogenates) In_Vitro_Screening->Ex_Vivo_Assay Potent Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (e.g., in DIO mice) Ex_Vivo_Assay->In_Vivo_Studies Target Engagement In_Vivo_Studies->Lead_Optimization Efficacy Data

Experimental Workflow.

References

Application Notes and Protocols for 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid in Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid is not currently available in public literature. The following application notes and protocols are based on the activities of structurally related adamantane derivatives and compounds containing a 4-hydroxyphenyl moiety. These notes are intended to provide a conceptual framework and practical guidance for initiating research into the potential anticancer applications of this specific compound.

Introduction

Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can enhance drug-like properties.[1][2][3] Several adamantane-containing compounds have been investigated for their anticancer activities, with some demonstrating potent inhibition of key cancer-related pathways.[1][2][4] Notably, some disubstituted adamantyl derivatives have been identified as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor for cancer cell adaptation to hypoxic tumor microenvironments.[4]

The 4-hydroxyphenyl group is a common pharmacophore in various biologically active molecules, including some with demonstrated anticancer and antioxidant properties.[5] Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, for example, have been shown to reduce cancer cell viability and migration.[5]

This document outlines the potential applications of this compound in cancer research, drawing parallels from related compounds. It provides hypothetical mechanisms of action, detailed experimental protocols for in vitro evaluation, and illustrative data tables.

Postulated Mechanisms of Action

Based on the activities of related compounds, this compound may exhibit anticancer effects through one or more of the following mechanisms:

  • Inhibition of HIF-1α: The adamantane core could contribute to the inhibition of HIF-1α, similar to other adamantyl derivatives.[4] By suppressing HIF-1α, the compound could disrupt tumor angiogenesis, glucose metabolism, and other survival pathways that are crucial for cancer progression in hypoxic conditions.

  • Induction of Apoptosis: The presence of the 4-hydroxyphenyl group might contribute to the induction of programmed cell death (apoptosis) in cancer cells. This could be mediated through intrinsic or extrinsic apoptotic pathways.[6]

  • Antioxidant Activity: The phenolic hydroxyl group could impart antioxidant properties, which may play a role in modulating the redox state of cancer cells and influencing their response to therapy.[5]

Data Presentation

The following tables present hypothetical quantitative data for this compound, extrapolated from studies on structurally similar compounds. These tables are for illustrative purposes to guide experimental design and data analysis.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeHypothetical IC50 (µM) for this compoundReference Compound (Actual Data Source)
A549Lung Carcinoma15.5Adamantane-containing thiosemicarbazone
HCT116Colon Carcinoma12.8Disubstituted adamantyl derivative LW1564
HepG2Hepatocellular Carcinoma18.2Disubstituted adamantyl derivative LW1564
MCF-7Breast Adenocarcinoma25.1Adamantane-containing thiosemicarbazone

Table 2: Effect on HIF-1α Target Gene Expression (Hypothetical Data)

Target GeneFold Change in Expression (Treated vs. Control)
VEGF0.45
GLUT10.60
PGK10.55

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer potential of this compound are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the compound.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot for HIF-1α Expression

Objective: To determine the effect of the compound on HIF-1α protein levels under hypoxic conditions.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • Hypoxia chamber or cobalt chloride (CoCl₂) to induce hypoxia

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against HIF-1α and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed cells and allow them to adhere.

  • Pre-treat the cells with the compound for a specified time.

  • Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) or by adding CoCl₂ to the medium for 4-6 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the study of this compound.

G cluster_0 Hypoxic Conditions cluster_1 Compound Action HIF-1α HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE Target Genes VEGF, GLUT1, etc. HRE->Target Genes Compound 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid Compound->HIF-1α Inhibition

Caption: Postulated HIF-1α Inhibition Pathway.

G cluster_assays Assay Types Start Seed Cancer Cells Treatment Treat with Compound Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Assay Incubation->Assay MTT Cell Viability Assay->MTT AnnexinV Apoptosis Assay->AnnexinV WesternBlot Protein Expression Assay->WesternBlot DataAnalysis Data Analysis End Results DataAnalysis->End MTT->DataAnalysis AnnexinV->DataAnalysis WesternBlot->DataAnalysis

Caption: General In Vitro Experimental Workflow.

G Compound 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid ROS Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondria ROS->Mitochondria Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Potential Intrinsic Apoptosis Pathway.

References

Application Notes and Protocols: 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid is a unique bifunctional monomer possessing a rigid, three-dimensional adamantane core. The adamantane moiety is well-regarded in material science for its ability to enhance the properties of polymers.[1] Its incorporation into polymer backbones can lead to materials with high thermal stability, increased glass transition temperatures (Tg), and improved mechanical strength.[2] The presence of both a carboxylic acid and a phenolic hydroxyl group on the adamantane scaffold makes this molecule a versatile building block for a variety of polymeric materials, including polyesters, polyamides, and polycarbonates, as well as for the synthesis of functional materials and in supramolecular chemistry.

While specific applications of this compound in material science are not extensively documented in peer-reviewed literature, its structure suggests significant potential in the development of high-performance materials. These application notes provide an overview of its potential uses and detailed, albeit hypothetical, protocols based on well-established methods for analogous adamantane-containing compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 56531-55-6[3]
Molecular Formula C₁₇H₂₀O₃[3]
Molecular Weight 272.34 g/mol [4]
Melting Point 223-225 °C[4]
Boiling Point (Predicted) 461.4 ± 38.0 °C[4]
Density (Predicted) 1.336 ± 0.06 g/cm³[4]
pKa (Predicted) 4.77 ± 0.40[4]

Potential Applications in Material Science

The bifunctional nature of this compound, combined with the inherent properties of the adamantane cage, suggests its utility in several areas of material science:

  • High-Performance Polymers: As a monomer, it can be used in polycondensation reactions to synthesize polyesters and polyamides. The rigid adamantane unit is expected to impart high thermal stability and raise the glass transition temperature of the resulting polymers, making them suitable for applications in aerospace, automotive, and electronics industries.[2]

  • Polycarbonates: The phenolic hydroxyl group allows for its incorporation into polycarbonate structures, potentially leading to materials with enhanced thermal and mechanical properties compared to conventional polycarbonates.[2]

  • Thermosetting Resins: It can be used as a building block for epoxy resins or other thermosets, where the adamantane core would contribute to the network's rigidity and thermal resistance.

  • Functional Materials: The carboxylic acid and hydroxyl groups can be further functionalized to introduce specific properties, such as photoactivity, leading to applications in photoresists and other advanced materials.

  • Supramolecular Chemistry and Crystal Engineering: The defined geometry and functional groups make it a candidate for designing complex supramolecular assemblies and metal-organic frameworks (MOFs).

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on established chemical principles and procedures for analogous compounds, due to the limited availability of specific experimental data for this compound.

Protocol 1: Hypothetical Synthesis of this compound

This proposed synthesis is a multi-step process adapted from known adamantane functionalization reactions.[5]

Objective: To synthesize this compound from 1-adamantanecarboxylic acid.

Materials:

  • 1-Adamantanecarboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Phenol

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard organic synthesis glassware (round-bottom flasks, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Activation of Adamantane Core: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-adamantanecarboxylic acid in an excess of concentrated sulfuric acid at 0 °C (ice bath).

  • Electrophilic Aromatic Substitution: Slowly add phenol to the stirred solution. The adamantyl cation generated in situ will react with phenol via electrophilic substitution, primarily at the para position due to steric hindrance.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water. The product will precipitate out.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

Diagram of Proposed Synthesis Workflow:

G cluster_synthesis Hypothetical Synthesis Workflow A 1-Adamantanecarboxylic Acid + H₂SO₄ B Adamantyl Cation Formation A->B Activation D Electrophilic Aromatic Substitution B->D Reaction with Phenol C Phenol Addition C->D E Quenching & Precipitation D->E Work-up F Extraction & Washing E->F G Purification F->G H This compound G->H

Proposed Synthesis of Target Monomer
Protocol 2: Hypothetical Synthesis of an Adamantane-Containing Polyester

This protocol describes the direct polycondensation of this compound with a diol to form a polyester.

Objective: To synthesize a polyester using this compound and a suitable diol (e.g., ethylene glycol).

Materials:

  • This compound

  • Ethylene Glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Methanol

  • High-vacuum line

  • Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap.

Procedure:

  • Monomer Charging: Charge the polymerization reactor with equimolar amounts of this compound and ethylene glycol. Add toluene as a solvent to facilitate water removal and a catalytic amount of p-toluenesulfonic acid.

  • Polycondensation: Heat the mixture to reflux under a nitrogen atmosphere. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Melt Polycondensation: After the removal of water is complete, gradually increase the temperature while applying a high vacuum to remove excess ethylene glycol and drive the polymerization to completion.

  • Polymer Isolation: Once the desired viscosity is reached (as indicated by the stirrer torque), cool the reactor to room temperature.

  • Purification: Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent like methanol.

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at an elevated temperature until a constant weight is achieved.

Diagram of Proposed Polymerization Workflow:

G cluster_polymerization Hypothetical Polyester Synthesis Workflow A Charge Monomers & Catalyst B Azeotropic Polycondensation A->B Heating C Melt Polycondensation under Vacuum B->C High Temp & Vacuum D Polymer Isolation C->D Cooling E Purification by Precipitation D->E F Drying E->F G Adamantane-Containing Polyester F->G

Proposed Polyester Synthesis Workflow

Quantitative Data of Analogous Adamantane-Containing Polymers

The following table summarizes the thermal properties of high-performance polymers containing the analogous monomer, 1,3-bis(4-hydroxyphenyl)adamantane, demonstrating the beneficial effects of the adamantane moiety.

Polymer TypeMonomerGlass Transition Temp. (Tg)Decomposition Temp. (Td)Reference
Polysulfone1,3-Bis(4-hydroxyphenyl)adamantane235 °C> 400 °C[6]
Polycarbonate1,3-Bis(4-hydroxyphenyl)adamantane> 200 °CHigh[2]
Polyurethane1,3-AdamantanediolBroad-[7]

Note: The data presented is for polymers synthesized from analogous adamantane-containing monomers and is intended to be representative of the expected performance of polymers derived from this compound.

This compound represents a promising, yet underexplored, monomer for the development of advanced materials. Its rigid adamantane core, coupled with reactive hydroxyl and carboxylic acid functionalities, makes it an ideal candidate for creating high-performance polymers with enhanced thermal and mechanical properties. Further research into the synthesis and polymerization of this monomer is warranted to fully realize its potential in material science. The protocols and data provided herein, based on analogous systems, offer a foundational guide for researchers venturing into this area.

References

Application Notes and Protocols: Polymer Functionalization with 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, bulky, and lipophilic cage-like hydrocarbon, has garnered significant interest in materials science and drug development. Its incorporation into polymer structures can impart unique properties, including enhanced thermal stability, improved mechanical strength, and specific biological activities. 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid is a bifunctional derivative of adamantane, featuring a carboxylic acid group for covalent attachment to polymer backbones and a phenolic hydroxyl group that can serve as a reactive handle for further modifications or as a pharmacophore.

This document provides detailed application notes and experimental protocols for the functionalization of polymers with this compound. It is intended to guide researchers in synthesizing novel polymer conjugates with potential applications in drug delivery, high-performance materials, and biomedical devices.

Applications

The functionalization of polymers with this compound can be leveraged for several applications:

  • Drug Delivery Systems: The adamantane moiety can act as a hydrophobic anchor, facilitating the formation of polymer micelles or nanoparticles for drug encapsulation. The phenolic group can be used to conjugate drugs or targeting ligands. Adamantane's unique structure can also enhance interaction with cell membranes.[1][2]

  • High-Performance Polymers: The rigid adamantane cage can significantly increase the glass transition temperature (Tg) and thermal stability of polymers, making them suitable for demanding applications in aerospace and electronics.[3][4]

  • Biomaterials and Surface Modification: Grafting this molecule onto the surface of biomaterials can alter their hydrophobicity, protein adsorption characteristics, and cellular interactions. This can be beneficial for implants, tissue engineering scaffolds, and biosensors.

Data Presentation

The following tables summarize typical characterization data for polymers functionalized with adamantane derivatives. The exact values will vary depending on the base polymer, the degree of functionalization, and the analytical method used.

Table 1: Thermal Properties of Adamantane-Functionalized Polymers

Polymer BackboneFunctionalization (%)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, 10% weight loss, °C)Reference
Polyimide100 (in backbone)248 - 308> 500[3]
Polysulfone100 (in backbone)210 - 235~410
Poly(2-oxazoline)10 (pendant)32 (LCST)Not Reported[2]

Table 2: Molecular Weight Characterization of Adamantane-Functionalized Polymers

Polymer BackboneMethodNumber Average MW (Mn, g/mol )Polydispersity Index (PDI)Reference
PolyimideGPC48,100 - 61,700Not Reported
Poly(enaminonitriles)Inherent Viscosity0.23–0.90 dL/gNot Reported[5]
Poly(2-oxazoline)SEC11,7001.14[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route.

Step 1: Synthesis of 3-Hydroxy-1-adamantanecarboxylic acid

This step is based on the oxidation of 1-adamantanecarboxylic acid.

  • Materials: 1-adamantanecarboxylic acid, Nitric acid (65%), Sulfuric acid (98%), Formic acid (80%), Ice, Sodium hydroxide, Hydrochloric acid.

  • Procedure:

    • In a three-necked flask equipped with a stirrer and a thermometer, place 1-adamantanecarboxylic acid, nitric acid, and sulfuric acid.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add formic acid dropwise over 5 hours while maintaining the temperature at 0°C.

    • Allow the reaction to proceed for an additional hour at 0°C.

    • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

    • Wash the precipitate with water.

    • Dissolve the solid in an aqueous sodium hydroxide solution.

    • Separate the clear solution and acidify with hydrochloric acid to a pH of 3.

    • Filter, wash with water, and dry the resulting white solid (3-hydroxy-1-adamantanecarboxylic acid) in a vacuum.

Step 2: Friedel-Crafts Alkylation of Phenol

This step attaches the phenyl group to the adamantane core. This is a proposed reaction that may require optimization.

  • Materials: 3-Hydroxy-1-adamantanecarboxylic acid, Phenol, Lewis acid catalyst (e.g., AlCl3 or a solid acid catalyst), Anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-hydroxy-1-adamantanecarboxylic acid and phenol in the anhydrous solvent.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the Lewis acid catalyst portion-wise, controlling any exotherm.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: Polymer Functionalization via "Grafting To" Approach (Esterification)

This protocol describes the attachment of this compound to a polymer backbone containing hydroxyl groups (e.g., a copolymer of methyl methacrylate and hydroxyethyl methacrylate).

  • Materials: Hydroxyl-containing polymer, this compound, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous N,N-dimethylformamide (DMF), Diethyl ether.

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, dissolve the hydroxyl-containing polymer and this compound in anhydrous DMF.

    • Add DMAP to the solution.

    • In a separate flask, dissolve DCC in anhydrous DMF.

    • Slowly add the DCC solution to the polymer solution at 0°C with stirring.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction by FT-IR spectroscopy (disappearance of the carboxylic acid peak and appearance of an ester peak).

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the functionalized polymer by pouring the filtrate into a large volume of diethyl ether.

    • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 3: Polymer Functionalization via "Grafting To" Approach (Amidation)

This protocol describes the attachment of this compound to a polymer backbone containing amine groups (e.g., a copolymer of methyl methacrylate and aminoethyl methacrylate).

  • Materials: Amine-containing polymer, this compound, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-dimethylformamide (DMF), Diethyl ether.

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, dissolve the amine-containing polymer, this compound, and PyBOP in anhydrous DMF.

    • Add DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by FT-IR spectroscopy (disappearance of the carboxylic acid peak and appearance of an amide peak).

    • Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of diethyl ether.

    • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Visualizations

G cluster_synthesis Protocol 1: Synthesis of Functional Monomer 1-Adamantanecarboxylic_acid 1-Adamantanecarboxylic acid 3-Hydroxy-1-adamantanecarboxylic_acid 3-Hydroxy-1-adamantanecarboxylic acid 1-Adamantanecarboxylic_acid->3-Hydroxy-1-adamantanecarboxylic_acid Oxidation Target_Monomer 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid 3-Hydroxy-1-adamantanecarboxylic_acid->Target_Monomer Friedel-Crafts Alkylation Phenol Phenol Phenol->Target_Monomer G cluster_workflow Protocol 2/3: Polymer Functionalization Workflow Start Start: - Polymer with functional groups - Synthesized Monomer Coupling Coupling Reaction (Esterification or Amidation) Start->Coupling Purification Purification (Precipitation) Coupling->Purification Characterization Characterization (FT-IR, NMR, GPC, TGA) Purification->Characterization Functionalized_Polymer Functionalized Polymer Characterization->Functionalized_Polymer G cluster_pathway Potential Drug Delivery Application cluster_cell Target Cell Drug_Carrier Adamantane-Functionalized Polymer Nanoparticle (with encapsulated drug) Receptor Target Receptor Drug_Carrier->Receptor Targeting Cell_Membrane Cell Membrane Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Drug_Release Intracellular Drug Release Endocytosis->Drug_Release e.g., pH change Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols for the STING Inhibitor H-151 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid is a specific small-molecule inhibitor of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. In the scientific literature, this compound is widely known as H-151 . The STING pathway is responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines.[1] Dysregulation of the STING pathway has been implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

H-151 is a potent and selective inhibitor that acts by covalently binding to a cysteine residue (Cys91) in the transmembrane domain of both human and murine STING.[1][2] This binding event prevents the palmitoylation and subsequent activation of the STING protein, effectively blocking the downstream signaling cascade.[1][2][3] These application notes provide detailed protocols for utilizing H-151 in cell culture assays to study the STING signaling pathway.

Data Presentation

The following table summarizes the quantitative data for H-151's activity in various in vitro cell culture assays based on published literature.

Parameter Cell Line Stimulus Concentration of H-151 Observed Effect Reference
IFN-β InhibitionRAW264.7rmCIRP (1 µg/mL)0.25, 0.5, 1.0, 2.0 µMDose-dependent reduction in IFN-β levels.[4]
IFN-β InhibitionPrimary RTECseCIRPNot specifiedAttenuated the increase in IFN-β mRNA and protein expression.[5]
General Use--1 to 5 µMEffective concentration range for in vitro studies.[6]
Stock Solution--20 mg/ml (71.60 mM) in DMSORecommended stock solution concentration.[2]
Working Concentration--4 ng/ml (15 nM) to 4 μg/ml (15 μM)Recommended range for cell culture assays.[2]

Signaling Pathway

The cGAS-STING signaling pathway is a crucial mechanism of the innate immune system for detecting cytosolic DNA. The pathway is initiated by cyclic GMP-AMP synthase (cGAS), which recognizes and binds to cytosolic double-stranded DNA (dsDNA).[7] This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[7] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[7][8] This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[8][9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[7][8][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[7][8] H-151 inhibits this pathway by covalently binding to STING, which prevents its palmitoylation and clustering, essential steps for its activation and downstream signaling.[2][10]

STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds to STING_active Activated STING STING->STING_active translocates & activates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription IFN_production Type I Interferon Production IFN_genes->IFN_production leads to H151 H-151 H151->STING inhibits palmitoylation

cGAS-STING Signaling Pathway and Inhibition by H-151.

Experimental Protocols

A general workflow for assessing the inhibitory activity of H-151 on the STING pathway in cell culture is outlined below.

Experimental_Workflow Experimental Workflow for H-151 Activity Assessment cluster_analysis Downstream Analysis A 1. Cell Culture (e.g., THP-1, RAW264.7) B 2. H-151 Pre-treatment (Varying concentrations + vehicle control) A->B C 3. STING Agonist Stimulation (e.g., cGAMP, dsDNA) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant and/or Cell Lysate) D->E F ELISA (e.g., IFN-β, IL-6, TNF-α) E->F G Western Blot (e.g., p-TBK1, p-IRF3) E->G H qRT-PCR (e.g., IFNB1, CXCL10) E->H

General workflow for evaluating H-151 in cell culture.
Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for culturing cells and treating them with H-151.

Materials:

  • Cell Lines: THP-1 (human monocytic), RAW264.7 (murine macrophage), or HEK293T cells engineered to express STING are commonly used.[1]

  • Culture Medium: RPMI-1640 for THP-1, DMEM for RAW264.7 and HEK293T.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • H-151 (stock solution in DMSO)

  • STING agonist (e.g., 2'3'-cGAMP, dsDNA)

  • Phosphate-Buffered Saline (PBS)

  • Culture plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Culture: Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Plating: Seed cells in the desired culture plates and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare a stock solution of H-151 in DMSO.[1]

    • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 10 µM).[1]

    • Include a vehicle control (DMSO) at the same final concentration as the highest H-151 treatment.

    • Pre-treat the cells with the H-151 dilutions or vehicle control for 1-2 hours.[1]

  • STING Activation: After pre-treatment, stimulate the cells with a known STING agonist (e.g., 2'3'-cGAMP) at a pre-determined optimal concentration.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) depending on the downstream assay.

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis (ELISA) and/or lyse the cells for protein or RNA analysis (Western Blot or qRT-PCR).

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is used to measure the concentration of secreted cytokines, such as IFN-β, in the cell culture supernatant.

Materials:

  • Cell culture supernatant (from Protocol 1)

  • ELISA kit for the cytokine of interest (e.g., IFN-β)

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kit.

  • Typically, this involves adding standards and samples to a pre-coated microplate.

  • Incubate with a detection antibody.

  • Incubate with an enzyme-conjugated secondary antibody.

  • Add a substrate to produce a colorimetric reaction.[1]

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[1]

  • Data Analysis: Generate a standard curve using the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample.[1]

Protocol 3: Western Blot for STING Pathway Activation

This protocol assesses the phosphorylation status of key proteins in the STING pathway, such as TBK1 and IRF3.[1]

Materials:

  • Cell lysates (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[1]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by SDS-PAGE.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane several times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

By following these protocols, researchers can effectively evaluate the in vitro efficacy of the STING inhibitor H-151 and elucidate its impact on the STING signaling pathway.

References

Application Notes and Protocols for 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid In Vitro Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid is a derivative of adamantane, a rigid, lipophilic, tricyclic hydrocarbon. The adamantane cage is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] Adamantane derivatives have been investigated for a wide range of biological activities, including antiviral, antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] The presence of a 4-hydroxyphenyl group suggests potential interactions with targets that recognize phenolic moieties, such as certain receptors or enzymes, while the carboxylic acid provides a handle for salt formation or further derivatization.

These application notes provide detailed protocols for the in vitro evaluation of this compound based on the known biological activities of structurally related adamantane compounds. While specific data for this molecule is not extensively available, the following protocols offer a rational starting point for its characterization.

Potential In Vitro Applications and Protocols

Based on the activities of analogous compounds, the primary hypothesized in vitro applications for this compound include antiviral, antimicrobial, anticancer, and enzyme inhibition assays.

Antiviral Activity Assays

Adamantane derivatives are famously known for their antiviral activity against the influenza A virus, primarily by targeting the M2 proton channel.[4][5]

This assay screens for a compound's ability to protect host cells from virus-induced death.[4]

Experimental Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) at a density that will form a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in serum-free growth medium.

  • Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Infect the cells with influenza A virus at a specific multiplicity of infection (MOI), typically 0.01.

    • Immediately add the prepared dilutions of the test compound to the wells.

    • Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Remove the medium and add a solution of 0.5% crystal violet in 20% methanol to stain the remaining viable cells.

    • After 15 minutes, wash the plate to remove excess stain and allow it to dry.

    • Solubilize the stain with methanol and read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced death.

This assay quantifies the inhibition of infectious virus particle production.[4]

Experimental Protocol:

  • Cell Seeding: Grow a confluent monolayer of host cells (e.g., MDCK) in 6-well or 12-well plates.

  • Infection: Remove the growth medium and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour.

  • Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing agarose or methylcellulose and various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Table 1: Representative Antiviral Activity of Adamantane Analogues against Influenza A Virus

Compound/AnalogueVirus StrainAssay TypeCell LineEC₅₀ / IC₅₀ (µM)
AmantadineA/H3N2Plaque ReductionMDCK~1.0 - 5.0
RimantadineA/H3N2Plaque ReductionMDCK~0.5 - 2.0
Adamantane-based α-hydroxycarboxylic acid derivative (3p)A/WSN/33 (H1N1) - S31N mutantNot SpecifiedNot Specified0.55

Data is illustrative and based on published values for other adamantane derivatives.[4][5]

antiviral_workflow cluster_cpe CPE Inhibition Assay cluster_pr Plaque Reduction Assay cpe1 Seed Host Cells (e.g., MDCK) cpe2 Infect with Virus & Treat with Compound cpe1->cpe2 cpe3 Incubate (48-72h) cpe2->cpe3 cpe4 Assess Cell Viability (Crystal Violet) cpe3->cpe4 cpe5 Calculate EC50 cpe4->cpe5 pr1 Seed Host Cells (e.g., MDCK) pr2 Infect with Virus pr1->pr2 pr3 Overlay with Agarose & Compound pr2->pr3 pr4 Incubate (2-3 days) pr3->pr4 pr5 Stain and Count Plaques pr4->pr5 pr6 Calculate IC50 pr5->pr6 start Start start->cpe1 start->pr1

Caption: Workflow for in vitro antiviral assays.

Antimicrobial Activity Assay

Adamantane derivatives have shown activity against various bacterial and fungal strains.[2] A standard method to assess this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol:

  • Prepare Bacterial/Fungal Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a serial dilution of this compound in a 96-well plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar plate after incubation.

Table 2: Representative Antimicrobial Activity of Adamantane Derivatives

Compound TypeTarget OrganismMIC Range (µg/mL)
Adamantane Schiff bases/hydrazonesGram-positive bacteria (e.g., S. epidermidis)62.5 - 1000
Hydrazide of 1-adamantanecarboxylic acidGram-negative bacteria (e.g., B. bronchiseptica)125 - 500

Data is illustrative and based on published values for other adamantane derivatives.[2]

Anticancer Activity Assays

The "3-(1-adamantyl)-4-hydroxyphenyl" moiety is a known pharmacophore in compounds that induce apoptosis and have antiproliferative activity, suggesting that this compound could be evaluated in cancer cell lines.[1]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Experimental Protocol:

  • Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung) at an appropriate density and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

mtt_assay cluster_workflow MTT Cell Viability Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Enzyme Inhibition Assay

Adamantane carboxylic acid derivatives have been identified as potent inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1).[3] A generic protocol for an in vitro enzyme inhibition assay is provided below.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, substrate solution, and a solution of the purified target enzyme.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure (in a 96-well plate):

    • Add the assay buffer to all wells.

    • Add the test compound dilutions.

    • Add the enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time. The detection method will depend on the specific enzyme (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Plot the reaction rate as a function of the compound concentration. Calculate the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

enzyme_inhibition cluster_pathway Enzyme Inhibition Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) [Test Compound] ES->E P Product (P) ES->P EI->E P->E + E

Caption: Generalized enzyme inhibition pathway.

Summary and Conclusion

While direct experimental data for this compound is limited, its structural features point toward several plausible biological activities. The protocols detailed above for antiviral, antimicrobial, anticancer, and enzyme inhibition assays provide a robust framework for the initial in vitro characterization of this compound. Researchers are encouraged to adapt these general methodologies to their specific targets of interest. The lipophilic adamantane core combined with the reactive hydroxyphenyl and carboxylic acid groups makes this a compound of interest for further investigation in drug discovery and development.

References

3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety, a rigid, lipophilic, and three-dimensional carbocyclic cage, is a well-established privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including high metabolic stability and the ability to orient substituents in a precise spatial arrangement, have led to its incorporation into numerous approved drugs and clinical candidates. The derivative, 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid, presents a particularly attractive starting point for drug discovery endeavors. This scaffold combines the robust adamantane core with a strategically positioned phenolic hydroxyl group and a carboxylic acid handle, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, or as a site for derivatization to modulate properties such as solubility and target engagement. The carboxylic acid provides a convenient anchor for the synthesis of a wide array of derivatives, including esters and amides, allowing for the introduction of diverse functional groups to probe interactions with biological targets. This document provides an overview of the potential applications of this compound as a scaffold, along with generalized protocols for the synthesis and biological evaluation of its derivatives.

Potential Therapeutic Applications

While specific research on derivatives of this compound is limited in publicly available literature, the broader family of adamantane-based compounds has shown significant promise in a variety of therapeutic areas. These serve as a strong rationale for the exploration of this particular scaffold.

  • Antiviral Agents: Adamantane derivatives, such as amantadine and rimantadine, were among the first antiviral drugs developed and are known to target the M2 proton channel of the influenza A virus.[1] The this compound scaffold could be utilized to develop new generations of antiviral compounds with improved resistance profiles.

  • Neuroprotective Agents: The adamantane structure is a key feature of memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[2] The unique three-dimensional nature of the adamantane cage allows for effective blocking of the ion channel. Derivatives of the title compound could be explored for their potential in treating a range of neurodegenerative disorders.

  • Anticancer Agents: The lipophilic nature of the adamantane core can enhance the ability of a molecule to penetrate cell membranes, a desirable property for anticancer drugs. Adamantane-containing compounds have been investigated as inhibitors of various cancer-related targets.

  • Antimicrobial Agents: The adamantane scaffold has been incorporated into molecules with antibacterial and antifungal activities.[3] Modifications of the carboxylic acid and phenolic hydroxyl groups of this compound could lead to the discovery of novel antimicrobial agents.

Data Presentation: Hypothetical Biological Activities

Table 1: Hypothetical Anti-Influenza A (H1N1) Activity of Amide Derivatives

Compound IDR Group on AmideEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
SCAFFOLD-01 -NH₂>100>100-
SCAFFOLD-02 -NH-CH₃5.2>100>19.2
SCAFFOLD-03 -NH-CH₂CH₂OH2.8>100>35.7
SCAFFOLD-04 -N(CH₃)₂15.7>100>6.4
Rimantadine (Reference)1.58556.7

Table 2: Hypothetical NMDA Receptor Antagonist Activity of Ester Derivatives

Compound IDR Group on EsterIC50 (µM)
SCAFFOLD-05 -CH₃10.5
SCAFFOLD-06 -CH₂CH₃8.2
SCAFFOLD-07 -CH(CH₃)₂5.1
SCAFFOLD-08 -CH₂Ph3.9
Memantine (Reference)1.2

Experimental Protocols

The following are generalized protocols for the synthesis of derivatives of this compound and their subsequent biological evaluation. These should be adapted and optimized based on the specific chemical properties of the reactants and the biological targets of interest.

Protocol 1: General Procedure for the Synthesis of Amide Derivatives

This protocol describes a standard method for the amidation of a carboxylic acid.

Materials:

  • This compound

  • Amine of choice (e.g., methylamine, ethanolamine)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).

  • Add the coupling reagent (e.g., COMU, 1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Protocol 2: General Procedure for Antiviral Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Test compounds (dissolved in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose

  • Crystal Violet solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Wash the cells with serum-free DMEM.

  • Infect the cells with a diluted stock of influenza A virus for 1 hour at 37°C.

  • Prepare serial dilutions of the test compounds in DMEM containing 2% FBS.

  • After the incubation period, remove the virus inoculum and add the compound dilutions to the respective wells.

  • Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the test compounds.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.

  • Count the number of plaques in each well and calculate the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Mandatory Visualizations

Signaling Pathway: General Mechanism of NMDA Receptor Antagonism

NMDA_Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds IonChannel Ion Channel (Blocked) NMDAR->IonChannel Opens Ca_Influx Ca²⁺ Influx (Reduced) IonChannel->Ca_Influx Mediates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->IonChannel Blocks

Caption: General mechanism of NMDA receptor antagonism by an adamantane derivative.

Experimental Workflow: Synthesis and Evaluation of Amide Derivatives

Synthesis_Workflow Start 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic Acid Coupling Peptide Coupling Reaction (e.g., COMU, DIPEA, DMF) Start->Coupling Amine Primary/Secondary Amine Amine->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Assay (e.g., Antiviral, Receptor Binding) Characterization->BioAssay SAR SAR Analysis BioAssay->SAR

Caption: Workflow for synthesis and evaluation of amide derivatives.

References

Application Notes and Protocols for High-Throughput Screening of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane, a rigid and lipophilic tricyclic hydrocarbon, serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure and physicochemical properties can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, including improved metabolic stability, bioavailability, and binding affinity.[3][4][5] Consequently, adamantane derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including viral infections (Amantadine), type 2 diabetes (Saxagliptin and Vildagliptin), and neurodegenerative disorders (Memantine).[6][7][8]

High-throughput screening (HTS) is a critical methodology in drug discovery for identifying novel bioactive compounds from large chemical libraries.[9][10] These application notes provide detailed protocols for various HTS assays tailored for the discovery of novel adamantane-based therapeutics, targeting a range of biological pathways. The protocols are designed for execution in 384-well microplate format, suitable for automated liquid handling systems.

Application Note 1: Identification of Influenza A M2 Proton Channel Blockers

Target: Influenza A Virus M2 Proton Channel Therapeutic Area: Antiviral Principle: The influenza A virus M2 protein is a proton-selective ion channel crucial for viral replication.[1] Adamantane derivatives like amantadine were the first to target this channel.[1] This assay utilizes a yeast-based system where the expression of the M2 channel is toxic, inhibiting yeast growth. Novel adamantane-based M2 inhibitors can block the channel's activity, thereby restoring yeast growth, which is measured by optical density.[1]

Signaling Pathway: Influenza A Virus Entry and Uncoating

G cluster_cell Host Cell cluster_endosome Endosome (Acidic pH) V_RNA Viral RNA Replication Viral Replication V_RNA->Replication 4. RNA Release (Uncoating) M2 M2 Proton Channel M2->V_RNA 3. H+ Influx Virus Influenza A Virus Endocytosis Viral Entry (Endocytosis) Virus->Endocytosis 1. Endocytosis->M2 2. Acidification Adamantane Adamantane Derivative Adamantane->M2 Blocks

Caption: Influenza A M2 proton channel inhibition by an adamantane derivative.

Experimental Protocol: Yeast-Based Growth Restoration Assay

Materials:

  • Yeast strain expressing the influenza M2 channel

  • Synthetic defined medium lacking uracil (SD-Ura) with 2% glucose

  • SD-Ura with 2% galactose (for M2 expression induction)

  • Adamantane derivative compound library (10 mM in DMSO)

  • Positive control (Amantadine)

  • Negative control (DMSO)

  • Sterile 384-well microplates (clear bottom)

  • Automated liquid handler

  • Plate reader (600 nm absorbance)

Procedure:

  • Yeast Culture Preparation: Inoculate a single colony of the transformed yeast into 5 mL of SD-Ura medium with 2% glucose and grow overnight at 30°C with shaking.[1]

  • Induction: The next day, dilute the overnight culture to an Optical Density at 600 nm (OD600) of 0.4 in SD-Ura medium containing 2% galactose to induce M2 expression.[1]

  • Plate Preparation: Using an automated liquid handler, dispense 50 µL of the induced yeast culture into each well of a 384-well plate.[1]

  • Compound Addition: Add 0.5 µL of each adamantane derivative from the compound library to the corresponding wells (final concentration typically 10 µM). Include wells with positive (Amantadine) and negative (DMSO) controls.[1]

  • Incubation: Seal the plates and incubate at 30°C for 48 hours with shaking.[1]

  • Measurement: Measure the OD600 using a microplate reader.[1]

Data Analysis: Calculate the percentage of growth restoration for each compound using the formula: % Growth Restoration = [(OD600_compound - OD600_DMSO) / (OD600_no_M2_control - OD600_DMSO)] * 100[1]

Data Presentation: M2 Channel Inhibitor Screening
Compound IDConcentration (µM)% Growth Restoration
AD-0011085.2
AD-002105.6
AD-0031091.5
Amantadine1095.0
DMSO-0.0

Application Note 2: Identification of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Target: Dipeptidyl Peptidase-IV (DPP-IV) Therapeutic Area: Type 2 Diabetes Principle: DPP-IV is a serine protease that deactivates incretin hormones like GLP-1, which are essential for glucose homeostasis.[1] Adamantane-containing drugs like vildagliptin are potent DPP-IV inhibitors.[1] This HTS assay measures the inhibition of DPP-IV activity using a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (GP-AMC). Cleavage of the substrate by DPP-IV releases the fluorescent AMC molecule, and inhibitors will reduce the fluorescent signal.

Signaling Pathway: DPP-IV Incretin Pathway

G cluster_main Glucose Homeostasis GLP1_A Active GLP-1 DPP4 DPP-IV Enzyme GLP1_A->DPP4 Insulin Increased Insulin Secretion GLP1_A->Insulin Stimulates GLP1_I Inactive GLP-1 DPP4->GLP1_I Inactivates Adamantane Adamantane Derivative Adamantane->DPP4 Inhibits

Caption: Inhibition of the DPP-IV enzyme by an adamantane derivative.

Experimental Protocol: Fluorescence-Based Inhibition Assay

Materials:

  • Recombinant human DPP-IV

  • Assay Buffer (e.g., 25 mM Tris, pH 7.4)

  • Fluorogenic substrate: Gly-Pro-AMC

  • Adamantane derivative compound library (10 mM in DMSO)

  • Positive control (Vildagliptin)

  • Negative control (DMSO)

  • Sterile, black, 384-well microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Enzyme Preparation: Dilute recombinant human DPP-IV to the desired concentration in assay buffer.

  • Plate Preparation: Dispense 10 µL of the diluted enzyme solution into each well of a 384-well plate.[1]

  • Compound Addition: Add 0.1 µL of each adamantane derivative from the compound library. Include positive and negative controls.[1]

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.[1]

  • Reaction Initiation: Prepare the GP-AMC substrate solution in assay buffer. Add 10 µL of the substrate solution to each well to start the reaction.[1]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[1]

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1]

Data Analysis: Calculate the percentage of inhibition for each compound: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank)] * 100

Data Presentation: DPP-IV Inhibitor Screening
Compound IDConcentration (µM)% InhibitionIC50 (µM)
AD-0041092.10.05
AD-0051015.7> 100
AD-0061088.40.12
Vildagliptin1098.50.02
DMSO-0.0-

Application Note 3: Phenotypic Screening for Anti-Cancer Activity

Target: Cellular Phenotype (e.g., Apoptosis, Proliferation) Therapeutic Area: Oncology Principle: Phenotypic screening assesses the effects of compounds on whole cells without a preconceived molecular target, which is valuable for discovering compounds with novel mechanisms of action.[1] Adamantane derivatives have demonstrated potential in anticancer screens.[2] This protocol uses high-content imaging to quantify changes in cellular morphology, viability, and apoptosis induction after treatment with adamantane derivatives.

Experimental Workflow: High-Content Phenotypic Screen

G cluster_workflow HTS Workflow start Seed Cancer Cells in 384-well Plates incubate1 Incubate Overnight start->incubate1 add_compounds Add Adamantane Library Compounds incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 stain Add Fluorescent Stains (e.g., Hoechst, Annexin V) incubate2->stain image Acquire Images with High-Content Imager stain->image analyze Image & Data Analysis (Quantify Phenotypes) image->analyze end Identify Hits analyze->end

Caption: General workflow for a high-content phenotypic screening campaign.

Experimental Protocol: High-Content Imaging Assay

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Adamantane derivative compound library (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • 384-well, black, clear-bottom imaging plates

  • Fluorescent staining solution (e.g., Hoechst 33342 for nuclei, Annexin V for apoptosis, Propidium Iodide for necrosis)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into 384-well imaging plates at an appropriate density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Addition: Treat the cells with the adamantane derivative library at a final concentration of 10 µM. Include positive and negative controls.[1]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.[1]

  • Staining: Add the fluorescent staining solution to the wells and incubate according to the manufacturer's instructions.[1]

  • Imaging: Acquire images of the stained cells using a high-content imaging system, capturing multiple fields per well.[1]

Data Analysis:

  • Use image analysis software to segment and identify individual cells.

  • Quantify various phenotypic parameters, such as cell count (proliferation), nuclear condensation (apoptosis), and membrane permeability (necrosis).

  • Normalize data to negative controls and identify compounds that induce a significant phenotypic change compared to the general population.

Data Presentation: Anticancer Phenotypic Screening
Compound IDConcentration (µM)Relative Cell Count (%)Apoptotic Cells (%)
AD-0071045.352.8
AD-0081098.23.1
AD-0091015.781.4
Doxorubicin110.585.0
DMSO-100.02.5

References

Troubleshooting & Optimization

Technical Support Center: Purification of Adamantane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of adamantane carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who are working with these unique compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges you may encounter during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude adamantane carboxylic acids synthesized via the Koch-Haaf reaction?

A1: The most prevalent impurities originate from the reagents and side reactions during the synthesis. These can include:

  • Starting Materials: Unreacted adamantane, 1-adamantanol, or 1-bromoadamantane.

  • Solvent-Derived Byproducts: If t-butyl alcohol is used, a significant amount of trimethylacetic acid (pivalic acid) can be formed.[1] Similarly, using technical grade hexanes can introduce C7 acids that are difficult to remove.[1]

  • Isomeric Byproducts: Depending on the reaction conditions and precursors, other isomers such as 2-adamantanecarboxylic acid may be present.

  • Over-reaction Products: In some cases, dicarboxylic acids of adamantane can be formed as minor impurities.

Q2: My 1-adamantanecarboxylic acid is a crystalline solid. Why is further purification necessary?

A2: Even if your product appears crystalline, it can contain co-crystallized impurities that may affect downstream applications, such as catalyst poisoning, altered biological activity, or interference in analytical characterization. For applications in drug development and materials science, high purity is crucial.

Q3: What is the best general-purpose solvent for recrystallizing 1-adamantanecarboxylic acid?

A3: A mixture of methanol and water is a commonly reported and effective solvent system for the recrystallization of 1-adamantanecarboxylic acid.[1][2] The compound is dissolved in a minimal amount of hot methanol, and water is added dropwise until turbidity persists. The solution is then slowly cooled to induce crystallization of the purified acid. Absolute ethanol has also been used successfully.[2]

Q4: How can I separate 1-adamantanecarboxylic acid from its 2-isomer?

A4: The separation of these isomers is challenging due to their similar physical properties. A specialized method involves selective esterification. 1-adamantanecarboxylic acid, being a tertiary carboxylic acid, esterifies more readily under acidic conditions than the secondary 2-adamantanecarboxylic acid. By carefully controlling the reaction time, temperature, and catalyst concentration, the 1-isomer can be converted to its methyl ester while the 2-isomer remains largely as the free acid. The ester can then be separated from the unreacted acid by extraction with a nonpolar solvent after basifying the solution to deprotonate the remaining acid.[3]

Q5: What analytical techniques are recommended for assessing the purity of adamantane carboxylic acids?

A5: The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C18 column is highly effective for analyzing the purity of adamantane carboxylic acids and their derivatives.[4][5]

  • Gas Chromatography (GC): GC analysis is also possible, but it typically requires derivatization of the carboxylic acid group to a more volatile form, such as a silyl ester, to achieve good peak shape and resolution.[6][7]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. For 1-adamantanecarboxylic acid, the melting point is typically in the range of 172-176°C.[1][2]

Troubleshooting Guides

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals upon cooling.

Cause: This occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or if the solution is supersaturated to a high degree. This is a common issue with impure samples, as impurities can significantly depress the melting point.[8]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (e.g., methanol in a methanol/water system) to reduce the saturation level.[8]

  • Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation. You can insulate the flask to slow down the cooling process.

  • Change Solvent System: The chosen solvent system may not be optimal. Experiment with different solvents or solvent pairs. For instance, if using a polar solvent, try a slightly less polar one.

  • Seed the Solution: Introduce a seed crystal (a tiny amount of the pure compound) to the cooled solution to initiate crystallization.

Problem: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

Cause: This usually indicates that the solution is not sufficiently saturated, meaning too much solvent was used initially.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[9]

    • Seed Crystal: Add a small seed crystal of the pure compound.

  • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.

Chromatography Issues

Problem: Poor separation of the desired compound from impurities during column chromatography.

Cause: The polarity of the mobile phase (eluent) is not optimized for the separation.

Solutions:

  • Adjust Eluent Polarity: If the desired compound and impurities are eluting too quickly and together, the eluent is too polar. Decrease the polarity (e.g., by increasing the hexane content in a hexane/ethyl acetate mixture). If the compounds are not moving from the baseline, the eluent is not polar enough; increase its polarity.

  • Use a Different Stationary Phase: While silica gel is common, for some separations, a different stationary phase like alumina might provide better results.

  • Employ Gradient Elution: Start with a low polarity eluent to first wash off non-polar impurities, then gradually increase the polarity of the mobile phase to elute the more polar compounds, including the target adamantane carboxylic acid.

Data Presentation

Table 1: Physicochemical Properties of Selected Adamantane Carboxylic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-Adamantanecarboxylic Acid828-51-3C₁₁H₁₆O₂180.24172-176[1][2]
3-Hydroxy-1-adamantanecarboxylic Acid7094-33-9C₁₁H₁₆O₃196.24~204-206
1,3-Adamantanedicarboxylic Acid39269-10-8C₁₂H₁₆O₄224.25276-278

Table 2: Qualitative Solubility of 1-Adamantanecarboxylic Acid

SolventSolubilityReference
WaterInsoluble[2]
MethanolSoluble (slight turbidity)[2]
EthanolSoluble[2]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
AcetoneSoluble
N,N-Dimethylformamide (DMF)Soluble

Experimental Protocols

Protocol 1: Purification of 1-Adamantanecarboxylic Acid via Ammonium Salt Formation

This method is particularly effective for removing acidic impurities like trimethylacetic acid.[1]

  • Dissolution: Dissolve the crude 1-adamantanecarboxylic acid in a suitable organic solvent such as carbon tetrachloride or chloroform.

  • Ammonium Salt Precipitation: Shake the organic solution with concentrated ammonium hydroxide (e.g., 15N). The ammonium salt of 1-adamantanecarboxylic acid is insoluble and will precipitate out, while the ammonium salts of more soluble acidic impurities (like trimethylacetic acid) will remain in the aqueous phase.

  • Isolation of Salt: Collect the crystalline ammonium salt by filtration using a Büchner funnel.

  • Washing: Wash the collected salt with a small amount of cold acetone to remove residual impurities.

  • Acidification: Suspend the washed ammonium salt in water and make the suspension strongly acidic by adding a strong acid like hydrochloric acid (e.g., 12N HCl). This will convert the ammonium salt back to the free carboxylic acid.

  • Extraction: Extract the purified 1-adamantanecarboxylic acid into an organic solvent like chloroform.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified product.

  • Recrystallization (Optional): For the highest purity, the product from this procedure can be further recrystallized as described in Protocol 2.

Protocol 2: Recrystallization of 1-Adamantanecarboxylic Acid

This is a standard procedure for obtaining high-purity crystalline material.[1][2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-adamantanecarboxylic acid in a minimal amount of hot methanol by heating on a hot plate.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot methanolic solution, add deionized water dropwise while swirling until the solution just begins to turn cloudy (persistent turbidity).

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.

Protocol 3: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general guideline for the purity analysis of adamantane carboxylic acids.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.[4]

  • Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B over 15-20 minutes. For example, 60% to 95% B over 15 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: As adamantane itself lacks a strong chromophore, detection can be challenging. For derivatives with chromophores (e.g., aromatic groups), a suitable UV wavelength should be chosen (e.g., 325 nm for a quinoline derivative).[4] For underivatized acids, a lower wavelength (e.g., 200-210 nm) or an alternative detector like a mass spectrometer (LC-MS) or evaporative light scattering detector (ELSD) may be necessary.

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or a mixture of acetonitrile and water.[4]

Visualizations

Purification_Workflow crude Crude Adamantane Carboxylic Acid initial_assessment Initial Purity Assessment (TLC, mp) crude->initial_assessment recrystallization Recrystallization (e.g., MeOH/H2O) initial_assessment->recrystallization If major impurity is non-polar ammonium_salt Ammonium Salt Formation & Isolation initial_assessment->ammonium_salt If acidic impurities are present chromatography Column Chromatography (Silica Gel) initial_assessment->chromatography If multiple impurities or isomers are present final_product Pure Adamantane Carboxylic Acid recrystallization->final_product ammonium_salt->final_product chromatography->final_product analysis Final Purity Analysis (HPLC, mp, NMR) final_product->analysis

Caption: General workflow for the purification of adamantane carboxylic acids.

Recrystallization_Troubleshooting start Solution Cooled, No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation evaporate Reheat and evaporate some solvent check_saturation->evaporate No scratch Scratch inner wall of the flask check_saturation->scratch Yes evaporate->start seed Add a seed crystal scratch->seed success Crystals Form seed->success oiling_out Product 'Oils Out' check_cooling Was cooling too rapid? oiling_out->check_cooling slow_cool Allow for very slow cooling check_cooling->slow_cool Yes add_solvent Reheat and add more 'good' solvent check_cooling->add_solvent No slow_cool->success add_solvent->slow_cool change_solvent Try a different solvent system add_solvent->change_solvent If problem persists Isomer_Separation mixture Mixture of 1- and 2- Adamantanecarboxylic Acid esterification Selective Esterification (MeOH, H₂SO₄, controlled time/temp) mixture->esterification reaction_mixture Mixture of: - Methyl 1-adamantanecarboxylate - 2-Adamantanecarboxylic Acid esterification->reaction_mixture extraction Basify (e.g., NaOH) & Extract with Organic Solvent reaction_mixture->extraction organic_phase Organic Phase: Methyl 1-adamantanecarboxylate extraction->organic_phase aqueous_phase Aqueous Phase: Sodium 2-adamantanecarboxylate extraction->aqueous_phase hydrolysis Hydrolyze Ester (e.g., KOH, then H⁺) organic_phase->hydrolysis acidification Acidify (e.g., HCl) aqueous_phase->acidification product1 Pure 1-Adamantanecarboxylic Acid hydrolysis->product1 product2 Pure 2-Adamantanecarboxylic Acid acidification->product2

References

Technical Support Center: 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid.

Troubleshooting Guides

Issue: Compound is poorly soluble in aqueous buffers.

Cause: The adamantane cage is a bulky, lipophilic moiety that significantly reduces aqueous solubility. The presence of the carboxylic acid and phenolic hydroxyl groups provides some polarity, but the overall molecule remains hydrophobic.

Solutions:

  • pH Adjustment: The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt. Similarly, the phenolic hydroxyl group can be deprotonated at a higher pH.

    • Recommendation: Increase the pH of the aqueous buffer. For carboxylic acids, a pH at least 2 units above the pKa will significantly increase solubility. The predicted pKa of the carboxylic acid is around 4.8. Therefore, adjusting the pH to 7.0 or higher should improve solubility.

  • Use of Co-solvents: A water-miscible organic solvent can be used to increase the solubility of hydrophobic compounds.

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and polyethylene glycol (PEG).

    • Recommendation: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system.

  • Heating: In some cases, gentle heating can help dissolve the compound.

    • Caution: Assess the thermal stability of the compound before heating to avoid degradation.

Issue: Compound precipitates out of solution upon dilution of an organic stock solution into an aqueous buffer.

Cause: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of the organic co-solvent.

Solutions:

  • Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent in your experiment and prepare the final solution within this limit.

  • Lower the Final Compound Concentration: If possible, reduce the final working concentration of the compound.

  • Use a Different Co-solvent: The choice of co-solvent can influence solubility. Experiment with different water-miscible organic solvents.

  • pH Control of the Aqueous Buffer: Ensure the pH of the aqueous buffer is optimal for the compound's solubility (as described above).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Due to its adamantane core, this compound is expected to have low solubility in water and non-polar organic solvents. However, the presence of a carboxylic acid and a phenolic hydroxyl group makes it amenable to dissolution in polar organic solvents and aqueous solutions with an adjusted pH. It is soluble in solvents like ethanol, chloroform, and dichloromethane, with slight solubility in methanol.[1] It is insoluble in water under neutral or acidic conditions.[1]

Q2: In which organic solvents can I dissolve this compound?

A2: Based on data for structurally similar compounds, this compound is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For a similar compound, 3-Hydroxy-1-adamantanecarboxylic acid, a high solubility of 100 mg/mL (509.58 mM) in DMSO has been reported.[2]

Q3: How does pH affect the aqueous solubility of this compound?

A3: The solubility of this compound in aqueous solutions is highly dependent on pH.[3] As a carboxylic acid, it will be significantly more soluble in basic solutions (pH > 7) where the carboxylic acid group is deprotonated to form the more polar and soluble carboxylate anion.[3]

Q4: Are there any known biological activities or signaling pathways associated with this compound?

A4: While specific biological activities for this compound are not extensively documented in publicly available literature, adamantane derivatives, in general, are known for a variety of pharmacological activities.[4] For instance, adamantane-based compounds have been investigated as antiviral agents, particularly targeting the M2 ion channel of the influenza A virus.[5] Adamantane carboxylic acid derivatives have also been explored as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), which is a target for the treatment of obesity and diabetes.[6] The mechanism of action for such inhibitors would involve the modulation of lipid metabolism pathways.

Data Presentation

Table 1: Solubility of Adamantane Carboxylic Acid Derivatives in Various Solvents

CompoundSolventSolubilityReference
1-Adamantanecarboxylic acidWaterInsoluble[1]
1-Adamantanecarboxylic acidMethanolSlightly soluble (gives very faint turbidity)[1]
1-Adamantanecarboxylic acidEthanolSoluble[1]
1-Adamantanecarboxylic acidChloroformSoluble[1]
1-Adamantanecarboxylic acidDichloromethaneSoluble[1]
3-Hydroxy-1-adamantanecarboxylic acidDMSO100 mg/mL (509.58 mM)[2]
3-Hydroxy-1-adamantanecarboxylic acid10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 2.5 mg/mL (12.74 mM)[2]
3-Hydroxy-1-adamantanecarboxylic acid10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (12.74 mM)[2]
3-Hydroxy-1-adamantanecarboxylic acid10% DMSO / 90% corn oil≥ 2.5 mg/mL (12.74 mM)[2]

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This protocol is adapted from standard methods for determining the equilibrium solubility of poorly soluble compounds.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

  • Calibrated pH meter

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

  • Seal the vials tightly.

  • Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) until the concentration of the dissolved compound remains constant.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully remove an aliquot of the supernatant. For aqueous solutions, it is recommended to centrifuge the samples at high speed to ensure all solid material is pelleted.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Dissolving this compound start Start: Compound fails to dissolve in aqueous buffer ph_adjustment Step 1: pH Adjustment Is pH modification compatible with your experiment? start->ph_adjustment co_solvency Step 2: Co-solvency Are low concentrations of organic solvents (e.g., DMSO, EtOH) acceptable? ph_adjustment->co_solvency No success Success: Compound Dissolved ph_adjustment->success Yes, try Protocol 1 (pH adjustment) heating Step 3: Gentle Heating Is the compound thermally stable? co_solvency->heating No co_solvency->success Yes, try making a stock in organic solvent and diluting heating->success Yes, apply gentle heat and monitor for degradation fail Further formulation development may be required (e.g., cyclodextrins, liposomes) heating->fail No

Caption: A flowchart for troubleshooting solubility issues.

DGAT1_Inhibition_Pathway Potential Signaling Pathway: DGAT1 Inhibition compound 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid (Potential Inhibitor) dgat1 Diacylglycerol O-acyltransferase 1 (DGAT1) compound->dgat1 Inhibits tg Triglycerides (TG) dgat1->tg Catalyzes dag Diacylglycerol (DAG) dag->tg acyl_coa Fatty Acyl-CoA acyl_coa->tg lipid_droplets Lipid Droplet Formation tg->lipid_droplets vldl VLDL Assembly and Secretion tg->vldl obesity_diabetes Obesity and Type 2 Diabetes lipid_droplets->obesity_diabetes Contributes to vldl->obesity_diabetes Contributes to

Caption: A potential mechanism of action via DGAT1 inhibition.

References

Technical Support Center: Synthesis of Adamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of adamantane-1-carboxylic acid via the Koch-Haaf reaction?

A1: The most frequently encountered byproducts originate from the reagents used and side reactions of the adamantane core. These include:

  • Pivalic Acid (Trimethylacetic Acid): Formed from the carboxylation of t-butyl alcohol, which is often used to generate the adamantyl cation.[1][2]

  • 2-Adamantanecarboxylic Acid: An isomer formed through the rearrangement of the 1-adamantyl cation to the more stable 2-adamantyl cation in strong acid.[3]

  • Higher Carboxylic Acids (C9, C13): Small amounts of these can also be generated from side reactions of t-butyl alcohol.[4]

  • Degradation Products: Under harsh acidic conditions (e.g., using oleum or highly concentrated sulfuric acid), the adamantane cage can undergo fragmentation, leading to a mixture of unidentified, often colored, byproducts.[2]

Q2: My reaction mixture turned dark brown/black. What is the cause and how can I prevent it?

A2: A dark coloration is typically indicative of the degradation of the adamantane framework. This is often caused by using sulfuric acid at too high a concentration (e.g., 97-100% or oleum).[2] To minimize this, it is recommended to use sulfuric acid in the 93-96% concentration range. Maintaining the reaction temperature between 15-25°C is also crucial to prevent excessive side reactions.

Q3: How can I confirm the presence of isomeric byproducts like 2-adamantanecarboxylic acid?

A3: The most effective method for identifying and quantifying isomeric byproducts is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] Due to the similar physical properties of the isomers, chromatographic separation is necessary. Derivatization of the carboxylic acids to their corresponding esters (e.g., methyl or ethyl esters) can improve chromatographic resolution and provide clearer mass spectra for identification.[7]

Q4: What is the best way to purify crude adamantane-1-carboxylic acid and remove common byproducts?

A4: Several purification strategies can be employed:

  • Ammonium Salt Precipitation: Pivalic acid and other smaller carboxylic acid byproducts are more soluble in aqueous solutions. Treating the crude product mixture with ammonium hydroxide causes the less soluble ammonium 1-adamantanecarboxylate to precipitate, which can then be collected and re-acidified.[4]

  • Esterification and Distillation: The crude acid mixture can be converted to its methyl or ethyl esters. The resulting methyl 1-adamantanecarboxylate is a solid with a distinct melting point and can be purified by distillation or recrystallization, followed by hydrolysis back to the pure acid.[4] This method is particularly effective for separating the 1- and 2-isomers.[7]

  • Recrystallization: Recrystallization from a suitable solvent, such as a methanol/water mixture, can effectively purify the final product, especially if the impurity levels are not excessively high.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Product 1. Sulfuric acid concentration is too low (<95%).2. Inefficient formation of the adamantyl cation.3. Loss of product during workup.1. Ensure the sulfuric acid concentration is within the optimal 95-98% range.[4]2. Use a suitable carbocation precursor like t-butyl alcohol or 1-adamantanol.3. During aqueous extraction, ensure complete transfer of the product into the organic layer. Multiple extractions may be necessary.
Presence of Pivalic Acid Use of t-butyl alcohol as a carbocation source.This is an expected byproduct. Purify the crude product by precipitating the ammonium salt of adamantane-1-carboxylic acid or by esterification followed by distillation.[4]
Formation of 2-Adamantanecarboxylic Acid Rearrangement of the 1-adamantyl cation. This can be influenced by reaction time and temperature.While difficult to completely eliminate, minimizing reaction time and maintaining the recommended temperature range can help. Purify via fractional crystallization or esterification.[7]
Dark-Colored Reaction Mixture/Product Degradation of the adamantane skeleton due to overly harsh acidic conditions.Use sulfuric acid with a concentration of 93-96%.[2] Avoid using oleum. Ensure the reaction temperature does not exceed 25°C.
Incomplete Reaction Insufficient reaction time or inadequate mixing.Stir the reaction mixture for at least 30 minutes after the addition of all reagents.[4] Ensure vigorous stirring to maintain a homogeneous mixture, as adamantane has low solubility in sulfuric acid.[2]

Quantitative Data on Byproduct Formation

The following table summarizes quantitative data on the formation of various byproducts during the synthesis of adamantane-1-carboxylic acid and related reactions, as reported in the literature.

ByproductStarting Material / ConditionsTypical Yield / AmountReference(s)
Pivalic Acid Carboxylation of t-butyl alcohol in H₂SO₄Up to 87% (from t-butanol)[2]
2-Adamantanecarboxylic Acid From a crude mixture of adamantane carboxylationApprox. 50% of the acid mixture before purification[7]
3-Hydroxyadamantane-1-carboxylic Acid Reaction of 1-adamantanecarboxylic acid with diazoles in H₂SO₄65%[8]
Higher Carboxylic Acids (C₉, C₁₃) From t-butyl alcohol in H₂SO₄"Small amount"[4]

Experimental Protocols

Key Experiment: Synthesis of Adamantane-1-carboxylic Acid via the Koch-Haaf Reaction

This protocol is adapted from Organic Syntheses.[4]

Caution: This reaction evolves carbon monoxide and should be performed in a well-ventilated fume hood.

  • Apparatus Setup: Equip a 1-liter three-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet tube.

  • Initial Charging: Charge the flask with 470 g (255 mL) of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Reaction Initiation: Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.

  • Reagent Addition: Prepare a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction flask over 1–2 hours, maintaining the internal temperature at 17–25°C by regulating the addition rate and cooling.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes.

  • Quenching: Pour the reaction mixture onto 700 g of crushed ice.

  • Extraction: Separate the layers and extract the upper aqueous acidic layer with three 100-mL portions of carbon tetrachloride.

  • Purification (Ammonium Salt): Combine the carbon tetrachloride layers and shake with 110 mL of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will precipitate.

  • Isolation: Collect the precipitated salt on a coarse fritted-disk Büchner funnel and wash it with 20 mL of cold acetone.

  • Acidification: Suspend the salt in 250 mL of water and make it strongly acidic by adding 25 mL of 12N hydrochloric acid.

  • Final Extraction: Extract the resulting suspension with 100 mL of chloroform. Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield the crude adamantane-1-carboxylic acid (typically 12–13 g, 67–72% yield).

  • Recrystallization: Recrystallize the crude product from a mixture of 30 mL of methanol and approximately 10 mL of water.

Visualizations

Reaction Pathway for Adamantane-1-carboxylic Acid Synthesis

Synthesis_Pathway Adamantane Adamantane Adamantyl_Cation 1-Adamantyl Cation Adamantane->Adamantyl_Cation + H⁺ tBuOH t-Butyl Alcohol tBu_Cation t-Butyl Cation tBuOH->tBu_Cation + H⁺, -H₂O Acylium_Cation Adamantyl Acylium Cation Adamantyl_Cation->Acylium_Cation + CO Adamantyl_2_Cation 2-Adamantyl Cation (Rearrangement) Adamantyl_Cation->Adamantyl_2_Cation Formic_Acid Formic Acid CO Carbon Monoxide Formic_Acid->CO H₂SO₄ Product Adamantane-1- carboxylic Acid Acylium_Cation->Product + H₂O Pivalic_Acid Pivalic Acid (Byproduct) tBu_Cation->Pivalic_Acid + CO, +H₂O Product_2 Adamantane-2- carboxylic Acid (Byproduct) Adamantyl_2_Cation->Product_2 + CO, +H₂O

Caption: Main reaction and byproduct pathways in the Koch-Haaf synthesis.

Troubleshooting Workflow for Byproduct Identification

Troubleshooting_Workflow Start Crude Product Analysis Check_Color Is the product dark/discolored? Start->Check_Color Degradation High probability of adamantane cage degradation. Check_Color->Degradation Yes GCMS_Analysis Perform GC-MS analysis (esterify if necessary). Check_Color->GCMS_Analysis No Review_Acid Review H₂SO₄ concentration and reaction temperature. Degradation->Review_Acid Review_Acid->GCMS_Analysis Identify_Peaks Identify unexpected peaks. GCMS_Analysis->Identify_Peaks Pivalic_Peak Peak matches Pivalic Acid? Identify_Peaks->Pivalic_Peak Major Impurity Found End Purified Product Identify_Peaks->End No Major Impurities Isomer_Peak Peak matches Adamantane-2- carboxylic Acid isomer? Pivalic_Peak->Isomer_Peak No Purify_Pivalic Purify via ammonium salt precipitation. Pivalic_Peak->Purify_Pivalic Yes Purify_Isomer Purify via esterification and distillation/recrystallization. Isomer_Peak->Purify_Isomer Yes Unknown Further structural elucidation (e.g., NMR) may be required. Isomer_Peak->Unknown No Purify_Pivalic->End Purify_Isomer->End

Caption: A logical workflow for identifying and addressing byproduct formation.

References

Stability of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its structure, which includes a bulky, nonpolar adamantane core and a polar 4-hydroxyphenyl group with a carboxylic acid moiety, this compound is expected to be poorly soluble in water. It is predicted to have better solubility in organic solvents, particularly polar organic solvents. For instance, similar adamantane carboxylic acids are soluble in ethanol, chloroform, and dichloromethane, with slight solubility in methanol.[1][2] The phenolic hydroxyl group may also contribute to solubility in polar protic solvents.

Q2: How can I improve the solubility of this compound in aqueous solutions?

A2: The solubility of carboxylic acids in aqueous media is highly pH-dependent.[3] To enhance solubility, you can increase the pH of the solution using a base (e.g., sodium hydroxide or a buffer). This will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. It is crucial to determine the optimal pH for solubilization without causing degradation.

Q3: What are the potential stability issues for this compound?

A3: Compounds containing a phenol group can be susceptible to oxidation.[4] The carboxylic acid moiety can also undergo degradation under harsh acidic or basic conditions.[4] Exposure to light (photolysis) and elevated temperatures can also lead to degradation.[5][6] It is recommended to store the compound in a cool, dark place and under an inert atmosphere if possible.

Q4: What analytical methods are suitable for quantifying this compound in stability studies?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound. The 4-hydroxyphenyl group acts as a chromophore, allowing for UV detection. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[7]

Troubleshooting Common Problems

Problem Potential Cause Suggested Solution
Compound precipitates out of solution. - Solvent is not optimal. - Concentration is above the solubility limit. - Change in temperature or pH.- Try a different solvent or a co-solvent system. - For aqueous solutions, adjust the pH to form a salt. - Gently warm the solution or use sonication to aid dissolution. Ensure the final solution is stored at a constant temperature.
Discoloration of the solution (e.g., turning yellow or brown). - Oxidation of the phenolic hydroxyl group. - Degradation of the compound.- Prepare solutions fresh before use. - Use de-gassed solvents. - Store solutions protected from light and air (e.g., in amber vials, under nitrogen). - Add an antioxidant if compatible with the experiment.
Inconsistent results in bioassays. - Poor solubility leading to inaccurate concentrations. - Degradation of the compound in the assay medium.- Confirm the solubility of the compound in the assay buffer at the desired concentration. - Perform a preliminary stability test of the compound in the assay medium under the experimental conditions.
Appearance of new peaks in HPLC analysis. - Compound degradation. - Presence of impurities in the starting material.- Perform forced degradation studies to identify potential degradation products. - Re-purify the compound if necessary. - Ensure proper storage and handling to prevent degradation.

Stability Data Summary

While specific experimental stability data for this compound is not available, the following table provides a hypothetical representation of how such data would be presented. This is based on typical forced degradation studies for phenolic carboxylic acids.[4][6]

Table 1: Hypothetical Forced Degradation Data for this compound

Stress Condition Solvent Temperature Duration % Degradation (Hypothetical) Observations
Acid Hydrolysis0.1 M HCl60°C24 h15%Slight discoloration
Base Hydrolysis0.1 M NaOH60°C24 h25%Significant discoloration
Oxidation3% H₂O₂Room Temp24 h40%Brown coloration
ThermalSolid State80°C48 h5%No visible change
PhotolyticMethanolUV light (254 nm)24 h10%Slight yellowing of solution

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Protocol 2: General Procedure for a Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation (in solution): Heat the stock solution at a specified temperature (e.g., 60°C).

    • Thermal Degradation (solid state): Place the solid compound in an oven at a specified temperature (e.g., 80°C).

    • Photostability: Expose the stock solution in a quartz cuvette to UV light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and detect the formation of any degradation products.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo prep_stress Prepare Stress Solutions (Acid, Base, Oxidant) prep_stress->acid prep_stress->base prep_stress->oxidation sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

troubleshooting_workflow cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Issue Encountered (e.g., Precipitation) cause1 Poor Solubility start->cause1 cause2 Degradation start->cause2 cause3 Incorrect Concentration start->cause3 sol1 Change Solvent / Adjust pH cause1->sol1 sol2 Protect from Light/Air cause2->sol2 sol3 Verify Calculations & Weighing cause3->sol3 outcome Issue Resolved sol1->outcome sol2->outcome sol3->outcome

Caption: Logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Overcoming Resistance to Adamantane-Based Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on adamantane-based antiviral drugs for influenza A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of adamantane-based drugs like amantadine and rimantadine?

Amantadine and rimantadine are antiviral drugs that specifically target the M2 proton channel of the influenza A virus.[1][2] This channel is a tetrameric protein crucial for the viral replication cycle. It allows protons to flow into the virus particle (virion) once it is inside a host cell's endosome.[3][4][5] This acidification process is essential for the uncoating of the virus, which releases the viral genetic material into the host cell's cytoplasm, a necessary step for replication.[1][3] Adamantane-based drugs block this M2 proton channel, thereby preventing viral uncoating and subsequent replication.[1][2]

Q2: What are the molecular mechanisms that lead to resistance against adamantane-based drugs?

Resistance to adamantane drugs arises from specific amino acid substitutions in the transmembrane domain of the M2 protein.[2] These mutations alter the drug-binding site within the M2 channel, which reduces the binding affinity of amantadine and rimantadine, rendering them ineffective.[1][2] The most common resistance-conferring mutations occur at positions 26, 27, 30, 31, and 34 of the M2 protein.[6][7][8]

A single point mutation is often sufficient to cause high-level resistance.[7] For instance, the S31N mutation (a change from serine to asparagine at position 31) is the most prevalent mutation and is found in the majority of circulating influenza A strains, making them resistant to adamantanes.[2][9][10] The V27A (valine to alanine at position 27) and L26F (leucine to phenylalanine at position 26) mutations are other notable examples.[2][9] The S31N mutation is thought to cause resistance by sterically blocking the drug's binding site and altering the local hydrogen bond network.[3][10][11]

Q3: My compound, an adamantane derivative, is not effective against currently circulating influenza A strains. What could be the reason?

The high prevalence of adamantane-resistant strains, particularly those with the S31N mutation in the M2 protein, is the most likely reason for the lack of efficacy.[1][9][10] It is estimated that over 90% of recent influenza A strains are resistant to amantadine and rimantadine.[12] To confirm this, you should sequence the M2 gene of the influenza strain you are working with to identify any known resistance mutations.

Q4: How can I experimentally determine if an influenza A virus strain is resistant to my adamantane-based compound?

Several in vitro assays can be used to determine the susceptibility of an influenza A virus strain to your compound:

  • Plaque Reduction Assay: This is a classic virology assay to quantify the inhibition of viral replication. A monolayer of host cells is infected with the virus and overlaid with a semi-solid medium containing different concentrations of your compound. The number and size of plaques (zones of cell death) are then measured to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).

  • Cell-Based ELISA: This assay measures the reduction of viral antigen expression in infected cells in the presence of your compound.

  • Two-Electrode Voltage Clamp (TEVC) Assay: This electrophysiological technique directly measures the M2 channel's proton conductivity in Xenopus oocytes expressing the M2 protein.[13][14] You can assess the ability of your compound to block this current.

  • Yeast Growth Restoration Assay: In this high-throughput screening method, the expression of the M2 channel is toxic to yeast.[14][15][16] An effective M2 inhibitor will block the channel and restore yeast growth.[14][15][16]

Q5: What are the current strategies being explored to overcome adamantane resistance?

Researchers are pursuing several avenues to combat adamantane resistance:

  • Developing Novel Adamantane Derivatives: This involves modifying the adamantane scaffold to create new compounds that can effectively bind to and inhibit the mutated M2 channels.[17][18][19][20] Some of these new derivatives have shown activity against remantadine-resistant strains.[17]

  • Combination Therapy: Using adamantanes in conjunction with other antiviral drugs that have different mechanisms of action is a promising strategy.[2][21][22][23] For example, combining an M2 inhibitor with a neuraminidase inhibitor (like oseltamivir) or ribavirin has shown synergistic effects and can reduce the emergence of resistance.[21][22][24][25] A triple combination of amantadine, ribavirin, and oseltamivir has been shown to be highly synergistic against resistant viruses.[21]

  • Targeting Different Viral Proteins: Developing drugs that target other essential viral proteins, such as the viral polymerase or hemagglutinin, provides alternative treatment options.[5][24]

Troubleshooting Guides

Problem: Inconsistent results in my plaque reduction assay when testing adamantane derivatives.
Possible Cause Troubleshooting Step
Cell monolayer health Ensure cells are healthy, confluent, and not overgrown before infection. Use cells at a consistent passage number.
Virus titer variability Use a fresh, accurately titered virus stock for each experiment. Perform a viral titration in parallel with your assay.
Compound solubility Confirm that your compound is fully dissolved in the vehicle and does not precipitate in the overlay medium. Use a suitable solvent like DMSO at a final concentration that is not toxic to the cells.
Inconsistent overlay Ensure the overlay medium is at the correct temperature and is applied gently to avoid disturbing the cell monolayer.
Problem: My novel adamantane compound shows activity in a cell-free assay (e.g., liposome flux assay) but not in a cell-based or plaque reduction assay.
Possible Cause Troubleshooting Step
Cell permeability The compound may not be able to cross the host cell membrane to reach the endosome where the M2 channel is active. Consider modifications to the compound to improve its lipophilicity or use a cell line with higher permeability.
Compound stability The compound may be metabolized or degraded by the host cells. Assess the stability of your compound in the presence of cells over the time course of the experiment.
Off-target effects The compound may have cytotoxic effects on the host cells at the concentrations required for antiviral activity, masking any specific antiviral effect. Determine the 50% cytotoxic concentration (CC50) of your compound and ensure your antiviral assays are performed at non-toxic concentrations.

Data Presentation

Table 1: Common Amino Acid Substitutions in the M2 Protein Conferring Adamantane Resistance
PositionWild-Type Amino AcidResistant Amino Acid Substitution(s)
26Leucine (L)Phenylalanine (F)
27Valine (V)Alanine (A)
30Alanine (A)Threonine (T), Glycine (G)
31Serine (S)Asparagine (N)
34Glycine (G)Alanine (A)
Table 2: Prevalence of Adamantane Resistance in Influenza A Viruses
Influenza Season Virus Subtype Prevalence of Resistance Reference
2004H3N212.3%[1]
2005-2006H3N291%[7]
2008-2009Seasonal H3N2 & 2009 Pandemic H1N1100%[1]
2011H1N1All tested were resistant[1]

Experimental Protocols

Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed a 6-well plate with Madin-Darby Canine Kidney (MDCK) cells to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free medium.

  • Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect the cells with the virus dilutions for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the adamantane derivative in the overlay medium (e.g., 2X MEM with 1% agarose and TPCK-trypsin).

  • Overlay: After the incubation period, remove the virus inoculum and add the overlay medium containing the compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Staining and Counting: Fix the cells with formaldehyde and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value.

Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the M2 protein (wild-type or mutant).

  • Incubation: Incubate the injected oocytes for 2-4 days to allow for protein expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with a low pH buffer to activate the M2 proton channel. Clamp the oocyte membrane potential and record the resulting current.

  • Compound Application: Apply different concentrations of the adamantane derivative to the recording chamber and measure the inhibition of the M2-mediated current.

  • Data Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.

Mandatory Visualizations

M2_Proton_Channel_Mechanism cluster_endosome Endosome (Low pH) cluster_virion Influenza Virion cluster_drug Protons (H+) H+ M2_Channel_Open M2 Proton Channel (Open) Protons (H+)->M2_Channel_Open Influx Viral_RNA Viral RNA M2_Channel_Open->Viral_RNA Acidification Uncoating Viral Uncoating Viral_RNA->Uncoating Matrix_Protein Matrix Protein Matrix_Protein->Uncoating Replication Replication Uncoating->Replication Leads to Adamantane Adamantane Drug M2_Channel_Blocked M2 Proton Channel (Blocked) Adamantane->M2_Channel_Blocked Blocks

Caption: Mechanism of M2 proton channel and inhibition by adamantane drugs.

Resistance_Development Wild_Type_Virus Wild-Type Influenza A (Adamantane Susceptible) Adamantane_Treatment Adamantane Treatment Wild_Type_Virus->Adamantane_Treatment Selective_Pressure Selective Pressure Adamantane_Treatment->Selective_Pressure M2_Mutation M2 Gene Mutation (e.g., S31N) Selective_Pressure->M2_Mutation Resistant_Virus Resistant Influenza A (Adamantane Ineffective) M2_Mutation->Resistant_Virus

Caption: Development of adamantane resistance in Influenza A virus.

Experimental_Workflow_Susceptibility cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Virus_Strain Influenza A Strain (Wild-Type or Mutant) Infection Infect Cells with Virus Virus_Strain->Infection Test_Compound Adamantane Derivative Treatment Treat with Compound Test_Compound->Treatment Host_Cells MDCK Cells Host_Cells->Infection Infection->Treatment Incubation Incubate Treatment->Incubation Measurement Measure Plaque Formation or Viral Antigen Incubation->Measurement IC50_Determination Calculate IC50 Determine Susceptibility Measurement->IC50_Determination

Caption: Workflow for determining antiviral susceptibility using a plaque reduction assay.

References

Technical Support Center: Improving the Bioavailability of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of adamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many adamantane derivatives exhibit low oral bioavailability?

A1: The adamantane moiety, a rigid and bulky hydrocarbon cage, confers high lipophilicity to the molecule.[1] This property can lead to poor aqueous solubility, which is a primary reason for low oral bioavailability. For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the intestinal fluids.[2] The hydrophobic nature of adamantane can limit this dissolution, thus reducing the amount of drug available for absorption.[3]

Q2: What are the primary strategies to improve the bioavailability of adamantane derivatives?

A2: The main strategies focus on overcoming the poor aqueous solubility and enhancing the dissolution rate of adamantane derivatives. These approaches can be broadly categorized as:

  • Prodrug Strategies: Modifying the adamantane derivative to create a more soluble promoiety that is enzymatically or chemically cleaved in vivo to release the active drug.[4]

  • Formulation Technologies:

    • Nanoparticles: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[5]

    • Liposomes: Encapsulating the lipophilic adamantane derivative within the lipid bilayer of these vesicles can improve its solubility and transport across the intestinal membrane.[6][7]

    • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of adamantane derivatives.[8][9]

  • Chemical Modifications:

    • Salt Formation: For adamantane derivatives with ionizable groups, forming salts can significantly improve solubility and dissolution.

    • Co-crystals: Co-crystallization with a suitable conformer can alter the crystal lattice and improve the physicochemical properties of the adamantane derivative, including its solubility.[10]

Q3: Can adamantane derivatives be substrates for efflux transporters like P-glycoprotein (P-gp)?

A3: Yes, the lipophilic nature of adamantane derivatives can make them susceptible to efflux by transporters such as P-glycoprotein in the intestinal epithelium. This active transport out of the cell and back into the intestinal lumen can significantly reduce the net absorption and overall bioavailability. Some studies have shown that co-administration of P-gp inhibitors can increase the oral bioavailability of drugs when formulated with adamantane derivatives.[11]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of the Adamantane Derivative

Possible Cause: The inherent lipophilicity of the adamantane cage.[3]

Troubleshooting Steps:

  • pH Modification: For derivatives with ionizable functional groups, adjusting the pH of the formulation can significantly increase solubility.

  • Co-solvent Systems: Investigate the use of co-solvents (e.g., ethanol, propylene glycol, PEG 400) in the formulation to increase the solubility of the adamantane derivative.

  • Cyclodextrin Complexation: Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes.[8][9] The formation of these complexes can enhance the aqueous solubility of the guest molecule.[1]

  • Prodrug Approach: Synthesize a more water-soluble prodrug of the adamantane derivative.[4]

Issue 2: Poor Dissolution Rate in Biorelevant Media

Possible Cause: High crystallinity and hydrophobicity of the compound.

Troubleshooting Steps:

  • Particle Size Reduction (Micronization/Nanonization): Employ techniques like milling or high-pressure homogenization to reduce the particle size. This increases the surface area available for dissolution.

  • Amorphous Solid Dispersions: Prepare a solid dispersion of the adamantane derivative in a hydrophilic polymer (e.g., PVP, HPMC). This can disrupt the crystal lattice and present the drug in a higher energy, more soluble amorphous state.

  • Co-crystallization: Form co-crystals with a pharmaceutically acceptable co-former to improve the dissolution profile.[10]

Issue 3: Low Encapsulation Efficiency in Liposomes or Nanoparticles

Possible Cause: The highly lipophilic nature of adamantane derivatives can lead to their partitioning out of the formulation or poor association with the carrier.

Troubleshooting Steps:

  • Optimize Lipid Composition (for Liposomes): Vary the lipid composition, including the use of charged lipids or lipids with different chain lengths, to improve the interaction with the adamantane derivative. The inclusion of cholesterol can also modulate membrane fluidity and drug retention.[12][13]

  • Vary Drug-to-Lipid/Polymer Ratio: Systematically vary the ratio of the adamantane derivative to the lipid or polymer to find the optimal loading capacity.[14]

  • Method of Preparation: For liposomes, compare different preparation methods such as thin-film hydration, reverse-phase evaporation, and ethanol injection.[15] For nanoparticles, methods like nanoprecipitation and emulsification-solvent evaporation can be optimized.[16]

  • Surface Modification: For nanoparticles, surface modification with polymers like PEG can improve stability and prevent aggregation, which can indirectly affect encapsulation efficiency.[17]

Issue 4: Nanoparticle Aggregation

Possible Cause: High surface energy of nanoparticles leading to agglomeration to minimize this energy.

Troubleshooting Steps:

  • Use of Stabilizers: Incorporate suitable stabilizers or surfactants in the formulation to provide steric or electrostatic repulsion between nanoparticles.[18][19]

  • Control of pH and Ionic Strength: The surface charge of nanoparticles can be sensitive to the pH and ionic strength of the medium. Optimizing these parameters can enhance stability.[20]

  • Lyophilization with Cryoprotectants: If the nanoparticles need to be stored as a solid, lyophilization (freeze-drying) with a cryoprotectant (e.g., trehalose, sucrose) can prevent aggregation upon reconstitution.

  • Surface Coating: Covalent attachment of hydrophilic polymers like polyethylene glycol (PEG) can provide a steric barrier that prevents aggregation.[17]

Issue 5: Prodrug Instability or Inefficient Conversion

Possible Cause: The linker used in the prodrug design may be too labile or too stable under physiological conditions.

Troubleshooting Steps:

  • In Vitro Stability Studies: Assess the hydrolytic stability of the prodrug in simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and plasma at 37°C.[21][22]

  • Modify the Promoietylinker: If the prodrug is too unstable, consider a less labile linker. If conversion is too slow, a more easily cleavable linker should be investigated.

  • Enzymatic Conversion Assays: If the prodrug is designed for enzymatic cleavage, conduct in vitro assays with relevant enzymes (e.g., esterases, phosphatases) to confirm the conversion to the active drug.

Data Presentation

Table 1: Pharmacokinetic Parameters of Memantine-Loaded PLGA Nanoparticles vs. Free Memantine Solution

ParameterMemantine SolutionMemantine-Loaded PLGA-PEG NPsFold Increase
Cmax (ng/mL) 150 ± 15250 ± 20~1.7
Tmax (h) 24-
AUC (ng·h/mL) 1200 ± 1503600 ± 300~3.0
Mean Residence Time (h) 612~2.0

Data adapted from studies on PEGylated PLGA nanoparticles for brain delivery of memantine.[17]

Table 2: Physicochemical Properties of Memantine-Loaded Chitosan Nanocrystals

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
MEM-NC3 152.63 ± 12.950.336 ± 0.05+23.8 ± 0.498.44 ± 3.3178.7 ± 3.11

Data from a study on memantine-loaded chitosan nanocrystals for nasal delivery.[6]

Table 3: Hydrolytic Stability (t½ in hours) of Amantadine Prodrugs

Prodrugt½ at pH 1.0 (Stomach)t½ at pH 7.4 (Plasma)
Phenylalanyl-amantadine > 10> 24
(4-F)-phenylalanyl-amantadine ~8~18
Tyrosinyl-amantadine ~6~12

Data adapted from studies on the stability of amantadine analogues.[23]

Experimental Protocols

Protocol 1: Preparation of Adamantane Derivative-Loaded Liposomes by Thin-Film Hydration

Materials:

  • Adamantane derivative

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Dissolve the adamantane derivative, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized.[15]

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc). A thin lipid film will form on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the Tc. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the Tc.

  • The resulting liposome suspension can be purified from the unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Adamantane Derivatives

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium:

  • Simulated Gastric Fluid (SGF) without pepsin (pH 1.2)

  • Simulated Intestinal Fluid (SIF) without pancreatin (pH 6.8)

  • Biorelevant media (e.g., FaSSIF, FeSSIF) can also be used for better in vivo correlation.

Methodology:

  • Place 900 mL of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5 °C.

  • Place the adamantane derivative formulation (e.g., tablet, capsule, or a specific amount of powder) in each vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Immediately filter the sample through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the concentration of the adamantane derivative in the filtered sample using a validated analytical method, such as HPLC.

  • Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Animal Model: Male/Female Sprague-Dawley rats or BALB/c mice.

Formulations:

  • Intravenous (IV) formulation: Adamantane derivative dissolved in a suitable vehicle (e.g., saline with a co-solvent).

  • Oral (PO) formulation: Adamantane derivative in the formulation to be tested (e.g., suspension, nanoparticle formulation, liposomal formulation).

Methodology:

  • Fast the animals overnight before dosing, with free access to water.[24][25]

  • Administer the IV formulation to one group of animals via the tail vein.

  • Administer the PO formulation to another group of animals by oral gavage.

  • At specific time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the tail vein or via cardiac puncture into heparinized tubes.[26]

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Quantify the concentration of the adamantane derivative in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis.

  • Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[26]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome a Adamantane Derivative b Bioavailability Enhancement Strategy (e.g., Nanoparticles, Liposomes) a->b c Optimized Formulation b->c d Physicochemical Characterization (Size, Zeta Potential, EE%) c->d e In Vitro Dissolution Testing c->e f In Vitro Permeability Assay (e.g., Caco-2) c->f g Animal Pharmacokinetic Study (Oral & IV Administration) e->g f->g h Data Analysis (Cmax, Tmax, AUC, F%) g->h i Improved Bioavailability h->i

Caption: Experimental workflow for improving the bioavailability of adamantane derivatives.

nmda_signaling cluster_receptor NMDA Receptor cluster_calcium Calcium Influx cluster_downstream Downstream Signaling cluster_effect Cellular Effect Glutamate Glutamate NMDAR NMDA Receptor Channel Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Memantine Memantine Memantine->NMDAR Blocks Channel (Uncompetitive Antagonist) Excitotoxicity Reduced Excitotoxicity CaM Calmodulin (CaM) Ca_influx->CaM PKC PKC Ca_influx->PKC Ca_influx->Excitotoxicity Prevents Excessive Influx CaMKII CaMKII CaM->CaMKII NOS nNOS CaM->NOS CREB CREB CaMKII->CREB PKC->CREB Gene_expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_expression m2_channel cluster_virus Influenza Virus cluster_mechanism Mechanism of Action M2_channel M2 Proton Channel (Tetramer) Protons_out H⁺ (to virion) M2_channel->Protons_out Proton Translocation Blockage Physical Occlusion of the Pore M2_channel->Blockage Amantadine Amantadine Amantadine->M2_channel Binds to lumen Protons_in H⁺ (from endosome) Protons_in->M2_channel Uncoating Inhibition of Viral Uncoating Blockage->Uncoating

References

Technical Support Center: HPLC Analysis of Adamantane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of adamantane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is HPLC analysis of adamantane compounds often challenging?

A1: The primary challenge in the HPLC analysis of many adamantane compounds stems from their physicochemical properties. The basic adamantane structure is a nonpolar, saturated hydrocarbon cage that lacks a strong chromophore, making it difficult to detect using standard UV-Vis detectors.[1] Consequently, derivatization is often required to introduce a UV-active or fluorescent tag to the molecule.[1] Additionally, the solubility of adamantane derivatives can vary significantly depending on the functional groups attached to the cage, which can impact sample preparation and mobile phase selection.[2][3]

Q2: What are the common detection methods for adamantane compounds in HPLC?

A2: Due to the lack of inherent UV absorbance, direct UV detection is often not feasible for unsubstituted adamantane. Common detection strategies include:

  • UV-Vis Detection after Derivatization: This is a widely used approach where the adamantane compound is reacted with a derivatizing agent that contains a chromophore.[1]

  • Fluorescence Detection after Derivatization: For higher sensitivity, a fluorescent tag can be attached to the adamantane molecule through derivatization.[4]

  • Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity and can often be used without derivatization. It is particularly useful for analyzing adamantane derivatives in complex matrices like biological fluids.[1]

  • Evaporative Light Scattering Detection (ELSD): ELSD can be used for compounds that do not have a chromophore, as it detects any non-volatile analyte.

Q3: What type of HPLC column is typically used for adamantane analysis?

A3: Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for adamantane derivatives.[5] C18-modified silica columns are frequently employed due to their ability to separate compounds based on hydrophobicity.[5][6] The choice of a specific C18 column (e.g., Inertsil ODS-3V, Agilent Poroshell 120 SB-C18) will depend on the specific adamantane derivative and the desired separation characteristics.[1]

Q4: How does the solubility of adamantane and its derivatives affect HPLC analysis?

A4: The solubility of adamantane compounds is a critical factor in developing a robust HPLC method. Adamantane itself is highly nonpolar and soluble in organic solvents like hexane and chloroform, but practically insoluble in water.[7] The introduction of polar functional groups, such as hydroxyl or amino groups, increases polarity and aqueous solubility.[2][3]

  • Sample Preparation: The sample solvent should be chosen to ensure complete dissolution of the analyte and be compatible with the mobile phase to prevent precipitation on the column.

  • Mobile Phase Selection: The mobile phase composition (e.g., the ratio of organic solvent to water/buffer) must be optimized to ensure proper retention and elution of the analyte. For highly nonpolar derivatives, a higher percentage of organic solvent may be needed.

Troubleshooting Guides

Poor peak shape, inconsistent retention times, and loss of resolution are common issues in HPLC. The following table summarizes potential problems, their causes, and recommended solutions specifically tailored for the analysis of adamantane compounds.

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak - Analyte lacks a chromophore and no derivatization was performed. - Incorrect detector wavelength. - Poor solubility of the analyte in the sample diluent or mobile phase. - Incomplete derivatization reaction.- Derivatize the analyte with a suitable UV-active or fluorescent agent.[1] - Set the detector wavelength to the absorbance maximum of the derivatized analyte. - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Consider using co-solvents.[3] - Optimize derivatization conditions (reagent concentration, reaction time, temperature, pH).[4]
Peak Tailing - Secondary interactions between basic aminoadamantane derivatives and residual silanol groups on the silica-based column. - Column overload.[8][9] - Mismatched sample solvent and mobile phase strength. - Column contamination or degradation.[9][10]- Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration.[9] - Dissolve the sample in the mobile phase or a weaker solvent. - Flush the column with a strong solvent or replace the column if necessary.[9]
Peak Fronting - Column overload, especially for highly soluble derivatives.[10] - Sample dissolved in a solvent stronger than the mobile phase.- Dilute the sample.[9] - Prepare the sample in the mobile phase or a weaker solvent.
Broad Peaks - Low mobile phase flow rate. - Column degradation or void formation.[9][11] - Large injection volume.- Optimize the flow rate.[11] - Replace the column.[9] - Reduce the injection volume.
Split Peaks - Partially blocked column frit.[8] - Sample precipitating at the head of the column due to solvent mismatch. - Column void.[9]- Reverse-flush the column. If the problem persists, replace the frit or the column.[8] - Ensure the sample solvent is compatible with the mobile phase. - Replace the column.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature.[11] - Column aging.- Prepare fresh mobile phase and ensure accurate composition. - Use a column oven for stable temperature control.[11] - Equilibrate the column sufficiently before analysis. Consider replacing the column if retention times continue to drift.

Experimental Protocols

Protocol 1: General HPLC Method for Adamantane Derivatives (with Derivatization)

This protocol provides a starting point for the analysis of aminoadamantane derivatives requiring derivatization for UV detection.

  • Sample Preparation:

    • Accurately weigh and dissolve the adamantane derivative standard or sample in a suitable diluent (e.g., a mixture of toluene and triethylamine).

  • Derivatization:

    • To a specific volume of the sample solution, add the derivatizing agent (e.g., (2-Napthoxy) Acetyl chloride).[1]

    • Add an internal standard (e.g., Memantine) if quantitative analysis is desired.[1]

    • Vortex the mixture and allow it to react for the specified time and temperature as determined by method development.

  • HPLC Conditions:

    • HPLC System: Agilent 1100 series or equivalent.[1]

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of a buffer (e.g., 0.02 M ammonium acetate) and an organic solvent (e.g., methanol) in an isocratic or gradient elution. A typical starting ratio could be 12:88 (v/v) buffer to methanol.[1]

    • Flow Rate: 1.5 mL/min.[1]

    • Column Temperature: 40°C.

    • Detection: UV at the absorbance maximum of the derivative (e.g., 226 nm for (2-Napthoxy) Acetyl chloride derivatives).[1]

    • Injection Volume: 20 µL.[1]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Protocol 2: LC-MS/MS Analysis of Adamantane Derivatives in a Biological Matrix

This protocol is suitable for the sensitive and selective quantification of adamantane derivatives in plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard (e.g., a deuterated version of the analyte).

    • Add a protein precipitation reagent (e.g., acetonitrile) and vortex.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[1]

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Exion LC-20AD HPLC or equivalent.[1]

    • Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm).[1]

    • Mobile Phase: A typical mobile phase could be a mixture of 0.1% formic acid in water and acetonitrile in an isocratic or gradient elution. For example, 70% 0.1% formic acid and 30% acetonitrile.[1]

    • Flow Rate: 0.8 mL/min.[1]

    • MS System: QTRAP 5500 mass spectrometer or equivalent.[1]

    • Ionization Mode: Positive Electrospray Ionization (ESI).[1]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape) check_all_peaks Affects All Peaks? start->check_all_peaks check_system Check System Hardware (Fittings, Pump, Injector) check_all_peaks->check_system Yes check_specific_peaks Affects Specific Peaks? check_all_peaks->check_specific_peaks No check_column_frit Check Column Frit (Backflush/Replace) check_system->check_column_frit resolve Problem Resolved check_column_frit->resolve check_analyte_props Check Analyte Properties (e.g., pKa, Solubility) check_specific_peaks->check_analyte_props Yes check_mobile_phase Check Mobile Phase (pH, Composition) check_analyte_props->check_mobile_phase check_sample_prep Check Sample Prep (Solvent, Concentration) check_mobile_phase->check_sample_prep check_sample_prep->resolve Adamantane_Method_Development cluster_analyte Analyte Characterization cluster_method Method Development solubility Solubility Testing (Aqueous & Organic) optimize_mp Optimize Mobile Phase (Solvent Ratio, pH) solubility->optimize_mp detection Detection Properties (Chromophore?) derivatization Derivatization Required? detection->derivatization select_detector Select Detector (UV, FLD, MS) derivatization->select_detector Yes derivatization->select_detector No select_column Select Column (e.g., C18) select_detector->select_column select_column->optimize_mp optimize_params Optimize Other Parameters (Flow Rate, Temp) optimize_mp->optimize_params validation Method Validation optimize_params->validation

References

Technical Support Center: Scaling Up the Production of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic approach is the Friedel-Crafts alkylation of phenol with a suitable 3-halo-1-adamantanecarboxylic acid derivative (e.g., 3-bromo-1-adamantanecarboxylic acid) or 3-hydroxy-1-adamantanecarboxylic acid in the presence of a Lewis or Brønsted acid catalyst.

Q2: What are the critical process parameters to control during the scale-up of the Friedel-Crafts reaction?

A2: Key parameters include reaction temperature, rate of reagent addition, catalyst selection and loading, solvent choice, and agitation speed. Precise control of these parameters is crucial for ensuring consistent yield, purity, and safety.

Q3: What are the main challenges in purifying this compound?

A3: Purification can be challenging due to the presence of regioisomers (ortho- and meta-substituted phenols), poly-alkylated byproducts, and unreacted starting materials. The bulky adamantane group can also influence solubility and crystallization behavior. Common purification techniques include recrystallization, column chromatography, and pH-mediated extraction.

Q4: Can I use 1-adamantanecarboxylic acid as a starting material?

A4: Starting directly from 1-adamantanecarboxylic acid would require a method for the regioselective hydroxyphenylation at the 3-position, which is not a straightforward transformation. It is generally more efficient to start with a pre-functionalized adamantane at the 3-position, such as 3-hydroxy-1-adamantanecarboxylic acid.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Inadequate Catalyst Activity Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous and of high purity. Consider using a more active catalyst or increasing the catalyst loading. For Brønsted acids (e.g., H₂SO₄), ensure the correct concentration is used.
Suboptimal Reaction Temperature Optimize the reaction temperature. Lower temperatures may decrease the reaction rate, while higher temperatures can lead to side reactions and degradation. Perform small-scale experiments to determine the optimal temperature profile.
Poor Reagent Mixing Inefficient stirring can lead to localized concentration gradients and reduced reaction rates. Ensure adequate agitation, especially in larger reactors, to maintain a homogeneous reaction mixture.
Carbocation Rearrangement While less common with the rigid adamantane cage, ensure the reaction conditions do not favor rearrangements that could lead to undesired isomers.[1][2]
Reversible Reaction Friedel-Crafts alkylations can be reversible.[1] Consider removing a byproduct if possible to drive the equilibrium towards the product.
Issue 2: Formation of Impurities and Byproducts
Potential Cause Suggested Solution
Polyalkylation The product, this compound, can be more reactive than phenol, leading to further alkylation. Use a stoichiometric excess of phenol to minimize this side reaction.[3]
Formation of Regioisomers (ortho-, meta-) The regioselectivity of the Friedel-Crafts reaction is influenced by the catalyst and reaction conditions. Milder catalysts and lower temperatures generally favor the formation of the para-substituted product.[4]
O-Alkylation of Phenol The hydroxyl group of phenol can compete with the aromatic ring for the electrophile, leading to the formation of an ether byproduct.[5][6] Using a stronger Lewis acid and appropriate solvent can favor C-alkylation.
Degradation of Starting Materials or Product Harsh reaction conditions (high temperature, high catalyst concentration) can lead to the degradation of sensitive functional groups.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Suggested Solution
Emulsion Formation During Workup During the aqueous workup, emulsions can form, making phase separation difficult. Add a small amount of a saturated salt solution (brine) to break the emulsion.
Co-precipitation of Impurities The desired product may co-precipitate with impurities during crystallization. Perform a multi-step purification process, such as an initial pH-mediated extraction followed by recrystallization from a suitable solvent system.
Poor Crystallization The product may be slow to crystallize or form an oil. Experiment with different solvent systems, seeding, and cooling rates.
Similar Polarity of Product and Impurities If impurities have similar polarity to the product, separation by column chromatography can be challenging. Optimize the mobile phase and consider using a high-performance liquid chromatography (HPLC) for purification.[7]

Quantitative Data

The following table summarizes typical yields for analogous Friedel-Crafts reactions involving adamantane derivatives. Note that the actual yield for the synthesis of this compound may vary depending on the specific reaction conditions and scale.

Reactants Catalyst Solvent Temperature (°C) Yield (%) Reference
1-Bromoadamantane and BenzeneAlCl₃BenzeneReflux~70%[8]
1-Adamantanol and PhenolH₂SO₄-50-60~85%Hypothetical
3-Hydroxy-1-adamantanecarboxylic acid and PhenolAlCl₃Nitrobenzene25-4060-75%Hypothetical

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

  • 3-Hydroxy-1-adamantanecarboxylic acid

  • Phenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous nitrobenzene. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 3-hydroxy-1-adamantanecarboxylic acid (1 equivalent) and phenol (3 equivalents) in anhydrous nitrobenzene. Slowly add this solution to the stirred AlCl₃ suspension via the dropping funnel over 1-2 hours, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1M HCl.

  • Workup: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Extraction: Extract the organic layer with 1M NaOH to separate the acidic product from neutral impurities.

  • Acidification and Isolation: Cool the aqueous basic extract to 0°C and acidify with 1M HCl to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain pure this compound. Dry the final product under vacuum.

Visualizations

Synthesis_Pathway Synthesis of this compound 3-Hydroxy-1-adamantanecarboxylic acid 3-Hydroxy-1-adamantanecarboxylic acid Intermediate Carbocation Intermediate 3-Hydroxy-1-adamantanecarboxylic acid->Intermediate + Catalyst Phenol Phenol Product This compound Phenol->Product Catalyst AlCl3 / H2SO4 Catalyst->Intermediate Intermediate->Product + Phenol

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stirring) CheckPurity->CheckConditions [ Purity OK ] Purify Purify Starting Materials CheckPurity->Purify [ Impure ] OptimizeCatalyst Optimize Catalyst (Type, Loading) CheckConditions->OptimizeCatalyst [ Conditions OK ] Adjust Adjust Parameters CheckConditions->Adjust [ Incorrect ] OptimizeStoichiometry Adjust Reagent Stoichiometry OptimizeCatalyst->OptimizeStoichiometry [ No Improvement ] End Yield Improved OptimizeCatalyst->End [ Improvement ] OptimizeStoichiometry->End [ Improvement ] Purify->CheckConditions Adjust->Start

Caption: A logical workflow for troubleshooting low product yield.

Logical_Relationships Critical Process Parameter Relationships Temp Temperature Purity Purity Temp->Purity Can Decrease Rate Reaction Rate Temp->Rate Increases Catalyst Catalyst Activity Catalyst->Purity Affects Regioselectivity Catalyst->Rate Increases Stoichiometry Phenol:Adamantane Ratio Stoichiometry->Purity Affects Polyalkylation Yield Yield Purity->Yield Affects Isolated Yield Rate->Yield Influences

Caption: Relationships between key parameters and reaction outcomes.

References

Validation & Comparative

A Comparative Guide to 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid and Other Adamantane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, three-dimensional hydrocarbon cage, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties such as metabolic stability and bioavailability, making it a valuable tool in drug design.[1][2] This guide provides a comparative analysis of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid and other adamantane derivatives, with a particular focus on a promising class of related compounds: adamantyl retinoids. Due to the limited publicly available biological data specifically for this compound, this guide will leverage data from structurally similar and well-studied adamantyl retinoids to infer potential therapeutic applications and guide future research.

Introduction to Adamantane Derivatives

Adamantane derivatives have been successfully developed for a range of therapeutic applications, including antiviral (Amantadine, Rimantadine), neuroprotective (Memantine), and antidiabetic (Saxagliptin, Vildagliptin) agents.[3][4] The unique physicochemical properties of the adamantane cage contribute to these compounds' biological activities by influencing their interaction with molecular targets and improving their drug-like properties.[3]

This compound: A Molecule of Interest

This compound (CAS Number: 56531-55-6) is an adamantane derivative featuring a carboxylic acid at one bridgehead position and a 4-hydroxyphenyl group at another.[5] While specific biological activity data for this compound is scarce in publicly accessible literature, its structural similarity to a class of potent anti-cancer agents known as adamantyl retinoids suggests it may possess interesting pharmacological properties.

Adamantyl Retinoids: A Case Study for Comparison

Adamantyl retinoids are a class of synthetic molecules that have demonstrated significant antitumor activity.[6][7] These compounds, such as ST1926 and Adarotene, share the core 3-(4-hydroxyphenyl)adamantane structure with the topic compound, but with a modification to the carboxylic acid group, often extending it into a cinnamic acid or acrylic acid moiety.[3][4] The biological activity of these compounds provides a valuable framework for understanding the potential of related structures.

Mechanism of Action: RAR-Independent Apoptosis and DNA Polymerase α Inhibition

A key feature of many adamantyl retinoids is their ability to induce apoptosis in cancer cells through mechanisms independent of the retinoic acid receptors (RARs).[6][8][9] This is a significant advantage as it may circumvent resistance mechanisms associated with RAR-dependent pathways and potentially reduce the toxicity often seen with traditional retinoid therapies.[7][9]

Recent studies have identified DNA polymerase α (POLA1) as a direct target for some adamantyl retinoids, including ST1926.[2][10][11] Inhibition of POLA1, a key enzyme in DNA replication, leads to DNA damage and subsequent cell cycle arrest and apoptosis.[2][11]

dot

Adamantyl_Retinoid_Signaling_Pathway Putative Signaling Pathway for Adamantyl Retinoids Adamantyl_Retinoid Adamantyl Retinoid (e.g., ST1926) POLA1 DNA Polymerase α (POLA1) Adamantyl_Retinoid->POLA1 Inhibition DNA_Damage DNA Damage POLA1->DNA_Damage Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative signaling pathway for adamantyl retinoids like ST1926.

Comparative Biological Activity Data

The following table summarizes the in vitro cytotoxic activity of the adamantyl retinoid ST1926 against various human cancer cell lines. This data serves as a reference for the potential anti-cancer efficacy of structurally related adamantane derivatives.

Cell LineCancer TypeIC50 (µM)Reference
THP-1Acute Myeloid Leukemia< 0.5[6]
KG-1αAcute Myeloid Leukemia< 0.5[6]
MOLM-13Acute Myeloid Leukemia< 0.5[6]
ML-2Acute Myeloid Leukemia< 0.5[6]
HELAcute Myeloid Leukemia< 0.5[6]
HT29Colorectal Carcinoma~0.5[2]
HCT116Colorectal Carcinoma~0.5[2]
LoVoColorectal Carcinoma~0.5[2]
A2780Ovarian CarcinomaNot specified[7]
MM487MesotheliomaNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of adamantane derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Human cancer cell lines

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

dot

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Measurement cluster_3 Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compounds Prepare serial dilutions of test compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by a compound.

Materials:

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

  • 6-well plates

  • Test compounds

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

While direct biological data for this compound is limited, the extensive research on structurally similar adamantyl retinoids provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of cancer. The shared 3-(4-hydroxyphenyl)adamantane scaffold suggests that it may exhibit similar mechanisms of action, such as inducing RAR-independent apoptosis and potentially targeting DNA polymerase α.

Future research should focus on synthesizing this compound and its analogues and evaluating their biological activity using the standardized protocols outlined in this guide. Head-to-head comparisons with established adamantyl retinoids like ST1926 will be crucial to determine its relative potency and potential for further development. Such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships within this promising class of adamantane derivatives.

References

The Adamantane Scaffold: A Comparative Analysis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of adamantane-based enzyme inhibitors against other alternatives, supported by experimental data. The unique, rigid, and lipophilic nature of the adamantane cage has made it a privileged scaffold in medicinal chemistry, leading to the development of potent and selective inhibitors for a range of enzyme targets.

This guide will delve into a comparative study of adamantane-based inhibitors targeting key enzymes from three major classes: kinases, proteases, and hydrolases. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, we aim to provide a comprehensive resource for the evaluation and selection of these compounds in drug discovery and chemical biology research.

Data Presentation: A Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for a selection of adamantane-based and non-adamantane-based inhibitors against their respective enzyme targets. This quantitative data allows for a direct comparison of the potency of these compounds.

Kinase Inhibitors
Target EnzymeInhibitor ClassCompoundIC50 / Ki
Aurora-A Kinase Adamantane-BasedAdamantyl-1,3,4-oxadiazole Hybrid (6a)IC50: 36.6 µM
Adamantane-BasedAdamantyl-1,3,4-oxadiazole Hybrid (6k)IC50: 38.8 µM
Non-AdamantaneAlisertib (MLN8237)IC50: 1.2 nM
Non-AdamantaneTozasertib (VX-680)IC50: 0.6 nM
Protein Kinase C (PKC) Adamantane-BasedAdamantyl arotinoid (AdAr) chalcone MX781IKKβ IC50: ~5 µM
Non-AdamantaneStaurosporineIC50: 2.7 nM (pan-PKC)
Non-AdamantaneEnzastaurin (LY317615)IC50: 6 nM (PKCβ)
Non-AdamantaneRuboxistaurin (LY333531)IC50: 4.7 nM (PKCβ1), 5.9 nM (PKCβ2)[1]
Protease Inhibitors
Target EnzymeInhibitor ClassCompoundIC50 / Ki
HIV-1 Protease Adamantane-BasedAdamantane-P1-ligand inhibitor (15d)Ki: 0.48 nM
Non-AdamantaneLopinavirIC50: 2.9 nM (cell-to-cell), 3.0 nM (cell-free)[2]
Non-AdamantaneDarunavirIC50: 2.8 nM (cell-to-cell), 2.5 nM (cell-free)[2]
Non-AdamantaneSaquinavirEC50: 37.7 nM[3]
Hydrolase Inhibitors
Target EnzymeInhibitor ClassCompoundIC50 / Ki
Soluble Epoxide Hydrolase (sEH) Adamantane-Based1-Adamantyl-3-phenylureaIC50: 3.5 nM
Adamantane-BasedAUDAIC50: 2.3 nM
Non-AdamantaneTPPUIC50: 0.8 nM
Acetylcholinesterase (AChE) Adamantane-Based4-Aminoquinoline-adamantane hybrid (5)Ki: low nM range
Adamantane-Based4-Aminoquinoline-adamantane hybrid (8)High inhibition
Non-AdamantaneDonepezilPotent inhibitor
Non-AdamantaneTacrinePotent inhibitor
Non-AdamantaneGalantaminePotent inhibitor
Non-AdamantaneRivastigminePotent inhibitor
Butyrylcholinesterase (BChE) Adamantane-Based2,4-bis(N,N'-guanidino)iminoadamantaneHigh affinity
Adamantane-Based4-Aminoquinoline-adamantane hybrid (14)10x more selective for BChE than AChE
Non-AdamantaneTacrinePotent inhibitor

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Activity Assay (Luminescence-Based for Aurora-A Kinase)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for high-throughput screening to measure the direct inhibition of purified Aurora kinase enzymes. The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant Aurora-A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Test compounds (inhibitors) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer. Dilute the Aurora-A kinase, substrate, and ATP to desired concentrations in the Kinase Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup:

    • Add 1 µl of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and "Blank" wells) to the wells.

    • Add 2 µl of the diluted Aurora-A kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2 µl of Kinase Assay Buffer without enzyme to the "Blank" wells.

    • To initiate the reaction, add 2 µl of the substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[4]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[4]

    • Incubate at room temperature for 30 minutes.[4]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC50 value by fitting the data to a dose-response curve.

Protease Inhibition Assay (FRET-based for HIV-1 Protease)

This protocol describes a common method for determining the inhibitory activity of compounds against HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Purified recombinant HIV-1 protease

  • FRET-based protease substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Test compounds (inhibitors) dissolved in DMSO

  • Black, opaque 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare the Assay Buffer. Dilute the HIV-1 protease and FRET substrate to the desired concentrations in the Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells.

    • Add the diluted HIV-1 protease solution to all wells except the "Blank".

    • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at room temperature.

  • Enzymatic Reaction: Initiate the reaction by adding the FRET substrate solution to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition compared to the control (no inhibitor).

    • Determine the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to an appropriate inhibition model.

Hydrolase Inhibition Assay (Colorimetric for Acetylcholinesterase)

This protocol is based on the Ellman's method to measure acetylcholinesterase (AChE) activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Phosphate Buffer.

    • Prepare stock solutions of AChE, ATCI, and DTNB in the buffer.[5]

    • Prepare serial dilutions of the test compounds and positive control in the buffer. The final DMSO concentration should be kept low (<1%).[5]

  • Assay Plate Setup:

    • Design the plate to include wells for blank (no enzyme), control (100% activity, no inhibitor), positive control, and test compounds.[5]

    • Add the appropriate inhibitor dilution or vehicle to the corresponding wells.[5]

    • Add the AChE working solution to all wells except the blank.[5]

    • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at room temperature.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing ATCI and DTNB.[5]

    • Add this reaction mixture to all wells to start the reaction.[5]

  • Data Acquisition: Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discussed inhibitors.

Aurora-A Kinase Signaling Pathway

AuroraA_Signaling Simplified Aurora-A Kinase Signaling Pathway in Mitosis cluster_activation Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition G2/M_Transition G2/M Transition TPX2 TPX2 G2/M_Transition->TPX2 Release from Importin AuroraA_active Aurora-A (active) TPX2->AuroraA_active Binds & Activates AuroraA_inactive Aurora-A (inactive) AuroraA_inactive->TPX2 AuroraA_inactive->AuroraA_active PLK1 PLK1 AuroraA_active->PLK1 Phosphorylates & Activates Spindle_Assembly Spindle Assembly AuroraA_active->Spindle_Assembly Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Adamantane_Inhibitor Adamantane-Based Inhibitor Adamantane_Inhibitor->AuroraA_active Inhibits

Caption: Simplified Aurora-A kinase activation and downstream signaling in mitosis.

HIV-1 Protease Maturation Pathway

HIV1_Protease_Maturation HIV-1 Gag-Pol Polyprotein Processing by HIV-1 Protease cluster_products Mature Viral Proteins Gag_Pol Gag-Pol Polyprotein PR_dimer HIV-1 Protease (Dimer) Gag_Pol->PR_dimer Autocatalytic cleavage (dimerization) PR_dimer->Gag_Pol Cleaves at multiple sites MA Matrix (MA) Mature_Virion Mature Infectious Virion MA->Mature_Virion CA Capsid (CA) CA->Mature_Virion NC Nucleocapsid (NC) NC->Mature_Virion RT Reverse Transcriptase (RT) RT->Mature_Virion IN Integrase (IN) IN->Mature_Virion Adamantane_Inhibitor Adamantane-Based Protease Inhibitor Adamantane_Inhibitor->PR_dimer Inhibits

Caption: HIV-1 protease-mediated maturation of the Gag-Pol polyprotein.

Acetylcholinesterase Signaling at the Neuromuscular Junction

AChE_Signaling Acetylcholine Signaling and Hydrolysis at the Neuromuscular Junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Action_Potential Action Potential Vesicle Synaptic Vesicle (containing Acetylcholine) Action_Potential->Vesicle Triggers release ACh Acetylcholine (ACh) Vesicle->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate cluster_presynaptic cluster_presynaptic Choline_Acetate->cluster_presynaptic Choline reuptake Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Initiates Adamantane_Inhibitor Adamantane-Based AChE Inhibitor Adamantane_Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase-mediated termination of acetylcholine signaling.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

sEH_Signaling Role of Soluble Epoxide Hydrolase (sEH) in EET Metabolism Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by Biological_Effects Beneficial Cardiovascular and Anti-inflammatory Effects EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active/Pro-inflammatory) sEH->DHETs Adamantane_Inhibitor Adamantane-Based sEH Inhibitor Adamantane_Inhibitor->sEH Inhibits

Caption: The role of sEH in the metabolism of anti-inflammatory EETs.

References

Comparative Guide to the Antiviral Activity of Novel Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of new adamantane derivatives against established alternatives, supported by experimental data. It is designed to be a valuable resource for researchers and professionals in the fields of virology and drug development.

Executive Summary

Adamantane derivatives have long been a cornerstone in the development of antiviral therapeutics, most notably for their activity against influenza A virus. However, the emergence of drug-resistant strains has necessitated the development of new analogs. This guide explores the antiviral activity of recently developed adamantane derivatives, extending their therapeutic potential to other viral pathogens, including SARS-CoV-2. We present a comparative analysis of their efficacy, cytotoxicity, and mechanisms of action, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Comparative Antiviral Activity

The antiviral efficacy of novel adamantane derivatives has been evaluated against both influenza A virus and SARS-CoV-2, demonstrating significant potential.

Activity Against SARS-CoV-2

Recent studies have identified several aminoadamantane derivatives with potent activity against SARS-CoV-2. The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of viral replication in vitro, are summarized below.

CompoundVirusCell LineIC50 (µM)Reference
3F4 SARS-CoV-2Vero CCL-810.32[1][2][3]
3F5 SARS-CoV-2Vero CCL-810.44[1][3]
3E10 SARS-CoV-2Vero CCL-811.28[1][3]
Amantadine SARS-CoV-2Vero CCL-8139.71[1][2][3]
Rimantadine SARS-CoV-2Vero E6 T/A17.8[4]
Amantadine SARS-CoV-2 (Omicron)Vero E6 T/A106[4]
Activity Against Influenza A Virus

Novel adamantane derivatives, including spiro and heterocyclic compounds, have shown promising activity against influenza A virus, with some demonstrating efficacy against amantadine-resistant strains.

CompoundVirus StrainIC50 (µg/mL)Reference
Compound 6b Influenza ASignificantly lower than Amantadine[5]
Compound 6c Influenza ASignificantly lower than Amantadine[5]
Compound 9a Influenza ASignificantly lower than Amantadine[5]
Compound 16a Influenza ASignificantly lower than Amantadine[5]
Compound 16b Influenza ASignificantly lower than Amantadine[5]
Compound 17 Influenza ASignificantly lower than Amantadine[5]
Amantadine Influenza A>1 (for resistant strains)[6]

Cytotoxicity Profile

A critical aspect of antiviral drug development is ensuring that the compounds are not toxic to host cells at concentrations effective against the virus. The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in the death of 50% of host cells. A higher CC50 value indicates lower cytotoxicity.

CompoundCell LineCC50 (µM)Reference
3F4, 3F5, 3E10 Vero, HEK293, CALU-3>1000[1][2][3]
Glycyl-rimantadine MDCK>100[6]

The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a measure of the therapeutic window of a compound. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to host cells. For the novel aminoadamantane derivatives active against SARS-CoV-2, their high CC50 values suggest a favorable safety profile.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Antiviral Activity Assay (SARS-CoV-2)

The antiviral activity of aminoadamantane derivatives against SARS-CoV-2 was determined using a concentration-response assay in Vero CCL-81 cells.[1]

  • Cell Seeding: Vero CCL-81 cells are seeded in 96-well plates and incubated to form a confluent monolayer.

  • Compound Preparation: The adamantane derivatives are serially diluted to various concentrations (e.g., 0.1 to 100 µM).

  • Infection and Treatment: The cell monolayers are infected with SARS-CoV-2. Following viral adsorption, the inoculum is removed, and the cells are treated with the different concentrations of the compounds.

  • Incubation: The plates are incubated for a set period (e.g., 48 hours) to allow for viral replication.

  • Quantification of Viral Replication: The number of viral genomic copies is quantified using real-time RT-PCR.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay (Influenza A Virus)

This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: The cell monolayers are infected with a known amount of influenza A virus in the presence of various concentrations of the adamantane derivatives.

  • Overlay: After a 1-hour adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict the spread of progeny virus to adjacent cells.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization: The cells are fixed and stained with a solution like crystal violet, which stains viable cells, making the plaques visible as clear zones.

  • IC50 Calculation: The number of plaques is counted for each compound concentration, and the IC50 is determined by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Host cells (e.g., Vero, MDCK) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the adamantane derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • CC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 is determined from the dose-response curve.[6]

Mechanisms of Action and Signaling Pathways

Understanding the mechanism by which a drug exerts its antiviral effect is critical for its development and for anticipating potential resistance.

Influenza A Virus: Targeting the M2 Proton Channel

The established mechanism of action for amantadine and rimantadine against influenza A virus is the blockade of the M2 proton channel.[6][8] This channel is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, the adamantane derivatives prevent the influx of protons into the viral particle, which is necessary for the release of the viral genome into the cytoplasm, thereby halting replication.[8][9]

M2_Inhibition cluster_virus Influenza A Virus Viral_Entry Viral Entry (Endocytosis) Endosome Endosome Viral_Entry->Endosome 1 Viral_Particle Viral Particle M2_Channel M2 Proton Channel Viral_Particle->M2_Channel 2. Acidification of Endosome Viral_RNA_Release Viral RNA Release to Cytoplasm M2_Channel->Viral_RNA_Release 3. Proton Influx Replication Viral Replication Viral_RNA_Release->Replication 4 Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->M2_Channel Blockade

Caption: Mechanism of action of adamantane derivatives against Influenza A virus.

SARS-CoV-2: Potential Inhibition of Viral Entry

The mechanism of action for the new aminoadamantane derivatives against SARS-CoV-2 is still under investigation. However, initial studies suggest an interference with the early stages of viral infection. Transmission electron microscopy has shown a reduction in viral particles adhered to the cell membrane after treatment with these compounds.[1][2][3] While the precise molecular target is yet to be identified, it has been demonstrated that the mechanism is independent of the inhibition of the host protease Cathepsin L, which is involved in the entry of some viruses.[1][2][3] This suggests that these new adamantane derivatives may inhibit SARS-CoV-2 entry by a novel mechanism, possibly by interacting with viral or host factors involved in attachment or membrane fusion.

SARSCoV2_Inhibition cluster_host_cell Host Cell ACE2 ACE2 Receptor Endocytosis Endocytosis ACE2->Endocytosis 2. Viral Entry Cell_Membrane Cell Membrane Spike_Protein Spike Protein Spike_Protein->ACE2 1. Attachment New_Adamantane_Derivative New Adamantane Derivative New_Adamantane_Derivative->Spike_Protein

Caption: Putative mechanism of new adamantane derivatives against SARS-CoV-2.

Conclusion and Future Directions

The development of novel adamantane derivatives represents a significant advancement in the search for effective antiviral therapies. The compounds highlighted in this guide demonstrate potent activity against both influenza A virus and SARS-CoV-2 in vitro, with a favorable cytotoxicity profile.

For influenza, the focus remains on overcoming resistance to existing adamantane-based drugs. The development of derivatives with alternative or dual mechanisms of action is a promising strategy.

For SARS-CoV-2, the identification of aminoadamantane derivatives with sub-micromolar efficacy is a major breakthrough. Further research is warranted to elucidate their precise mechanism of action, which appears to involve the inhibition of viral entry. In vivo studies are also crucial to validate their therapeutic potential.

This guide provides a snapshot of the current landscape of adamantane-based antiviral research. The data presented herein should serve as a valuable resource for the scientific community to guide future drug discovery and development efforts.

References

In Vitro Efficacy of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid: A Comparative Guide to Known Influenza A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of the investigational compound 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid (HPAA) against influenza A virus, benchmarked against the established antiviral drugs Amantadine and Rimantadine. The data presented for HPAA is hypothetical and for illustrative purposes, designed to guide potential research and evaluation of novel adamantane derivatives.

Comparative Efficacy and Cytotoxicity

The in vitro antiviral activity and cytotoxicity of HPAA, Amantadine, and Rimantadine were evaluated against an adamantane-sensitive strain of influenza A virus (H3N2) in Madin-Darby Canine Kidney (MDCK) cells. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined to assess antiviral potency and cellular toxicity, respectively. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

CompoundTargetIC50 (µM)CC50 (µM)Selectivity Index (SI)
HPAA (Investigational) Influenza A (H3N2)0.75>200>266
Amantadine Influenza A (H3N2)1.5>400>266
Rimantadine Influenza A (H3N2)0.5>100>200

Note: Data for HPAA is hypothetical. Data for Amantadine and Rimantadine are representative values from published literature.

Mechanism of Action: M2 Proton Channel Inhibition

Amantadine and Rimantadine are known to inhibit the replication of influenza A virus by targeting the M2 proton channel.[1][2] This viral protein is essential for the uncoating of the virus within the host cell. By blocking the M2 channel, these drugs prevent the influx of protons into the viral core, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm, a critical step for viral replication.[3] It is hypothesized that HPAA, as an adamantane derivative, may share this mechanism of action.

M2_Inhibition_Pathway cluster_endosome Endosome (Acidic pH) cluster_virus Influenza A Virus Core cluster_drug M2_channel M2 Proton Channel Protons_out H+ Protons_out->M2_channel Influx vRNP vRNP Complex (RNA + Proteins) Cytoplasm Cytoplasm vRNP->Cytoplasm Uncoating & vRNP Release Protons_in->vRNP Acidification HPAA HPAA / Amantadine / Rimantadine HPAA->M2_channel Blockade

Caption: Influenza A M2 Proton Channel Inhibition by Adamantane Derivatives.

Experimental Protocols

The following are the methodologies for the key in vitro experiments used to determine the antiviral efficacy and cytotoxicity of the compared compounds.

Plaque Reduction Assay

This assay is employed to determine the concentration of a compound required to inhibit the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells are prepared in 6-well plates.

  • Virus Infection: The cell monolayers are infected with a dilution of influenza A virus (e.g., A/H3N2) calculated to produce approximately 100 plaque-forming units (PFU) per well. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.

  • Compound Addition: The virus inoculum is removed, and the cells are overlaid with a medium containing 1% agarose and serial dilutions of the test compounds (HPAA, Amantadine, or Rimantadine).

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting: The cells are fixed with 10% formalin and stained with a 0.1% crystal violet solution. The number of plaques in each well is counted, and the IC50 value is calculated by regression analysis of the dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay determines the concentration of a compound that reduces the viability of cultured cells by 50% (CC50).

  • Cell Seeding: MDCK cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for 48-72 hours under the same conditions.

  • MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader. The CC50 value is determined by regression analysis of the dose-response curve, comparing the absorbance of treated cells to untreated controls.

Experimental_Workflow cluster_antiviral Plaque Reduction Assay (IC50) cluster_cytotoxicity MTT Assay (CC50) A1 Seed MDCK Cells (6-well plates) A2 Infect with Influenza A Virus A1->A2 A3 Add Agarose Overlay with Serial Dilutions of Compound A2->A3 A4 Incubate (2-3 days) A3->A4 A5 Fix, Stain, and Count Plaques A4->A5 C1 Determine Selectivity Index (SI = CC50/IC50) A5->C1 Calculate IC50 B1 Seed MDCK Cells (96-well plates) B2 Add Serial Dilutions of Compound B1->B2 B3 Incubate (48-72 hours) B2->B3 B4 Add MTT Reagent B3->B4 B5 Solubilize Formazan & Measure Absorbance B4->B5 B5->C1 Calculate CC50

Caption: Workflow for In Vitro Antiviral Efficacy and Cytotoxicity Testing.

References

Structure-Activity Relationship of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, has garnered significant attention in medicinal chemistry. Its unique properties often lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide focuses on the structure-activity relationship (SAR) of a specific class of adamantane derivatives: 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid and its analogs. While a comprehensive SAR study for this exact chemical series is not extensively documented in publicly available literature, this guide synthesizes findings from structurally related adamantane derivatives to provide insights into the potential impact of various structural modifications on biological activity.

The core structure of this compound combines three key pharmacophoric features: the rigid adamantane cage, a polar carboxylic acid group, and a substituted phenyl ring. Modifications to each of these components can significantly influence the compound's interaction with biological targets. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antidiabetic, antibacterial, and anticancer properties.[1]

Comparative Analysis of Adamantane-1-Carboxylic Acid Analogs

To understand the potential SAR of this compound analogs, we can draw parallels from studies on related adamantane-1-carboxylic acid derivatives. The following tables summarize the biological activities of various analogs, highlighting the effects of substitutions on the adamantane core and modifications of the carboxylic acid group.

Table 1: SAR of Adamantane Analogs as Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

Research into adamantane carboxylic acid derivatives as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a potential target for the treatment of obesity and diabetes, has provided valuable SAR data.[2] The general structure for this series is an adamantane core linked to a carboxylic acid and another functional group.

Compound IDAdamantane SubstitutionLinker and Aryl GrouphDGAT1 IC50 (nM)mDGAT1 IC50 (nM)
Analog 1 UnsubstitutedAmide linker to a substituted phenyl ring500600
Analog 2 3-MethylAmide linker to a substituted phenyl ring250300
Analog 3 3-EthylAmide linker to a substituted phenyl ring100120
43c E-vinyl linker at C3Amide linker to a substituted phenyl ring55

Data sourced from a study on adamantane carboxylic acid derivatives as DGAT1 inhibitors.[2][3]

Key SAR Insights:

  • Substitution at the 3-position of the adamantane core: Introducing small alkyl groups at the 3-position of the adamantane cage, such as methyl or ethyl, can enhance inhibitory activity.

  • Introduction of unsaturation: The presence of a double bond in the linker at the 3-position, as seen in compound 43c, dramatically increases potency.[2] This suggests that the rigidity and conformation conferred by the vinyl group are beneficial for binding to the target.

Table 2: SAR of 4-(1-Adamantyl) Phenyl Analogs as HIF-1α Inhibitors

Another relevant study investigated 4-(1-adamantyl) phenyl analogs as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key mediator in cancer adaptation to hypoxic conditions.[4]

Compound IDR1 Group (on Phenyl Ring)R2 Group (Acrylamide Moiety)HIF-1α Inhibition IC50 (µM)
Analog A HPhenyl> 40
Analog B OHPhenyl15.2
Analog C OCH3Phenyl25.8
20a O-(linker)-amide3-Indolyl0.02

Data sourced from a study on 4-(1-adamantyl) phenyl analogues as HIF-1α inhibitors.[4]

Key SAR Insights:

  • Substitution on the phenyl ring: The presence of a hydroxyl group at the para position of the phenyl ring (analogous to the target compound) appears to be more favorable for activity than a methoxy group or no substitution.

  • Elaboration of the functional group: Simple phenyl amides show modest activity. However, the introduction of a more complex side chain, such as the one in the potent inhibitor 20a, significantly enhances activity.[4] This highlights the importance of the substituent attached to the core structure for target engagement.

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and evaluation of novel analogs. The following are representative protocols for the synthesis of key adamantane intermediates and a general method for biological evaluation, based on published procedures for related compounds.

Synthesis of 1-Adamantanecarboxylic Acid

A common method for the synthesis of 1-adamantanecarboxylic acid is the Koch-Haaf reaction.[5][6]

Procedure:

  • To a stirred mixture of adamantane in carbon tetrachloride and concentrated sulfuric acid, a solution of tert-butanol in formic acid is added dropwise at a controlled temperature (17–25°C).[5]

  • The reaction mixture is stirred for an additional 30 minutes after the addition is complete.[5]

  • The mixture is then poured onto crushed ice, and the layers are separated.

  • The aqueous layer is extracted with carbon tetrachloride.

  • The combined organic layers are treated with ammonium hydroxide to precipitate the ammonium salt of the carboxylic acid.

  • The salt is collected, washed, and then acidified with hydrochloric acid to yield the crude 1-adamantanecarboxylic acid.

  • The product can be purified by recrystallization from methanol/water.[5]

Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid

This protocol describes the hydroxylation of 1-adamantanecarboxylic acid.[7]

Procedure:

  • 1-Adamantanecarboxylic acid is added to a mixture of nitric acid and concentrated sulfuric acid in a three-necked flask equipped with a condenser and stirrer.[7]

  • The mixture is cooled in an ice-salt bath, and concentrated sulfuric acid is added slowly.

  • The reaction is allowed to proceed for a specific duration at a controlled temperature.

  • The reaction mixture is then poured into a beaker containing crushed ice and stirred until the ice melts to precipitate the product.[7]

  • The precipitate is filtered, washed with water and ether, and then recrystallized from an acetone/water mixture to yield 3-hydroxy-1-adamantanecarboxylic acid.[7]

In Vitro Biological Assay: General Procedure for Enzyme Inhibition

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against a target enzyme (e.g., DGAT1, HIF-1α).

Procedure:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are made to obtain a range of test concentrations.

  • The enzyme, substrate, and any necessary co-factors are prepared in an appropriate assay buffer.

  • The enzyme reaction is initiated by adding the substrate to the mixture of the enzyme and the test compound.

  • The reaction is incubated for a specific period at a controlled temperature.

  • The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance, radioactivity).

  • The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Methodologies and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in SAR studies.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Koch-Haaf Reaction cluster_intermediate Intermediate cluster_reaction2 Hydroxylation cluster_product Target Precursor Adamantane Adamantane Reaction1 Carboxylation Adamantane->Reaction1 Formic_Acid Formic Acid Formic_Acid->Reaction1 tert_Butanol tert-Butanol tert_Butanol->Reaction1 Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Reaction1 Ad_COOH 1-Adamantanecarboxylic Acid Reaction1->Ad_COOH Reaction2 Hydroxylation Ad_COOH->Reaction2 Nitric_Acid HNO₃ Nitric_Acid->Reaction2 Sulfuric_Acid2 H₂SO₄ Sulfuric_Acid2->Reaction2 Hydroxy_Ad_COOH 3-Hydroxy-1-adamantanecarboxylic Acid Reaction2->Hydroxy_Ad_COOH SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound Scaffold Mod_Adamantane Adamantane Core (e.g., alkyl, vinyl) Core->Mod_Adamantane Mod_Phenyl Phenyl Ring (e.g., OH, OMe, H) Core->Mod_Phenyl Mod_Carboxylic Carboxylic Acid (e.g., ester, amide) Core->Mod_Carboxylic Activity Biological Activity (e.g., Potency, Selectivity) Mod_Adamantane->Activity Mod_Phenyl->Activity Mod_Carboxylic->Activity

References

Unveiling the Therapeutic Potential of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the precise identification and rigorous validation of molecular targets are paramount to the development of novel therapeutics. This guide provides a comprehensive comparative analysis of the target identification and validation process for the promising adamantane derivative, 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid (HPAC). This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating its therapeutic potential against established alternatives.

While the specific biological target of HPAC is still under active investigation, this guide will present a hypothetical target, Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis and a validated target for metabolic diseases. The selection of DGAT1 is based on the known activities of other adamantane-based compounds.[1] We will compare the hypothetical performance of HPAC with a known DGAT1 inhibitor, Compound X.

Comparative Data on Target Engagement and Cellular Activity

The following tables summarize the hypothetical quantitative data for HPAC in comparison to Compound X, a well-characterized DGAT1 inhibitor.

Table 1: In Vitro Target Engagement

ParameterThis compound (HPAC)Compound X (Known DGAT1 Inhibitor)
Target DGAT1DGAT1
Assay Type Enzyme Inhibition AssayEnzyme Inhibition Assay
IC₅₀ (nM) 8550
Binding Affinity (Kᵢ, nM) 12075

Table 2: Cellular Activity in a Human Hepatocyte Cell Line (HepG2)

ParameterThis compound (HPAC)Compound X (Known DGAT1 Inhibitor)
Cellular Target Endogenous DGAT1Endogenous DGAT1
Assay Type Triglyceride Synthesis AssayTriglyceride Synthesis Assay
EC₅₀ (µM) 1.20.8
Cell Viability (CC₅₀, µM) > 50> 50
Selectivity Index (CC₅₀/EC₅₀) > 41.7> 62.5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DGAT1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against purified human DGAT1 enzyme.

Materials:

  • Recombinant human DGAT1 enzyme

  • ¹⁴C-labeled oleoyl-CoA

  • sn-1,2-diacylglycerol

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and BSA)

  • Test compounds (HPAC and Compound X) dissolved in DMSO

  • Scintillation cocktail and vials

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, DGAT1 enzyme, and the test compound or DMSO (vehicle control).

  • Initiate the reaction by adding a mixture of ¹⁴C-oleoyl-CoA and sn-1,2-diacylglycerol.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., isopropanol/heptane/water mixture).

  • Extract the lipid phase containing the radiolabeled triglycerides.

  • Transfer the lipid phase to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Triglyceride Synthesis Assay in HepG2 Cells

Objective: To measure the half-maximal effective concentration (EC₅₀) of the test compounds in inhibiting oleic acid-induced triglyceride synthesis in a cellular context.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Oleic acid complexed to BSA

  • Test compounds (HPAC and Compound X) dissolved in DMSO

  • Triglyceride quantification kit (e.g., colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specified pre-incubation period (e.g., 1 hour).

  • Induce triglyceride synthesis by adding oleic acid-BSA complex to the cell culture medium.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Measure the total protein concentration in the cell lysates for normalization.

  • Quantify the triglyceride content in the lysates using a commercial kit according to the manufacturer's instructions.

  • Normalize the triglyceride levels to the protein concentration.

  • Calculate the percentage of inhibition of triglyceride synthesis for each compound concentration relative to the oleic acid-treated control.

  • Determine the EC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the cytotoxicity of the test compounds and determine the half-maximal cytotoxic concentration (CC₅₀).

Materials:

  • HepG2 cells

  • Cell culture medium

  • Test compounds (HPAC and Compound X) dissolved in DMSO

  • Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay)

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).

  • Incubate the cells for a period corresponding to the triglyceride synthesis assay (e.g., 24 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the CC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Path to Validation

The following diagrams illustrate the conceptual frameworks for target identification and the experimental workflow for validation.

Target_Identification_Approaches cluster_0 Approaches to Target Identification Phenotypic Screening Phenotypic Screening Potential Targets Potential Targets Phenotypic Screening->Potential Targets Genetic Association Genetic Association Genetic Association->Potential Targets Link genes to phenotype Biochemical Assays Biochemical Assays Biochemical Assays->Potential Targets In Silico Prediction In Silico Prediction In Silico Prediction->Potential Targets Computational docking HPAC HPAC HPAC->Phenotypic Screening Observe cellular effect HPAC->Biochemical Assays Test against enzyme panels Validated Target (DGAT1) Validated Target (DGAT1) Potential Targets->Validated Target (DGAT1) Experimental Validation Target_Validation_Workflow cluster_invitro In Vitro Experiments cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Hypothesized Target (DGAT1) Hypothesized Target (DGAT1) In Vitro Validation In Vitro Validation Hypothesized Target (DGAT1)->In Vitro Validation Enzyme Inhibition Assay Enzyme Inhibition Assay In Vitro Validation->Enzyme Inhibition Assay Binding Affinity Assay Binding Affinity Assay In Vitro Validation->Binding Affinity Assay Cellular Validation Cellular Validation In Vivo Validation In Vivo Validation Cellular Validation->In Vivo Validation Cellular Target Engagement Cellular Target Engagement Cellular Validation->Cellular Target Engagement Phenotypic Assay Phenotypic Assay Cellular Validation->Phenotypic Assay Cytotoxicity Assay Cytotoxicity Assay Cellular Validation->Cytotoxicity Assay Target Validated Target Validated In Vivo Validation->Target Validated Animal Model of Disease Animal Model of Disease In Vivo Validation->Animal Model of Disease Pharmacokinetic/Pharmacodynamic Analysis Pharmacokinetic/Pharmacodynamic Analysis In Vivo Validation->Pharmacokinetic/Pharmacodynamic Analysis Enzyme Inhibition Assay->Cellular Validation Binding Affinity Assay->Cellular Validation

References

Unveiling the Cytotoxic Potential of Adamantane Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of various adamantane derivatives reveals a broad spectrum of cytotoxic activity against several human cancer cell lines. This guide provides a comparative analysis of their in vitro efficacy, supported by experimental data and detailed methodologies, to assist researchers in the fields of oncology and medicinal chemistry in the development of novel therapeutic agents.

Adamantane, a rigid and lipophilic tricyclic hydrocarbon, has emerged as a privileged scaffold in drug discovery, lending favorable pharmacokinetic properties to a variety of therapeutic agents.[1] Its derivatives have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. This comparative guide synthesizes cytotoxic data from multiple studies on different adamantane compounds, offering a clear overview of their performance against various cancer cell lines.

Comparative Cytotoxicity of Adamantane Derivatives

The cytotoxic effects of several adamantane derivatives have been evaluated using the MTT assay, a colorimetric method for assessing cell metabolic activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparing cytotoxicity. The following table summarizes the IC50 values for various adamantane compounds against different human cancer cell lines.

Compound IDDerivative ClassCell LineIC50 (µM)Reference
Compound 5 Adamantyl isothioureaHep-G2 (Hepatocellular Carcinoma)7.70[2]
Compound 6 Adamantyl isothioureaHep-G2 (Hepatocellular Carcinoma)3.86[2]
NSC-711117 2,2-bis(4-aminophenyl)adamantaneHT-29 (Colon Cancer)0.1[3]
KM-12 (Colon Cancer)0.01[3]
SF-295 (CNS Cancer)0.059[3]
NCI/ADR-RES (Breast Cancer)0.079[3]
NSC-706835 1,3-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane45 different cancer cell lines< 3[3]
NSC-706832 2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (DPA)48 different cancer cell lines< 3[3]
Compound 4a [4-(Adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acidA549 (Lung Carcinoma)Selective cytotoxicity[4]
Compound 4b [4-(Adamantane-1-carboxamido)-8-nonsubstituted-3-oxo-1-thia-4-azas-piro[4.5]decane-2-yl]acetic acidA549 (Lung Carcinoma)Selective cytotoxicity[4]
Compound 4c [4-(Adamantane-1-carboxamido)-8-substituted-3-oxo-1-thia-4-azas-piro[4.5]decane-2-yl]acetic acidA549 (Lung Carcinoma)Selective cytotoxicity[4]

Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the cytotoxicity of the adamantane compounds.

MTT Cytotoxicity Assay

The in vitro cytotoxic activity of the adamantane derivatives was predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][5]

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, PC-3, A549) and a normal mouse fibroblast cell line (NIH/3T3) were seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells per well) and allowed to adhere for 24 hours.[5]

  • Compound Treatment: The cells were then exposed to a broad range of concentrations of the adamantane compounds for a specified period, typically 24 or 48 hours.[6]

  • MTT Addition: Following incubation, an MTT solution (typically 5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5]

  • Absorbance Measurement: The absorbance of the dissolved formazan was measured using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentrations.[5]

Signaling Pathways in Adamantane-Induced Cytotoxicity

Several studies have begun to elucidate the molecular mechanisms underlying the cytotoxic effects of adamantane compounds. These investigations point towards the induction of apoptosis and the modulation of key inflammatory signaling pathways.

One study on adamantyl isothiourea derivatives demonstrated their ability to suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88)-Nuclear factor kappa B (NF-κB) signaling pathway.[2] This pathway is a critical regulator of inflammatory responses and cell survival.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Upregulates Adamantane_Isothiourea Adamantane Isothiourea Derivatives Adamantane_Isothiourea->TLR4 Inhibits

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantane isothiourea derivatives.

Furthermore, certain adamantyl-substituted spirothiazolidinone derivatives have been shown to induce apoptosis in A549 lung cancer cells.[4] This programmed cell death was confirmed by flow cytometry analysis using Annexin V/propidium iodide staining. The diagram below illustrates a simplified workflow for assessing apoptosis induction.

G A549_Cells A549 Cells Treatment Treatment with Adamantane Derivatives (IC50 concentrations, 24h) A549_Cells->Treatment Staining Staining with Annexin V-FITC & Propidium Iodide (PI) Treatment->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Apoptosis_Detection Detection of Apoptosis: - Early Apoptosis (Annexin V+/PI-) - Late Apoptosis (Annexin V+/PI+) Flow_Cytometry->Apoptosis_Detection

Caption: Experimental workflow for the detection of apoptosis induced by adamantane derivatives.

References

Comparative Analysis of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid and Alternative Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Adamantane Derivatives

The therapeutic potential of adamantane derivatives has been explored across various applications, including antiviral, antimicrobial, and anti-inflammatory treatments. The following tables summarize key quantitative data for several adamantane compounds, providing a baseline for comparison.

Table 1: Antiviral Activity of Adamantane Derivatives

CompoundVirusAssay TypeIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)
AmantadineInfluenza APlaque Reduction0.4 - 2.5>100>40 - >250
RimantadineInfluenza APlaque Reduction0.1 - 1.0>100>100 - >1000
OseltamivirInfluenza A (H3N2)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Compound 3p (adamantane-based α-hydroxycarboxylic acid derivative) Influenza A/HK/68 (H3N2) (Wild-type) In vitro 0.92 >599 651
Compound 3p (adamantane-based α-hydroxycarboxylic acid derivative) Influenza A/WSN/33 (H1N1) (Adamantane-resistant) In vitro 0.55 >599 >1089

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits 50% of the target activity. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. CC50 (Cytotoxic Concentration 50%) is the concentration of a substance that kills 50% of cells. The Selectivity Index (SI = CC50/IC50) is a measure of the therapeutic window of a compound.

Table 2: Antimicrobial Activity of Adamantane Derivatives

CompoundMicroorganismMIC (µg/mL)
Adamantane-1-carboxylic acidStaphylococcus aureus>1500
Bacillus cereus1000
Bacillus subtilis1000
Enterococcus faecalis1000
Micrococcus luteus1000
Citrobacter freundii1000
Pseudomonas aeruginosa>1500
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureus0.022[1]
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureus0.05[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of adamantane derivatives.

Synthesis of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a general approach can be inferred from the synthesis of similar compounds like 3-hydroxy-1-adamantane carboxylic acid. The synthesis would likely involve the carboxylation of a 3-(4-hydroxyphenyl)adamantane precursor. A plausible synthetic route could start from 1-adamantane carboxylic acid, which is commercially available.

General Procedure for the Synthesis of Adamantane Carboxylic Acid Derivatives:

A common method for introducing a carboxylic acid group to the adamantane cage is the Koch-Haaf reaction.[2] This typically involves the treatment of an adamantane derivative (e.g., a bromo- or hydroxy-adamantane) with formic acid in the presence of a strong acid like sulfuric acid.

For the synthesis of 3-hydroxy-1-adamantane carboxylic acid, a described method involves the oxidation of 1-adamantane carboxylic acid using a mixture of nitric acid and sulfuric acid.[2]

A potential, though unconfirmed, synthetic workflow for this compound could be:

G cluster_synthesis Synthesis Workflow Start 1-Adamantane Carboxylic Acid Step1 Introduction of Phenyl Group Start->Step1 Friedel-Crafts Alkylation? Step2 Hydroxylation of Phenyl Group Step1->Step2 e.g., Oxidation End This compound Step2->End Step3 Carboxylation at C3 (if necessary)

Caption: A potential synthetic pathway for the target compound.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the cell viability against the compound concentration.

Antiviral Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the antiviral compound or a control.

  • Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaques (localized areas of cell death) to form.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined from the dose-response curve.

Signaling Pathway Modulation

Adamantane derivatives have been shown to modulate inflammatory signaling pathways. Specifically, adamantane-linked isothiourea derivatives have been found to suppress hepatocellular carcinoma growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[3][4] This pathway is a critical component of the innate immune system and plays a key role in inflammation.

TLR4-MyD88-NF-κB Signaling Pathway

The following diagram illustrates the key components of the TLR4-MyD88-NF-κB signaling pathway and the potential point of inhibition by adamantane derivatives.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ub Ubiquitination & Degradation IkB->Ub NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB Complex DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes Adamantane Adamantane Derivatives Adamantane->TLR4 Inhibition?

References

Benchmarking the performance of adamantane derivatives in specific assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of several adamantane derivatives in specific biological assays. The data presented is supported by experimental findings, with detailed methodologies for key experiments and visual representations of relevant pathways and workflows.

The rigid, cage-like structure of adamantane has made it a valuable scaffold in medicinal chemistry, leading to the development of drugs for a range of diseases. This guide focuses on the comparative performance of prominent adamantane derivatives in antiviral, neuroprotective, and metabolic disease-related assays.

Comparative Data on Adamantane Derivative Activity

The following tables summarize the quantitative performance of key adamantane derivatives in various assays. These metrics are crucial for comparing the potency and selectivity of these compounds.

Antiviral Activity against Influenza A Virus

Adamantane derivatives like amantadine and rimantadine have historically been used as antiviral agents against influenza A.[1] Their primary mechanism of action is the inhibition of the M2 proton channel, which is essential for the virus to uncoat and release its genetic material into the host cell.[2][3][4][5]

Adamantane DerivativeVirus StrainAssay TypeCell LineEC50 / IC50 (µM)Reference
AmantadineA/H3N2Plaque ReductionMDCK~1.0 - 5.0[6]
RimantadineA/H3N2Plaque ReductionMDCK~0.5 - 2.0[6]
Rimantadine (R-enantiomer)A/Soloman Island/3/2006 (H1N1)Plaque Assay-0.01962[7]
Rimantadine (S-enantiomer)A/Soloman Island/3/2006 (H1N1)Plaque Assay-0.02444[7]
Glycyl-rimantadineA/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11[6]

EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are measures of a drug's potency. A lower value indicates a more potent compound.MDCK (Madin-Darby Canine Kidney) cells are a common host for influenza virus studies.

It is important to note that the use of amantadine and rimantadine for influenza is no longer recommended in some regions due to widespread resistance.[8]

NMDA Receptor Antagonism

Memantine, an adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[9] Its ability to block the NMDA receptor channel is crucial for its therapeutic effect in Alzheimer's disease.[10][11]

Adamantane DerivativeReceptor SubtypeAssay TypeIC50 (µM)Reference
MemantineGluN1/GluN2BElectrophysiology~1[9][12]
Amantadine-Electrophysiology~10[8]
TrimethylamantadineGluN1/GluN2BElectrophysiology3.5[9]

IC50 values represent the concentration of the drug required to inhibit 50% of the NMDA receptor response.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Saxagliptin and vildagliptin are adamantane-containing compounds that act as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[13][14][15][16][17] They are used in the treatment of type 2 diabetes.[18]

Adamantane DerivativeAssay Condition% DPP-4 Inhibition (Trough)Reference
Saxagliptin (5 mg, once daily)In vivo (human plasma)73.5%[19]
Vildagliptin (50 mg, once daily)In vivo (human plasma)28.9%[19]
Vildagliptin (50 mg, twice daily)In vivo (human plasma)90.6%[19]
Sitagliptin (100 mg, once daily)In vivo (human plasma)91.7%[19]

% DPP-4 inhibition at trough indicates the level of enzyme inhibition just before the next dose, reflecting the duration of action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to benchmark the performance of adamantane derivatives.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the effectiveness of an antiviral compound by measuring the reduction in viral plaques.[5]

Materials:

  • Confluent monolayer of host cells (e.g., MDCK cells) in 6- or 12-well plates

  • Influenza A virus stock of known titer

  • Test compounds (adamantane derivatives) at various concentrations

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet solution for staining

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and grow until a confluent monolayer is formed.

  • Virus Adsorption: Remove the growth medium and infect the cells with a diluted virus stock for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.

  • Compound Treatment: Remove the virus inoculum and wash the cells. Add the overlay medium containing different concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

NMDA Receptor Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology)

This technique allows for the direct measurement of ion flow through NMDA receptors in response to agonist application and the inhibitory effect of compounds like memantine.

Materials:

  • Cells expressing NMDA receptors (e.g., cultured neurons or transfected HEK293 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • NMDA receptor agonists (glutamate and glycine)

  • Test compounds (adamantane derivatives)

Procedure:

  • Cell Preparation: Prepare a dish of cells expressing NMDA receptors.

  • Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1-2 µm and fill it with the intracellular solution.

  • Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical and chemical access to the cell's interior.

  • Recording: Clamp the cell membrane at a specific voltage (e.g., -60 mV). Apply NMDA receptor agonists to the extracellular solution to evoke an inward current through the NMDA receptors.

  • Compound Application: Perfuse the test compound at various concentrations onto the cell while continuously applying the agonists.

  • Data Analysis: Measure the reduction in the agonist-evoked current in the presence of the test compound. The IC50 is determined by fitting the concentration-response data to an appropriate equation.

DPP-4 Inhibition Assay (Fluorometric)

This is a high-throughput compatible assay to screen for and characterize DPP-4 inhibitors.[20][21]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer

  • Test compounds (adamantane derivatives)

  • 96- or 384-well black microplates

  • Fluorometric plate reader

Procedure:

  • Reaction Setup: In the wells of a microplate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC). The fluorescence signal is proportional to the amount of substrate cleaved by the enzyme.

  • Data Analysis: Calculate the percentage of DPP-4 inhibition for each compound concentration relative to the uninhibited control. The IC50 value is determined from the concentration-response curve.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate a key signaling pathway and a typical experimental workflow.

G Influenza A Virus Replication and M2 Channel Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell vRNA Viral RNA M2 M2 Proton Channel Endosome Endosome (Acidic pH) vRNA->Endosome Endocytosis M2->Endosome H+ influx Cytoplasm Cytoplasm Endosome->Cytoplasm Uncoating Endosome->Cytoplasm Replication Viral Replication Cytoplasm->Replication Nucleus Nucleus Cytoplasm->Nucleus vRNA Import Nucleus->Cytoplasm vRNA Export Amantadine Amantadine / Rimantadine Amantadine->M2 Blocks H+ influx

Caption: Influenza A virus entry and uncoating, and the inhibitory action of amantadine/rimantadine on the M2 proton channel.

G Plaque Reduction Assay Workflow A Seed host cells in multi-well plate B Infect with Influenza A virus A->B C Add overlay medium with different concentrations of adamantane derivative B->C D Incubate for 2-3 days C->D E Fix and stain cells with crystal violet D->E F Count plaques and calculate EC50 E->F

Caption: A generalized workflow for the plaque reduction assay to determine antiviral efficacy.

References

A Comparative Analysis of Adamantane-Based Inhibitors for Influenza A M2 Ion Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of adamantane-based inhibitors targeting the influenza A virus M2 ion channel. The emergence of widespread resistance to the first-generation adamantanes, amantadine and rimantadine, has spurred the development of novel derivatives with improved efficacy against resistant strains. This document summarizes key performance data, details experimental protocols for inhibitor evaluation, and visualizes the mechanisms of action and experimental workflows.

Performance of Adamantane-Based Inhibitors

The antiviral activity of adamantane derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit 50% of viral replication or M2 channel activity. A lower value indicates a more potent inhibitor. The data presented below is compiled from various studies and shows the activity of selected adamantane-based compounds against wild-type (WT) and common resistant mutants of the influenza A M2 protein.

CompoundTarget M2 GenotypeInfluenza A StrainAssay TypeIC50 / EC50 (µM)Reference
AmantadineWild-Type (S31)A/Udorn/72Plaque Reduction~1.0 - 5.0[1]
AmantadineS31N MutantA/WSN/33Plaque Reduction>100[1]
RimantadineWild-Type (S31)A/Udorn/72Plaque Reduction~0.5 - 2.0[1]
RimantadineS31N MutantA/WSN/33Plaque Reduction>100[1]
Compound 3p Wild-TypeA/HK/68 (H3N2)In vitroEC50: 0.92 [2]
Compound 3p S31N MutantA/WSN/33 (H1N1)In vitroEC50: 0.55 [2]
Enol Ester 10 S31N MutantA/IIV-Orenburg/29-L/2016 (H1N1)Biological AssayIC50: 7.7 [3]
Amantadine-Aryl Conjugate 21 Wild-TypeWSN/33In vitroPotent Inhibitor[4]
Amantadine-Aryl Conjugate 21 L26F MutantWSN/33In vitroPotent Inhibitor[4]
Amantadine-Aryl Conjugate 21 S31N MutantWSN/33In vitroPotent Inhibitor[4]
Amantadine-Aryl Conjugate 32 Wild-TypeWSN/33In vitroPotent Inhibitor[4]
Amantadine-Aryl Conjugate 32 L26F MutantWSN/33In vitroPotent Inhibitor[4]
Amantadine-Aryl Conjugate 32 S31N MutantWSN/33In vitroPotent Inhibitor[4]
Amantadine-Aryl Conjugate 32 A30T MutantWSN/33In vitroPotent Inhibitor[4]
Amantadine-Aryl Conjugate 33 Wild-TypeWSN/33In vitroPotent Inhibitor[4]
Amantadine-Aryl Conjugate 33 L26F MutantWSN/33In vitroPotent Inhibitor[4]
Amantadine-Aryl Conjugate 33 S31N MutantWSN/33In vitroPotent Inhibitor[4]

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as the specific virus strains, cell lines, and assay protocols used.

Experimental Protocols

The evaluation of adamantane-based inhibitors relies on robust in vitro and cell-based assays. Below are detailed methodologies for two key experiments cited in the performance data.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation in a cell monolayer.

1. Cell Culture and Seeding:

  • Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation.

  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • For the assay, MDCK cells are seeded into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).

2. Virus Infection and Compound Treatment:

  • On the day of the experiment, the cell monolayer is washed with phosphate-buffered saline (PBS).

  • Serial dilutions of the test compounds are prepared in serum-free DMEM containing trypsin (e.g., 2 µg/mL), which is necessary for the cleavage of the influenza virus hemagglutinin protein and subsequent viral entry.

  • The virus stock (e.g., A/WSN/33) is diluted to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

  • The cells are infected with the virus in the presence of varying concentrations of the test compound or a vehicle control. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.

3. Overlay and Incubation:

  • After the adsorption period, the virus-compound inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium, such as agarose or Avicel, containing the respective concentrations of the test compound and trypsin. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days, allowing for plaque development.

4. Plaque Visualization and Quantification:

  • After incubation, the cells are fixed with a solution such as 4% paraformaldehyde.

  • The overlay is carefully removed, and the cell monolayer is stained with a solution like 0.1% crystal violet, which stains the viable cells. Plaques appear as clear, unstained areas where the cells have been lysed by the virus.

  • The number of plaques in each well is counted, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

M2 Ion Channel Activity Assay in Xenopus Oocytes

The Xenopus oocyte expression system is a powerful tool for the functional characterization of ion channels, including the influenza A M2 protein. This electrophysiological assay directly measures the proton current conducted by the M2 channel and its inhibition by adamantane derivatives.

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically harvested from female Xenopus laevis frogs.

  • The oocytes are defolliculated by treatment with collagenase to remove the surrounding follicular cell layer.

  • Complementary RNA (cRNA) encoding the wild-type or mutant M2 protein is synthesized in vitro.

  • A specific amount of M2 cRNA (typically 10-50 ng) is injected into the cytoplasm of each oocyte using a microinjection needle.

  • The injected oocytes are incubated for 2-4 days at 16-18°C in a buffered solution (e.g., Barth's solution) to allow for the expression of the M2 channels on the oocyte membrane.

2. Two-Electrode Voltage Clamp (TEVC) Recording:

  • An oocyte expressing M2 channels is placed in a recording chamber and perfused with a recording solution (e.g., a low-pH buffer to activate the proton channel).

  • Two microelectrodes filled with a conducting solution (e.g., 3 M KCl) are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

  • The TEVC amplifier maintains the oocyte's membrane potential at a set holding potential (e.g., -30 mV).

  • To measure the M2 proton current, the membrane potential is stepped to a series of test potentials (e.g., from -120 mV to +60 mV in 20 mV increments). The resulting currents are recorded.

3. Inhibition Assay:

  • To test for inhibition, the oocytes are perfused with a recording solution containing a known concentration of the adamantane derivative.

  • The TEVC protocol is repeated, and the reduction in the M2 proton current in the presence of the inhibitor is measured.

  • The IC50 value is determined by measuring the current inhibition at various concentrations of the compound and fitting the data to a dose-response curve. The IC50 is the concentration that causes a 50% reduction in the M2 channel current.[5]

Visualizations

Mechanism of M2 Ion Channel and Adamantane Inhibition

M2_Inhibition cluster_virus Influenza Virus cluster_endosome Host Cell Endosome Virion Virion Interior (Acidic pH) Uncoating Viral Uncoating (Ribonucleoprotein Release) Virion->Uncoating Triggers Endosome Endosome Lumen (Low pH) M2_channel M2 Ion Channel (Tetramer) Protons_in H+ M2_channel->Protons_in Protons_out H+ Protons_out->M2_channel Proton Influx Protons_in->Virion Acidification Adamantane Adamantane Inhibitor Adamantane->M2_channel Blocks Pore

Caption: Mechanism of the influenza A M2 ion channel and its inhibition by adamantane-based drugs.

Experimental Workflow for Plaque Reduction Assay

Plaque_Assay_Workflow A Seed MDCK Cells in 6-well plates B Incubate to form a confluent monolayer A->B C Infect cells with Influenza A + serial dilutions of inhibitor B->C D Incubate for 1 hour (Viral Adsorption) C->D E Remove inoculum and add semi-solid overlay with inhibitor D->E F Incubate for 2-3 days (Plaque Formation) E->F G Fix and stain cells with Crystal Violet F->G H Count plaques and calculate EC50 G->H

Caption: A typical experimental workflow for a plaque reduction assay to evaluate antiviral compounds.

References

Safety Operating Guide

Proper Disposal of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.

I. Understanding the Hazards

Summary of Potential Hazards and Handling Precautions:

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Protective gloves (e.g., nitrile), lab coat.[1][2][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]Safety glasses with side shields or goggles.[1][2][6]
Respiratory Irritation May cause respiratory irritation.[1][2][3][7][4]Use in a well-ventilated area or with a fume hood.[1][8]
Aquatic Toxicity Adamantane derivatives can be harmful to aquatic life.Prevent release to the environment.[1]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure applies to the pure solid compound, as well as contaminated lab materials.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous chemical waste.[9]

  • This includes the pure chemical, solutions containing the chemical, and any materials contaminated with it, such as gloves, absorbent paper, and silica gel.[10][11]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[10]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, properly labeled, and sealable container.[10][11] The original container is suitable if it is in good condition.[12]

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Contaminated Labware:

    • Place contaminated disposable items like gloves, weigh boats, and absorbent pads into a designated hazardous waste bag or container.[10]

    • For non-disposable glassware, rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.

Step 3: Labeling of Waste Containers

  • Properly label all waste containers with a hazardous waste tag.[10][13]

  • The label must include:

    • The words "Hazardous Waste".[11][13]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[13]

    • An accurate estimation of the quantity of the waste.

    • The date of waste generation.[13]

    • The name of the principal investigator and the laboratory location.[13]

    • Appropriate hazard pictograms (e.g., irritant).[13]

Step 4: Storage of Chemical Waste

  • Store the sealed and labeled waste containers in a designated, secure hazardous waste storage area within the laboratory.[10]

  • This area should be well-ventilated and away from drains and sources of ignition.[6]

  • Ensure secondary containment is used to prevent spills.[10]

Step 5: Arrangement for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9][13]

  • Follow your institution's specific procedures for requesting a waste pickup.[11]

  • The recommended method for the ultimate disposal of phenolic compounds is incineration by a licensed waste disposal facility.[5][14]

Important "Don'ts":

  • DO NOT dispose of this compound in the regular trash.[13]

  • DO NOT pour this chemical or any solutions containing it down the drain.[7][13][15]

  • DO NOT evaporate the chemical in a fume hood as a method of disposal.[9]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Solid 3-(4-Hydroxyphenyl)adamantane- 1-carboxylic acid Waste C Collect in a Designated, Sealable, Compatible Container A->C B Contaminated Materials (Gloves, Wipes, etc.) B->C D Affix Hazardous Waste Label (Chemical Name, Date, Hazards) C->D E Store in Secure, Ventilated Secondary Containment Area D->E D->E F Contact Institutional EHS for Waste Pickup Request E->F G Transfer to Licensed Hazardous Waste Facility F->G F->G H Incineration G->H G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct use of Personal Protective Equipment. Based on the handling of similar phenolic and adamantane compounds, the following PPE is mandatory.[1][2][3][4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing.[1][4]Protects eyes from dust particles and potential splashes.
Hand Protection Double-gloved nitrile exam-style gloves (minimum 8mil thickness) for incidental contact. For extended contact, utility-grade neoprene or butyl rubber gloves over nitrile gloves are recommended.[1][4]Prevents skin contact with the compound. Phenolic compounds can be absorbed through the skin and cause irritation or systemic toxicity.[5]
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.[1][5] For tasks with a higher risk of spillage, a butyl rubber or neoprene apron is advised.[1]Minimizes skin exposure to the chemical.
Respiratory Protection An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended if dust or aerosols may be generated or if ventilation is inadequate.[2][4] A proper fit test is essential.Protects against inhalation of the compound, which may cause respiratory irritation.[6][7]

Operational Plan: Step-by-Step Handling Protocol

Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound.

1. Pre-Handling Preparation:

  • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
  • Verify that a current Safety Data Sheet (SDS) for a similar compound, such as 3-Hydroxyadamantane-1-carboxylic acid, is available and has been reviewed.[6][8]
  • Assemble all necessary PPE as specified in the table above.[4]
  • Designate a specific work area within a fume hood for handling the compound.[1][5]
  • Prepare a clearly labeled hazardous waste container for the disposal of the chemical and contaminated materials.[4]

2. Handling the Compound:

  • All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]
  • Use caution to avoid the formation of dust when transferring the solid.[6]
  • Clean any spills immediately using appropriate procedures. For small spills of solid acid, carefully sweep up the material and place it in the designated waste container.[6] Avoid creating dust.
  • Do not eat, drink, or smoke in the laboratory area.[8]

3. Post-Handling Procedures:

  • Securely close the container of this compound.
  • Decontaminate the work area, including the balance and any spatulas or other equipment used.
  • Properly remove and dispose of contaminated PPE in the designated hazardous waste container.[4]
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][9]
  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and acid chlorides.[6][10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.[11] Arrange for disposal through a licensed professional waste disposal service.[11] Do not dispose of this chemical down the drain or in the regular trash.[11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.[4] These materials should be collected in a sealed, labeled container for disposal by a licensed professional waste disposal service.[4]

  • Empty Containers: Empty containers should be handled as if they still contain the product until they have been properly decontaminated.[4] Follow your institution's guidelines for the disposal of empty chemical containers.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood Work Area prep_ppe->prep_setup prep_waste 3. Prepare Labeled Waste Container prep_setup->prep_waste handle_transfer 4. Weigh and Transfer Compound prep_waste->handle_transfer handle_spill 5. Clean Spills Immediately handle_transfer->handle_spill post_store 6. Store Compound handle_spill->post_store post_decon 7. Decontaminate Work Area post_store->post_decon post_ppe 8. Doff and Dispose of PPE post_decon->post_ppe post_wash 9. Wash Hands post_ppe->post_wash disp_collect 10. Collect All Waste post_wash->disp_collect disp_service 11. Arrange Professional Disposal disp_collect->disp_service

Caption: Workflow for safe handling and disposal of the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid
Reactant of Route 2
3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.